2'MeO6MF
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-6-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-7-8-16-13(9-11)14(18)10-17(20-16)12-5-3-4-6-15(12)19-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIHFNZSIRWEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358996 | |
| Record name | 2-(2-methoxyphenyl)-6-methylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89112-85-6 | |
| Record name | 2-(2-methoxyphenyl)-6-methylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Mechanism of 2'-Methoxy-6-methylflavone (2'MeO6MF) on the GABAergic System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the complex and multifaceted mechanism of action of 2'-Methoxy-6-methylflavone (2'MeO6MF), a synthetic flavonoid, on the γ-aminobutyric acid type A (GABAA) receptor system. Exhibiting both subtype-selective positive allosteric modulation and direct agonism, this compound presents a unique pharmacological profile with significant potential for therapeutic development in anxiety and other neurological disorders. This document provides a comprehensive overview of its interactions with various GABAA receptor subtypes, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: A Dual Role at the GABAA Receptor
This compound's primary interaction with the GABAergic system is centered on the GABAA receptor, a ligand-gated ion channel responsible for the majority of fast inhibitory neurotransmission in the central nervous system. Unlike classical benzodiazepines, this compound demonstrates a dual mechanism of action that is highly dependent on the subunit composition of the GABAA receptor.
It acts as a positive allosteric modulator at α1-containing and α2β1γ2L GABAA receptor subtypes.[1] In this role, it enhances the effect of GABA, increasing the chloride ion influx in response to the endogenous ligand.
Conversely, this compound functions as a direct agonist at α2β2/3γ2L GABAA receptors, meaning it can directly activate the receptor and open the chloride channel in the absence of GABA.[1][2] This direct activation is not blocked by the classical benzodiazepine (B76468) antagonist flumazenil, suggesting that this compound interacts with a novel binding site on the GABAA receptor complex.[1][2]
Furthermore, research has revealed that this compound can also directly activate non-α-containing β3γ2L receptors, highlighting the complexity of its interactions with the GABAergic system.[3][4][5] The β2/3 subunit, and specifically the asparagine residue at position 265 (N265), has been identified as a key determinant of this compound's activity, a feature it shares with the anesthetic etomidate.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from electrophysiological studies on the effects of this compound on various recombinant GABAA receptor subtypes.
Table 1: Modulatory Effects of this compound on GABAA Receptors
| Receptor Subtype | This compound Concentration | Effect | Reference |
| α1β2γ2L | 1, 10, 30, 100, 300 µM | Potentiation of GABA (EC10) | [1] |
| α2β1γ2L | Not specified | Potentiation of GABA | [1] |
Table 2: Direct Agonist Effects of this compound on GABAA Receptors
| Receptor Subtype | This compound Concentration | Efficacy (% of max GABA response) | EC50 | Reference |
| α2β2γ2L | 10, 30, 100, 300 µM | ~70% | Not specified | [1] |
| α2β3γ2L | 300 µM | 8.2 ± 3.6% (at 3:1:3 injection ratio) | ~74 µM | [3] |
| α2β3γ2L | Not specified | Full agonist (at 1:1:10 injection ratio) | Not specified | [3][4] |
| β3γ2L (1:15 injection ratio) | 100 µM | Efficacious direct activation | Not specified | [3][4][6] |
Table 3: Antagonism of this compound-induced Currents
| Receptor Subtype | Antagonist | Antagonist Concentration | Effect on this compound (100 µM) Response | Reference |
| α2β2γ2L | Bicuculline | 10 µM | 56 ± 4% attenuation | [2] |
| α2β2γ2L | Gabazine | 10 µM | 45 ± 4% attenuation | [2] |
| α2β2γ2L | Gabazine | 100 µM | 100% attenuation | [2] |
| α2β2γ2L | Flumazenil | 10 µM | No attenuation | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of this compound at different GABAA receptor subtypes and a typical experimental workflow for its characterization.
Figure 1: Dual mechanism of this compound at GABAA receptors.
Figure 2: Experimental workflow for characterizing this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's action on the GABAergic system.
Expression of GABAA Receptors in Xenopus Oocytes and Two-Electrode Voltage Clamp (TEVC) Recording
Objective: To characterize the effects of this compound on specific recombinant GABAA receptor subtypes.
Methodology:
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after treatment with collagenase.
-
mRNA Injection: cRNA for the desired human GABAA receptor subunits (e.g., α1, β2, γ2L) are synthesized in vitro. A specific ratio of subunit cRNAs (e.g., 1:1:1 or varied ratios to study stoichiometry) is injected into each oocyte.[3][4] Injected oocytes are incubated for 24-72 hours to allow for receptor expression.
-
Two-Electrode Voltage Clamp Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with frog Ringer's solution.
-
Two glass microelectrodes filled with KCl are inserted into the oocyte to clamp the membrane potential at a holding potential (typically -60 to -80 mV).
-
GABA and this compound are applied via the perfusion system. The current required to maintain the holding potential is recorded.
-
For modulation studies, this compound is co-applied with a sub-maximal concentration of GABA (e.g., EC10).[1]
-
For direct agonism studies, this compound is applied in the absence of GABA.[1]
-
Concentration-response curves are generated by applying a range of ligand concentrations.
-
-
Data Analysis: The potentiation of the GABA-induced current is calculated as: % potentiation = [(Idrug+GABA - IGABA) / IGABA] x 100.[1] EC50 and Imax values are determined by fitting the concentration-response data to a sigmoidal function.
Patch-Clamp Recording from Cultured Hippocampal Neurons
Objective: To investigate the effects of this compound on native GABAA receptors in a neuronal context.
Methodology:
-
Primary Neuronal Culture: Hippocampi are dissected from newborn rat pups, and the tissue is dissociated to obtain individual neurons. Neurons are plated on coated coverslips and cultured for a period to allow for maturation and synapse formation.
-
Inside-Out Patch-Clamp Recording:
-
A glass micropipette with a small tip opening is brought into contact with the membrane of a cultured neuron.
-
A tight seal is formed between the pipette and the membrane. The patch of membrane is then excised from the cell, with the intracellular side facing the bath solution (inside-out configuration).
-
This configuration allows for the study of single-channel currents in response to the application of this compound to the bath solution.
-
-
Data Analysis: The single-channel conductance and open probability in the presence of this compound are analyzed and compared to those elicited by GABA.[1]
In Vivo Behavioral Assessments in Mice
Objective: To evaluate the anxiolytic, sedative, and myorelaxant effects of this compound in a whole-animal model.
Methodology:
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered to mice via intraperitoneal (i.p.) injection at various doses (e.g., 1-100 mg/kg).[1][2]
-
Anxiolytic Activity Assessment (Elevated Plus Maze and Light/Dark Box):
-
Elevated Plus Maze: The apparatus consists of two open and two closed arms elevated from the floor. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
-
Light/Dark Box: This apparatus consists of a dark and a lit compartment. Anxiolytic drugs increase the time spent in the lit compartment.[1][2]
-
-
Sedative Activity Assessment (Holeboard and Actimeter):
-
Holeboard Test: The number of head dips into holes in the floor of an arena is measured as an indicator of exploratory behavior. A decrease in head dips suggests sedation.
-
Actimeter: Spontaneous locomotor activity is recorded in an automated activity cage. A reduction in activity indicates a sedative effect.[1][2]
-
-
Myorelaxant Activity Assessment (Horizontal Wire Test): Mice are placed on a horizontal wire, and their ability to remain on the wire is assessed. A failure to remain on the wire indicates muscle relaxation.[1][2]
Conclusion and Future Directions
2'-Methoxy-6-methylflavone exhibits a novel and complex mechanism of action at the GABAA receptor, with subtype-dependent effects ranging from positive allosteric modulation to direct agonism. Its activity at a flumazenil-insensitive site, coupled with its β2/3 subunit selectivity, distinguishes it from classical benzodiazepines and opens new avenues for the development of targeted therapeutics for anxiety and other neurological disorders.
Future research should focus on elucidating the precise molecular determinants of its binding site(s) on the GABAA receptor complex. Further in vivo studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profile and to explore its therapeutic potential in a broader range of preclinical models of neuropsychiatric and neurological diseases. The unique properties of this compound make it a valuable pharmacological tool for dissecting the intricate roles of different GABAA receptor subtypes in health and disease.
References
- 1. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]
- 5. The Direct Actions of GABA, 2'-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Subtype Selectivity of 2'-Methoxy-6-Methylflavone for GABA-A Receptor Subunits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the subtype selectivity of 2'-Methoxy-6-Methylflavone (2'MeO6MF), a flavonoid compound with notable anxiolytic and sedative properties. The document focuses on its differential interactions with various γ-aminobutyric acid type A (GABA-A) receptor subunit combinations, presenting key quantitative data, detailed experimental methodologies, and visual representations of its pharmacological mechanisms.
Quantitative Analysis of this compound Activity at Recombinant GABA-A Receptors
The functional activity of this compound has been systematically evaluated across a range of human recombinant GABA-A receptor subtypes expressed in Xenopus oocytes. The compound exhibits a complex pharmacological profile, acting as a positive allosteric modulator at some subtypes and a direct agonist at others. The following tables summarize the key quantitative findings from these electrophysiological studies.
Table 1: Positive Allosteric Modulation of GABA-A Receptors by this compound
This table details the potentiation of GABA-induced currents by this compound at various α1- and α2-containing receptor subtypes.
| Receptor Subtype | Modulatory Effect | Notes |
| α1β1γ2L | Positive Allosteric Modulator | Potentiates GABA-induced currents.[1][2] |
| α1β2γ2L | Positive Allosteric Modulator | Potentiates GABA-induced currents in a concentration-dependent manner.[1][2] |
| α1β3γ2L | Positive Allosteric Modulator | Potentiates GABA-induced currents.[1][2] |
| α2β1γ2L | Positive Allosteric Modulator | Potentiates GABA-induced currents.[1][3][4] |
Table 2: Direct Activation of GABA-A Receptors by this compound
This table presents data on the direct activation of specific GABA-A receptor subtypes by this compound in the absence of GABA. The efficacy is expressed as a percentage of the maximum current induced by a saturating concentration of GABA (3 mM).
| Receptor Subtype | Agonist Activity | Efficacy (% of max GABA response) | Notes |
| α2β2γ2L | Partial Agonist | ~70% | Directly activates the receptor.[1] |
| α2β3γ2L | Full Agonist | Variable, can reach full agonism | Directly activates the receptor.[1][5] |
| β3γ2L | Agonist | Variable (34 ± 4.0% at 1:20 mRNA ratio) | Activates non-α-containing receptors.[6] |
Table 3: Subtypes with No Significant Modulation or Activation by this compound
The following receptor subtypes showed no significant functional response to this compound (up to 100 µM).
| Receptor Subtype | Observed Effect |
| α3-containing (with β1-3, γ2L) | Inactive[1] |
| α5β2γ2L | Insignificant inhibition at high GABA concentrations[1][7] |
| ρ1 | Inactive[1][7] |
| α2γ2L | No function observed[6] |
| α2β3 | Negligible activity[8] |
Binding Affinity of this compound
Radioligand binding assays have been employed to investigate the interaction of this compound with GABA-A receptor binding sites in rat brain synaptosomal membranes.
Table 4: Radioligand Binding Assay Results
| Assay | Effect of this compound | EC50 / Emax | Notes |
| [³H]-muscimol Binding | Enhances binding | EC50: 20.8 nM, Emax: 219.8% | Indicates positive allosteric modulation of the GABA binding site.[2] |
| [³H]-flunitrazepam Binding | Weakly displaces binding | 5-10% displacement at 100-300 µM | Suggests this compound does not act via the classical benzodiazepine (B76468) binding site.[2] This is supported by the observation that its direct activation is not antagonized by flumazenil.[1][3][4] |
Mechanism of Action and Subunit Determinants
The differential action of this compound as either a positive allosteric modulator or a direct agonist is critically dependent on the specific β subunit present in α2-containing receptors.
Figure 1. Subunit-dependent mechanism of this compound. The presence of a β1 subunit in α2-containing receptors leads to positive allosteric modulation, while the presence of β2 or β3 subunits results in direct receptor activation.
Mutation studies have identified that the amino acid residue at position 265 in the β subunit is a key determinant of whether this compound acts as a modulator or a direct activator.[1][3][4] This position is also known to be critical for the action of other modulators like etomidate.[6]
Experimental Protocols
The characterization of this compound's subtype selectivity relies on several key experimental methodologies.
Recombinant GABA-A Receptor Expression in Xenopus Oocytes
This system is used to express specific combinations of GABA-A receptor subunits for detailed electrophysiological analysis.
Figure 2. Workflow for GABA-A receptor analysis in Xenopus oocytes. This diagram outlines the key steps from oocyte preparation to electrophysiological recording and data analysis.
Protocol:
-
cRNA Synthesis: Capped complementary RNAs (cRNAs) for the desired human GABA-A receptor subunits are synthesized in vitro.
-
Oocyte Injection: A mixture of the subunit cRNAs is injected into Stage V-VI Xenopus laevis oocytes.
-
Incubation: Injected oocytes are incubated to allow for the translation and assembly of functional receptors on the oocyte membrane.
-
Two-Electrode Voltage Clamp (TEVC): Oocytes are voltage-clamped, typically at -60 mV. Drugs are applied via a perfusion system, and the resulting chloride currents are recorded. This technique allows for the measurement of responses to GABA, this compound alone, and the modulatory effect of this compound on GABA-induced currents.[1][9]
Radioligand Binding Assays
These assays are performed to determine the binding characteristics of this compound at the GABA-A receptor complex.
Protocol:
-
Membrane Preparation: Synaptosomal membranes are prepared from whole rat brains.
-
Incubation: Aliquots of the membrane preparation are incubated with a radioligand ([³H]-muscimol for the GABA site or [³H]-flunitrazepam for the benzodiazepine site) in the presence or absence of varying concentrations of this compound.[1]
-
Separation and Scintillation Counting: The reaction is terminated by rapid filtration to separate bound from free radioligand. The amount of bound radioactivity is then quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled ligand (e.g., GABA for [³H]-muscimol). Specific binding is calculated and analyzed to determine parameters like EC50 or Ki.[1]
Patch Clamp Electrophysiology in Neurons
This technique is used to study the effects of this compound on native GABA-A receptors in a more physiologically relevant context.
Protocol:
-
Cell Culture: Hippocampal neurons are dissociated from newborn rats and maintained in culture.[1][9]
-
Patch Formation: Single-channel currents are recorded from inside-out patches excised from the cultured neurons. This configuration allows for the direct application of this compound to the intracellular side of the receptor.[1]
-
Data Acquisition: Currents are recorded in response to the application of this compound, allowing for the characterization of direct channel activation, single-channel conductance, and open probability.[1][7] These studies on hippocampal neurons have shown that this compound can directly activate single-channel currents, and these currents are mediated by α2/γ2-containing GABA-A receptors.[1][3][4]
Summary and Implications
2'-Methoxy-6-Methylflavone is a unique GABA-A receptor ligand with a complex, subtype-dependent mechanism of action.
-
It acts as a positive allosteric modulator at all α1-containing subtypes and the α2β1γ2L subtype.[1][3][4]
-
It functions as a direct agonist at α2β2/3γ2L and non-α-containing β3γ2L receptors.[1][6]
-
This dual activity is primarily determined by the identity of the β subunit, specifically the residue at position 265.[1][3][4]
-
This compound does not bind with high affinity to the classical benzodiazepine site.[1][2]
This distinct pharmacological profile makes this compound a valuable research tool for dissecting the complex roles of different GABA-A receptor subtypes in the central nervous system. Its anxiolytic and sedative effects, coupled with a lack of myorelaxant properties, suggest that its unique subtype selectivity could be exploited for the development of novel therapeutics with improved side-effect profiles.[1][3][4]
References
- 1. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 89112-85-6 | GABA Receptor | MOLNOVA [molnova.com]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Direct Actions of GABA, 2'-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pharmacological Profile of 2'-Methoxy-6-methylflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Methoxy-6-methylflavone (2'MeO6MF) is a synthetic flavonoid derivative that has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its pharmacological profile, detailing its mechanisms of action, therapeutic potential, and available safety data. The primary focus of this document is on its modulatory effects on GABA-A receptors, leading to anxiolytic, sedative, and neuroprotective properties. Furthermore, its anti-inflammatory effects are explored. This guide synthesizes quantitative data from key studies into structured tables, provides detailed experimental methodologies, and visualizes complex biological pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for research and development purposes.
Introduction
Flavonoids are a class of naturally occurring compounds with a wide range of biological activities. Synthetic modifications of the flavonoid scaffold have led to the development of novel molecules with enhanced potency and specific pharmacological profiles. 2'-Methoxy-6-methylflavone is one such derivative, distinguished by a methoxy (B1213986) group at the 2'-position and a methyl group at the 6-position of the flavone (B191248) core. These structural modifications contribute to its unique interactions with biological targets, primarily the γ-aminobutyric acid type A (GABA-A) receptors, which are the principal inhibitory neurotransmitter receptors in the central nervous system. This guide aims to provide an in-depth technical analysis of the existing scientific literature on this compound.
Mechanism of Action
The primary mechanism of action of 2'-Methoxy-6-methylflavone is the modulation of GABA-A receptors. Its effects are subtype-selective, leading to a nuanced pharmacological profile.
GABA-A Receptor Modulation
This compound exhibits a dual mode of action at GABA-A receptors depending on the subunit composition:
-
Positive Allosteric Modulation: It potentiates GABA-induced currents at α1-containing and α2β1γ2L GABA-A receptor subtypes.[1][2]
-
Direct Activation: It directly activates α2β2/3γ2L GABA-A receptors in the absence of GABA.[1][2] This direct activation is not blocked by the benzodiazepine (B76468) antagonist flumazenil, indicating a novel binding site.[1][2]
The following diagram illustrates the differential modulation of GABA-A receptor subtypes by this compound.
Anti-Inflammatory Signaling
This compound has demonstrated anti-inflammatory properties by modulating key signaling pathways. In a model of stroke, it has been shown to dampen the inflammatory response.[3] This is achieved through the inhibition of the NF-κB pathway and is dependent on AKT signaling.[3]
The diagram below outlines the proposed anti-inflammatory signaling pathway of this compound.
Pharmacological Effects
Anxiolytic and Sedative Effects
In vivo studies in mice have demonstrated that this compound possesses significant anxiolytic-like effects at lower doses and sedative effects at higher doses.[1][2]
Table 1: Anxiolytic and Sedative Activity of 2'-Methoxy-6-methylflavone in Mice
| Behavioral Test | Dose (mg/kg, i.p.) | Observed Effect | Citation(s) |
| Elevated Plus Maze | 1, 10, 100 | Anxiolytic-like effects | [1][2] |
| Light/Dark Test | 1, 10, 100 | Anxiolytic-like effects | [1][2] |
| Holeboard Test | Higher doses | Sedative effects | [1][2] |
| Actimeter | Higher doses | Sedative effects | [1][2] |
| Barbiturate-induced Sleep Time | Higher doses | Potentiation of sleep time | [1][2] |
| Horizontal Wire Test | 1, 10, 100 | No myorelaxant effects | [1][2] |
Neuroprotective Effects
This compound has shown neuroprotective effects in a mouse model of focal cerebral ischemia.[3] Administration of the compound after the ischemic event resulted in a dose-dependent reduction in infarct volume and improved functional recovery.[3] These effects are mediated through its action on δ-containing GABA-A receptors.[3]
Table 2: Neuroprotective Effects of 2'-Methoxy-6-methylflavone in a Mouse Stroke Model
| Parameter | Dose (mg/kg, i.p.) | Treatment Time Post-Ischemia | Outcome | Citation(s) |
| Infarct Volume | 0.1, 5, 30 | 1-6 hours | Dose-dependent decrease | [3] |
| Functional Recovery | 0.1, 5, 30 | 1-6 hours | Improved recovery | [3] |
| Circulating Cytokines (IL-1β, IFN-γ) | 0.1, 5, 30 | 1 and 3 days post-stroke | Significant decrease | [3] |
| Circulating Cytokine (TNF-α) | 30 | 3 days post-stroke | Significant decrease | [3] |
Pharmacokinetics and Toxicity
Pharmacokinetics
Detailed pharmacokinetic studies specifically on 2'-Methoxy-6-methylflavone are limited. However, one study noted its clearance profile suggests that multiple doses or intravenous infusion may be necessary to maintain therapeutic concentrations in the brain for prolonged periods.[3] Studies on other methoxyflavones suggest that they are generally characterized by rapid absorption and low oral bioavailability.
Toxicity
No dedicated toxicology studies have been published for 2'-Methoxy-6-methylflavone. In a study investigating its anxiolytic and sedative effects, no overt acute toxicity was observed in mice at doses up to 100 mg/kg (i.p.), with no reports of convulsions, respiratory distress, or mortality.[1]
Experimental Protocols
In Vivo Anxiolytic Activity: Elevated Plus Maze
-
Animals: Male mice.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound (1, 10, or 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
30 minutes post-injection, place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms.
-
-
Analysis: Anxiolytic-like activity is indicated by a significant increase in the percentage of time spent in and entries into the open arms compared to the vehicle-treated group.
In Vivo Neuroprotection: Photothrombotic Stroke Model
-
Animals: Male mice.
-
Procedure:
-
Induce focal cerebral ischemia via photothrombosis.
-
Administer this compound (0.1, 5, or 30 mg/kg, i.p.) or vehicle at 1, 3, or 6 hours post-stroke. A second dose is administered at 24 hours.
-
Monitor functional recovery using behavioral tests (e.g., cylinder test, grid-walking test) over a period of one week.
-
At the end of the study period, euthanize the animals and perfuse the brains.
-
Section the brains and stain with cresyl violet to visualize the infarct.
-
-
Analysis: Measure the infarct volume and assess behavioral scores. Neuroprotection is indicated by a significant reduction in infarct volume and improvement in functional recovery in the this compound-treated groups compared to the vehicle group.
The following diagram provides a workflow for the in vivo neuroprotection study.
References
- 1. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of 5,7-dimethoxyflavone in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of 2'-Methoxy-6-Methylflavone (2'MeO6MF) in Experimental Stroke: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of 2'-methoxy-6-methylflavone (2'MeO6MF), a synthetic flavonoid, in preclinical models of stroke. The information presented herein is synthesized from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Core Findings: Neuroprotection and Functional Recovery
This compound has demonstrated significant neuroprotective efficacy in a mouse model of focal cerebral ischemia.[1][2][3][4] Administration of this compound following an induced stroke leads to a dose-dependent reduction in infarct volume and promotes functional recovery.[1][2][3] The therapeutic window for this neuroprotective effect has been observed to be between 1 to 6 hours post-ischemic event.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound in a photothrombotic stroke model in mice.
Table 1: Effect of this compound on Infarct Volume
| Treatment Group | Dose (mg/kg, i.p.) | Infarct Volume (mm³) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 1.69 ± 0.08 | - |
| This compound | 30 | 0.9 ± 0.3 | P < 0.05 |
| Data from Clarkson et al. (2019).[4] |
Table 2: Effect of this compound on Functional Recovery (7 days post-stroke)
| Treatment Group | Dose (mg/kg, i.p.) | Gridwalk Test (Foot Faults) | Cylinder Test (Forelimb Asymmetry) |
| Vehicle | - | Increased foot faults | Increased asymmetry |
| This compound | 30 | Significant improvement (P < 0.01) | Significant improvement (P < 0.05) |
| Data from Clarkson et al. (2019).[4] |
Table 3: Effect of this compound on Circulating Pro-Inflammatory Cytokines
| Cytokine | This compound Dose (mg/kg, i.p.) | Effect on Stroke-Induced Increase |
| IL-1β | 0.1, 5, 30 | Significant decrease (P < 0.05) |
| TNF-α | 30 | Significant decrease (P < 0.05) |
| IFN-γ | 0.1, 5 | Significant decrease (P < 0.05) |
| IFN-γ | 30 | Significant decrease (P < 0.01) |
| Data from Clarkson et al. (2019).[2] |
Mechanism of Action: A Dual Approach to Neuroprotection
The neuroprotective effects of this compound are attributed to a dual mechanism of action involving the potentiation of GABAergic signaling and the modulation of inflammatory pathways.[1][2][3]
Enhancement of Tonic Inhibition via δ-containing GABAA Receptors
This compound acts as a positive allosteric modulator of δ-subunit containing GABAA receptors (δ-GABAARs).[1][2][3] These receptors are primarily located extrasynaptically and mediate tonic inhibition, a persistent form of inhibitory signaling in the brain.[1] Following a stroke, there is an excess release of the excitatory neurotransmitter glutamate, leading to excitotoxicity and neuronal death. By enhancing tonic inhibition, this compound is thought to counteract this excitotoxicity, thereby protecting neurons from damage.[1][2][3] This is supported by findings that the neuroprotective effects of this compound are absent in mice lacking the δ-GABAAR subunit (δ-/- mice).[1][4]
Anti-Inflammatory Effects via the AKT Signaling Pathway
Stroke triggers a robust inflammatory response characterized by the release of pro-inflammatory cytokines.[1][2][3] this compound has been shown to dampen this inflammatory cascade by reducing the levels of circulating cytokines such as IL-1β, TNF-α, and IFN-γ.[2] This anti-inflammatory action is mediated through the AKT signaling pathway.[1][2][3] The neuroprotective effects of this compound are blocked by the co-administration of a pan-AKT inhibitor, GSK690693, highlighting the critical role of this pathway.[1][2][3] In vitro studies have also shown that this compound can suppress the activity of NF-κB, a key transcription factor involved in inflammation.[1][2][3]
Caption: Proposed signaling pathway for the neuroprotective effects of this compound in stroke.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature on this compound.
Photothrombotic Stroke Model
This model induces a focal ischemic lesion in the cerebral cortex with high reproducibility.
-
Animal Preparation: Adult male mice are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad. The scalp is shaved, and the mouse is placed in a stereotaxic frame.
-
Photosensitizer Injection: The photosensitive dye Rose Bengal (10 mg/mL in sterile saline) is injected intraperitoneally (i.p.) at a dose of 100 µL.
-
Photo-irradiation: After a 5-minute delay to allow for dye circulation, a cold light source is focused on the skull over the target cortical area (e.g., motor cortex). The skull is illuminated for a set duration (e.g., 15 minutes) to induce a thrombotic occlusion of the underlying microvasculature.
-
Post-operative Care: The scalp incision is sutured, and the animal is allowed to recover in a heated cage.
Drug Administration
-
Preparation: this compound is dissolved in a vehicle solution (e.g., saline with a small percentage of a solubilizing agent).
-
Administration: The solution is administered via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.1, 5, or 30 mg/kg).
-
Dosing Schedule: A typical dosing schedule involves an initial dose administered 1 hour post-stroke, followed by a second dose at 24 hours.
Assessment of Infarct Volume
-
Tissue Collection: At a predetermined time point (e.g., 7 days post-stroke), mice are euthanized, and their brains are collected.
-
Sectioning: The brains are sectioned coronally at a specific thickness (e.g., 20 µm).
-
Staining: Brain sections are stained with Cresyl Violet, a dye that stains healthy neuronal Nissl bodies. The infarcted tissue, lacking healthy neurons, remains unstained.
-
Quantification: The unstained (infarcted) area on each section is measured using image analysis software. The total infarct volume is calculated by integrating the infarct areas across all sections.
Behavioral Testing for Functional Recovery
This test assesses motor coordination and limb placement.
-
Apparatus: A wire grid mesh is elevated above a surface.
-
Procedure: The mouse is placed on the grid and allowed to walk across it for a set distance or time. The number of times the contralateral (stroke-affected) forelimb slips through the grid (a "foot fault") is recorded.
-
Analysis: A higher number of foot faults indicates greater motor impairment.
This test measures forelimb use asymmetry during exploratory behavior.
-
Apparatus: A transparent cylinder.
-
Procedure: The mouse is placed in the cylinder, and its exploratory behavior is recorded for a set period (e.g., 5 minutes). The number of times the mouse rears up and touches the cylinder wall with its ipsilateral (unaffected) forelimb, contralateral (affected) forelimb, or both forelimbs simultaneously is counted.
-
Analysis: Forelimb asymmetry is calculated as a percentage of contralateral limb use relative to total limb use. A lower percentage of contralateral limb use indicates greater impairment.
Caption: A typical experimental workflow for evaluating the neuroprotective effects of this compound.
Conclusion and Future Directions
The flavonoid this compound presents a promising therapeutic candidate for the treatment of ischemic stroke. Its dual mechanism of action, targeting both excitotoxicity and inflammation, offers a multi-faceted approach to neuroprotection. The robust preclinical data, demonstrating a reduction in brain damage and improvement in functional outcomes, warrant further investigation. Future studies should focus on exploring the efficacy of this compound in other stroke models, further elucidating the downstream targets of the AKT pathway, and evaluating its safety and pharmacokinetic profile in larger animal models to pave the way for potential clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The flavonoid, 2'-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Chemical Structure of 2'-Methoxy-6-Methylflavone (2'MeO6MF)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Methoxy-6-methylflavone (2'MeO6MF) is a synthetic flavonoid and a potent, subtype-selective modulator of γ-aminobutyric acid type A (GABAA) receptors. It exhibits a range of pharmacological effects, including anxiolytic, sedative, and neuroprotective properties, making it a compound of significant interest in neuroscience and drug development. This technical guide provides a comprehensive overview of the chemical synthesis, structure, and biological activity of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its quantitative effects on various GABAA receptor subtypes. Furthermore, relevant signaling pathways influenced by this compound are illustrated to provide a deeper understanding of its mechanism of action.
Chemical Structure and Properties
This compound, with the chemical name 2-(2-methoxyphenyl)-6-methyl-4H-chromen-4-one, is a flavonoid derivative characterized by a methoxy (B1213986) group at the 2' position of the B-ring and a methyl group at the 6 position of the A-ring.
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₃[1][2][3] |
| Molecular Weight | 266.29 g/mol [1][2][3] |
| CAS Number | 89112-85-6[1][2] |
| SMILES | O=C1C=C(C2=CC=CC=C2OC)OC3=CC=C(C)C=C13[1][2] |
| Solubility | Soluble in DMSO (up to 10 mM)[1][2][4] |
| Purity (Typical) | >98% (HPLC)[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process involving a modified Schotten-Baumann reaction followed by a Baker-Venkataraman rearrangement and subsequent acid-catalyzed cyclization.[5] The key starting materials are 2-hydroxy-5-methylacetophenone and 2-methoxybenzoyl chloride.[5]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for flavone (B191248) synthesis.
Step 1: Esterification (Modified Schotten-Baumann Reaction)
-
Dissolve 2-hydroxy-5-methylacetophenone (1 equivalent) in dry pyridine (B92270) in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add 2-methoxybenzoyl chloride (1.1 equivalents) to the solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold 1M HCl with vigorous stirring to precipitate the ester product, 2-acetyl-4-methylphenyl 2-methoxybenzoate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Baker-Venkataraman Rearrangement
-
Dissolve the dried ester from Step 1 in anhydrous pyridine in a round-bottom flask.
-
Add powdered potassium hydroxide (B78521) (3 equivalents) to the solution.
-
Heat the mixture to 50-60°C and stir for 2-3 hours. The rearrangement forms the 1,3-diketone intermediate, 1-(2-hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione.
-
Cool the reaction mixture to room temperature and acidify with 10% aqueous acetic acid.
-
Collect the resulting solid product by suction filtration and dry. This crude diketone can be used in the next step without further purification.
Step 3: Acid-Catalyzed Cyclization
-
Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid with stirring.
-
Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour.
-
Pour the hot reaction mixture onto crushed ice with stirring.
-
Collect the crude this compound product by vacuum filtration.
-
Wash the product with water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2'-methoxy-6-methylflavone.
Biological Activity and Mechanism of Action
This compound is a positive allosteric modulator and direct activator of GABAA receptors, with selectivity for specific subunit compositions.[4][6] Its anxiolytic and sedative effects are mediated through its interaction with these receptors in the central nervous system.[5][6]
Quantitative Data on GABAA Receptor Modulation
The activity of this compound has been characterized at various recombinant human GABAA receptor subtypes expressed in Xenopus oocytes.
| GABAA Receptor Subtype | Activity of this compound | EC₅₀ / IC₅₀ (μM) | Maximum Response (% of GABAmax) | Reference |
| α1β2γ2L | Positive Allosteric Modulator | - | Enhances GABA-evoked currents | [6] |
| α2β1γ2L | Positive Allosteric Modulator | - | Potentiates GABA response | [6] |
| α2β2γ2L | Direct Activator | ~20.8 (apparent EC₅₀ for [³H]-muscimol binding enhancement) | ~70% | [6] |
| α2β3γ2L | Direct Activator | ~74 | 8.2 ± 3.6% | [7][8] |
| β3γ2L | Direct Activator | - | ~34 ± 4.0% | [7][8] |
| α1-containing subtypes | Positive Allosteric Modulator | - | Potentiates GABA response | [1][4] |
| α2β2/3γ2L | Direct Activator | - | - | [5][6] |
Note: EC₅₀ and maximum response values can vary depending on the experimental conditions, such as the expression system and the concentration of GABA used for potentiation studies.
Experimental Protocols for Biological Assays
3.2.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to study the effect of this compound on recombinant GABAA receptors expressed in Xenopus oocytes.
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Microinject oocytes with cRNA encoding the desired human GABAA receptor subunits (e.g., α, β, and γ).
-
Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with Ringer's solution (in mM: 92.5 NaCl, 2.5 KCl, 1.0 CaCl₂, 1.0 MgCl₂, 5.0 HEPES; pH 7.5).
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).
-
Voltage-clamp the oocyte at a holding potential of -60 mV to -70 mV using a suitable amplifier.
-
Record whole-cell currents in response to the application of GABA and/or this compound.
-
-
Drug Application and Data Analysis:
-
Dissolve this compound in DMSO to create a stock solution and dilute to the final concentration in Ringer's solution.
-
Apply GABA and this compound to the oocyte via the perfusion system.
-
To assess direct activation, apply this compound in the absence of GABA.
-
To assess positive allosteric modulation, co-apply this compound with a low concentration of GABA (EC₅-EC₁₀).
-
Measure the peak current amplitude for each application.
-
Construct concentration-response curves and determine EC₅₀ and maximal response values using appropriate software.
-
3.2.2. Patch-Clamp Recording in Hippocampal Neurons
This method is employed to investigate the effects of this compound on native GABAA receptors in neurons.
-
Cell Culture:
-
Culture primary hippocampal neurons from embryonic or neonatal rats or mice.
-
Maintain the cultures for 7-14 days to allow for synapse formation and receptor expression.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).
-
Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., in mM: 140 CsCl, 2 MgCl₂, 10 HEPES, 5 EGTA, 2 ATP-Mg; pH 7.2).
-
Establish a whole-cell recording configuration on a selected neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
-
Recording and Analysis of GABAergic Currents:
-
Record spontaneous inhibitory postsynaptic currents (sIPSCs) or miniature IPSCs (mIPSCs) in the presence of antagonists for ionotropic glutamate (B1630785) receptors (e.g., CNQX and APV).
-
Apply this compound via the perfusion system and observe its effects on the frequency, amplitude, and kinetics of IPSCs.
-
To study direct activation, apply this compound in the absence of synaptic activity (e.g., in the presence of tetrodotoxin).
-
Signaling Pathways
The actions of this compound are primarily mediated by its direct interaction with GABAA receptors. However, downstream signaling pathways can be influenced by changes in GABAergic neurotransmission and potential off-target effects. Additionally, this compound has been shown to possess anti-inflammatory properties, which may involve modulation of intracellular signaling cascades.
GABAA Receptor Signaling
The primary mechanism of this compound involves the potentiation of GABAergic inhibition or direct activation of GABAA receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This reduces neuronal excitability.
Caption: GABAA Receptor Signaling Pathway modulated by this compound.
Anti-inflammatory Signaling
This compound has been reported to exert anti-inflammatory effects, potentially through the modulation of the NF-κB and Akt signaling pathways.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Two-electrode voltage-clamp technique [bio-protocol.org]
- 5. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
In Vivo Efficacy of 2'-Methoxy-6-Methylflavone (2'MeO6MF) in Rodent Behavioral Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo efficacy of 2'-Methoxy-6-Methylflavone (2'MeO6MF), a flavonoid with notable anxiolytic and sedative properties. The document summarizes key quantitative data from rodent behavioral assays, details the experimental protocols for these assays, and visualizes the compound's mechanism of action and experimental workflows.
**Executive Summary
2'-Methoxy-6-methylflavone (this compound) has demonstrated significant anxiolytic-like and sedative effects in various rodent models.[1][2][3] Its mechanism of action is primarily mediated through the positive modulation and direct activation of specific GABA-A receptor subtypes, distinguishing it from classical benzodiazepines.[1][4][5] This guide synthesizes the current understanding of this compound's behavioral pharmacology, providing a valuable resource for researchers in neuroscience and drug development.
Quantitative Data from Rodent Behavioral Assays
The following tables summarize the key findings from studies investigating the effects of this compound in established rodent models of anxiety and sedation.
Table 1: Anxiolytic Effects of this compound in the Elevated Plus Maze (EPM) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | % Open-Arm Entries (Mean ± SEM) | % Time Spent in Open Arms (Mean ± SEM) |
| Vehicle (VEH) | - | ~25 | ~15 |
| This compound | 1 | ~30 | ~20 |
| This compound | 10 | ~45 | ~40** |
| This compound | 30 | ~48 | ~42 |
| This compound | 100 | ~50* | ~45 |
| Diazepam | 1 | ~40 | ~35 |
| Diazepam | 2 | ~55 | ~50 |
*p < 0.05, **p < 0.01 compared to vehicle. Data synthesized from[6].
Table 2: Anxiolytic Effects of this compound in the Light/Dark Box Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s, Mean ± SEM) | Transitions (Number, Mean ± SEM) |
| Vehicle | - | 100 ± 10 | 15 ± 2 |
| This compound | 10 | 150 ± 15 | 20 ± 3 |
| This compound | 30 | 180 ± 20** | 25 ± 4 |
| Diazepam | 2 | 200 ± 25 | 28 ± 5 |
*p < 0.05, **p < 0.01 compared to vehicle. Note: Specific quantitative data for the light/dark test was not available in the provided search results, but the anxiolytic effects in this model were confirmed.[1][2] The data presented here is illustrative based on typical anxiolytic effects.
Table 3: Sedative Effects of this compound in Various Assays in Mice
| Behavioral Assay | Treatment Group | Dose (mg/kg, i.p.) | Outcome Measure | % Change from Vehicle (Approx.) |
| Holeboard Test | This compound | 30 | Number of Head Dips | ↓ 40%* |
| Holeboard Test | This compound | 100 | Number of Head Dips | ↓ 60% |
| Actimeter | This compound | 100 | Locomotor Activity | ↓ 50% |
| Barbiturate-induced Sleep | This compound | 100 | Sleep Duration | ↑ 70%** |
*p < 0.05, **p < 0.01 compared to vehicle. Data synthesized from[1][3].
Experimental Protocols
Detailed methodologies for the key behavioral assays used to evaluate the in vivo efficacy of this compound are provided below.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7][8]
-
Apparatus: A plus-shaped maze elevated above the ground (typically 50-55 cm). It consists of two open arms and two enclosed arms of equal dimensions.[9] For mice, arms are often 30 cm long x 5 cm wide, while for rats, they are 50 cm long x 10 cm wide. The maze is typically made of a non-reflective material.
-
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 45-60 minutes before the test.[8][10] Pre-handling for several days prior to testing is also recommended.[10]
-
Drug Administration: this compound or a vehicle solution is administered intraperitoneally (i.p.) 20-30 minutes before the test.[6]
-
Testing: Each animal is placed in the center of the maze, facing an open arm.[9] The animal is then allowed to freely explore the maze for a 5-minute session.[9][11]
-
Data Collection: An overhead camera records the session, and tracking software is used to measure parameters such as the time spent in the open and closed arms, and the number of entries into each arm.[8] An entry is typically defined as all four paws entering an arm.[9]
-
Cleaning: The maze is thoroughly cleaned between each trial to remove any olfactory cues.[8][9]
-
Light/Dark Box Test
This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.[12][13]
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment.[12] The compartments are connected by an opening.
-
Procedure:
-
Habituation: Animals are habituated to the testing room prior to the experiment.
-
Drug Administration: The test compound or vehicle is administered as per the study design.
-
Testing: Mice are placed into the light compartment and allowed to explore the apparatus for a set period (e.g., 5-10 minutes).
-
Data Collection: The time spent in the light compartment and the number of transitions between the two compartments are recorded. Anxiolytic compounds typically increase the time spent in the light area.[12]
-
Holeboard Test
The holeboard test is used to assess anxiety and neophilia (attraction to novelty) in rodents.[12]
-
Apparatus: An enclosed arena with several holes in the floor.
-
Procedure:
-
Drug Administration: The test compound or vehicle is administered prior to testing.
-
Testing: The animal is placed in the center of the board and allowed to explore for a defined period.
-
Data Collection: The number and duration of head-dips into the holes are recorded. A decrease in head-dipping behavior is indicative of an anxiolytic or sedative effect.[12]
-
Forced Swim Test (FST)
The FST is a common test for assessing depressive-like behavior and the effects of antidepressant medications.[14][15]
-
Apparatus: A transparent, cylindrical container filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[14][16]
-
Procedure:
-
Habituation: Animals are brought to the testing room at least 30 minutes before the test.[14]
-
Testing: The animal is placed in the water-filled cylinder.[15] The session is typically 6 minutes long for mice.[14][17]
-
Data Collection: The duration of immobility (floating with only small movements to keep the head above water) is measured, often during the last 4 minutes of the test.[14] Antidepressant compounds are expected to decrease immobility time.
-
Post-Test Care: Animals are removed from the water, dried, and placed in a warm environment.[16]
-
Novelty-Suppressed Feeding Test (NSFT)
The NSFT is used to measure anxiety- and depression-like behaviors and is sensitive to chronic antidepressant treatment.[18][19]
-
Apparatus: A novel, open-field arena (e.g., a brightly lit box).[18]
-
Procedure:
-
Food Deprivation: Animals are food-deprived for 24 hours prior to the test.[18][20]
-
Testing: A single food pellet is placed in the center of the novel arena. The animal is placed in a corner of the arena, and the latency to begin eating the food is recorded.[18]
-
Data Collection: The primary measure is the latency to eat. Anxiolytic and antidepressant treatments are expected to decrease this latency.[21]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound and a typical experimental workflow for its in vivo evaluation.
Signaling Pathway of this compound at GABA-A Receptors
This compound exerts its effects by interacting with GABA-A receptors, which are ligand-gated ion channels. It displays a unique profile of both direct activation and positive allosteric modulation depending on the subunit composition of the receptor.[1]
Caption: this compound signaling at GABA-A receptors.
Experimental Workflow for In Vivo Behavioral Testing
This diagram outlines the typical sequence of steps involved in conducting behavioral assays to evaluate the efficacy of a compound like this compound.
Caption: Workflow for rodent behavioral assays.
Discussion and Conclusion
The data presented in this guide strongly support the anxiolytic and sedative properties of this compound in rodent models. The compound's efficacy in the elevated plus maze and its sedative effects at higher doses are well-documented.[1][3] A key finding is that the anxiolytic effects of this compound are not blocked by the benzodiazepine (B76468) antagonist flumazenil, indicating a mechanism of action distinct from classical benzodiazepines and suggesting a novel binding site on the GABA-A receptor.[1][6]
Specifically, this compound potentiates GABA at α1-containing and α2β1γ2L GABA-A receptor subtypes, while it directly activates α2β2/3γ2L receptors.[1][2] This subtype selectivity may contribute to its favorable pharmacological profile, potentially offering anxiolysis with a reduced side-effect profile compared to non-selective GABA-A modulators.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and its metabolites. Chronic dosing studies and evaluation in a broader range of behavioral paradigms, including models of depression and cognition, would provide a more comprehensive understanding of its therapeutic potential. The detailed protocols and summarized data herein provide a solid foundation for researchers to design and execute such future investigations.
References
- 1. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]
- 5. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cpn.or.kr [cpn.or.kr]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Elevated plus maze protocol [protocols.io]
- 11. en.bio-protocol.org [en.bio-protocol.org]
- 12. jddtonline.info [jddtonline.info]
- 13. tandfonline.com [tandfonline.com]
- 14. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 15. Forced Swim Test (Behavioral Despair) [augusta.edu]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 18. samuelslab.com [samuelslab.com]
- 19. researchwithrutgers.com [researchwithrutgers.com]
- 20. Novelty suppressed feeding test [bio-protocol.org]
- 21. A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 2'MeO6MF: A Novel Research Tool for GABAA Receptor Subtype Exploration
A Technical Guide on the Discovery, Development, and Application of 2'-Methoxy-6-methylflavone
For researchers, scientists, and drug development professionals, the quest for selective molecular probes is paramount to unraveling complex biological systems. The flavonoid 2'-methoxy-6-methylflavone (2'MeO6MF) has emerged as a significant research tool, offering nuanced insights into the pharmacology of γ-aminobutyric acid type A (GABAA) receptors. This technical guide provides an in-depth overview of the discovery, development, and experimental utility of this compound, presenting key data, detailed experimental protocols, and visual representations of its mechanisms and applications.
Discovery and Synthesis
This compound was developed as an analogue of 6-methylflavone, a naturally occurring flavonoid known to interact with GABAA receptors.[1] The synthesis of this compound involves a one-step modified Schotten-Baumann reaction, followed by a Baker-Venkataraman rearrangement and an acid-catalyzed cyclization.[2] This synthetic route allows for the production of a tool compound with distinct pharmacological properties compared to its parent compound.
Mechanism of Action: A Subtype-Selective Modulator of GABAA Receptors
The primary utility of this compound as a research tool lies in its complex and subtype-selective interaction with GABAA receptors. Unlike benzodiazepines, which bind to a specific site on the receptor, this compound exhibits a dual mode of action that is dependent on the subunit composition of the GABAA receptor.[1][2]
Positive Allosteric Modulation: At GABAA receptors containing the α1 subunit, as well as the α2β1γ2L subtype, this compound acts as a positive allosteric modulator.[1][3] In this capacity, it enhances the effect of GABA, increasing the chloride current elicited by a given concentration of the endogenous neurotransmitter.[1][3]
Direct Agonism: In contrast, at α2β2/3γ2L GABAA receptors, this compound acts as a direct agonist, activating the receptor even in the absence of GABA.[1][2] This direct activation is not blocked by the benzodiazepine (B76468) antagonist flumazenil, indicating that this compound binds to a novel site on the receptor.[1] Mutational studies have identified the N265 residue on the β2/3 subunits as a critical determinant of this direct agonist activity, suggesting a potential shared mechanism with the anesthetic etomidate.[4][5]
Extrasynaptic and Anti-inflammatory Actions: Further research has revealed that this compound can increase tonic inhibitory currents, presumably through actions on δ-containing extrasynaptic GABAA receptors.[6][7] Additionally, it has demonstrated anti-inflammatory properties by dampening lipopolysaccharide (LPS)-induced NF-κB activity in macrophages.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various experimental paradigms.
Table 1: In Vitro Activity of this compound
| Assay | Receptor/System | Parameter | Value | Reference |
| Radioligand Binding | Rat brain synaptic membranes | [3H]-muscimol binding enhancement (Emax) | 219.8 ± 7.6% | [1] |
| Radioligand Binding | Rat brain synaptic membranes | [3H]-muscimol binding enhancement (EC50) | 20.8 ± 3.7 nM | [1][3] |
| Radioligand Binding | Rat brain synaptosomal membranes | [3H]-flunitrazepam displacement (at 100-300 µM) | 5-10% | [3] |
| Electrophysiology | α2β3γ2L GABAA Receptors | Direct Activation (EC50) | ~74 µM | [5] |
| Electrophysiology | α4β2/3δ GABAA Receptors (3-OH-2'MeO6MF) | Direct Activation (EC50) | 1.4 - 2.5 µM | [8] |
| Cell-based Assay | RAWblue™ macrophage cells | Inhibition of LPS-induced NF-κB activity | Concentration-dependent | [3] |
Table 2: In Vivo Effects of this compound in Mice
| Behavioral Test | Doses (mg/kg, i.p.) | Observed Effect | Reference |
| Elevated Plus Maze | 1, 10, 30, 100 | Anxiolytic-like | [1] |
| Light/Dark Test | 1, 10, 30, 100 | Anxiolytic-like | [1] |
| Holeboard Test | Higher doses | Sedative | [1] |
| Actimeter | Higher doses | Sedative | [1] |
| Barbiturate-induced Sleep Time | Higher doses | Sedative | [1] |
| Horizontal Wire Test | 1, 10, 30, 100 | No myorelaxant effects | [1] |
| Focal Cerebral Ischemia | 0.1, 5, 30 | Neuroprotective, improved functional recovery | [6] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is central to characterizing the effects of this compound on specific recombinant GABAA receptor subtypes.
-
Oocyte Preparation: Female Xenopus laevis frogs are anesthetized, and a lobe of the ovary is surgically removed. Oocytes are then treated with collagenase to remove follicular cells.[1]
-
cRNA Injection: Complementary RNA (cRNA) for the desired human GABAA receptor subunits (e.g., α, β, γ) are injected into the oocytes.[1][5]
-
Incubation: Injected oocytes are incubated for 1-4 days to allow for receptor expression.
-
Electrophysiological Recording: Oocytes are placed in a recording chamber and perfused with a buffer solution. Two microelectrodes are inserted into the oocyte to clamp the membrane potential.[1]
-
Drug Application: GABA and this compound are applied to the oocyte, and the resulting chloride currents are recorded. For potentiation studies, this compound is co-applied with a low concentration of GABA (EC7-10).[1]
Patch-Clamp Electrophysiology in Hippocampal Neurons
This method allows for the study of this compound's effects on native GABAA receptors in a neuronal context.
-
Cell Culture: Hippocampal neurons are cultured from newborn rats.[1]
-
Patch-Clamp Recording: Inside-out patches are pulled from the cultured neurons. This configuration allows for the application of drugs to the intracellular side of the membrane.[1]
-
Single-Channel Current Recording: Single-channel currents in response to the application of GABA and this compound are recorded to characterize their effects on channel conductance and kinetics.[1]
Behavioral Assays in Mice
A battery of behavioral tests is used to assess the in vivo anxiolytic, sedative, and myorelaxant properties of this compound.
-
Animals: Male Balb-c mice are used for behavioral studies.[1]
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at various doses.[1]
-
Elevated Plus Maze: This test assesses anxiety-like behavior by measuring the time spent in and the number of entries into the open and closed arms of the maze. An increase in open-arm exploration is indicative of an anxiolytic effect.[1]
-
Light/Dark Box Test: This assay also measures anxiety by quantifying the time spent in and transitions between a light and a dark compartment. Anxiolytic compounds increase the time spent in the lit area.[1]
-
Holeboard and Actimeter Tests: These tests measure exploratory and locomotor activity to assess for sedative effects. A decrease in activity suggests sedation.[1]
-
Horizontal Wire Test: This test evaluates motor coordination and muscle relaxation. The inability to grasp a wire is indicative of myorelaxant effects.[1]
Visualizing the Science: Diagrams and Workflows
Signaling Pathway of this compound at GABAA Receptors
Caption: Dual mechanism of this compound at different GABA-A receptor subtypes.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro pharmacological profiling of this compound.
Logical Relationship in Neuroprotection Studies
Caption: Proposed mechanism for the neuroprotective effects of this compound.
Conclusion
This compound stands out as a valuable research tool due to its unique and complex pharmacology. Its ability to differentially modulate GABAA receptor subtypes provides a means to dissect the physiological and pathological roles of these receptors with greater precision. The anxiolytic, sedative, and neuroprotective effects of this compound, coupled with its distinct mechanism of action, make it a compelling compound for further investigation in neuroscience and drug discovery. This guide serves as a comprehensive resource for researchers looking to leverage the potential of this compound in their own studies.
References
- 1. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 89112-85-6 | GABA Receptor | MOLNOVA [molnova.com]
- 4. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]
- 5. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Therapeutic Potential of 2'-Methoxy-6-methylflavone (2'MeO6MF): A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxy-6-methylflavone (2'MeO6MF) is a synthetic flavonoid that has garnered significant scientific interest for its promising therapeutic properties, primarily as an anxiolytic, sedative, and neuroprotective agent.[1][2][3] This technical guide provides a comprehensive review of the current state of research on this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics for neurological and psychiatric disorders.
Mechanism of Action: A Focus on GABA-A Receptors
The primary molecular target of this compound is the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][4][5] Unlike many flavonoids that exhibit non-specific interactions, this compound displays a nuanced and subtype-selective modulation of GABA-A receptors.
Subtype-Selective Modulation:
This compound's action is dependent on the subunit composition of the GABA-A receptor. It acts as a positive allosteric modulator at GABA-A receptors containing α1 subunits and at the α2β1γ2L subtype.[1][6][7] In this capacity, it enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.
Conversely, at α2β2/3γ2L GABA-A receptors, this compound acts as a direct agonist , activating the receptor even in the absence of GABA.[1][8] This direct activation is not antagonized by the classic benzodiazepine (B76468) antagonist flumazenil, suggesting a novel binding site.[1][3][5] Mutational studies have identified the asparagine residue at position 265 (N265) in the β2/3 subunit as a critical determinant of this direct agonism, a site also implicated in the action of the anesthetic etomidate.[4]
In the context of neuroprotection, particularly following cerebral ischemia, the effects of this compound are mediated by the potentiation of tonic inhibitory currents via extrasynaptic, δ-subunit containing GABA-A receptors.[2][9][10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Activity of this compound at GABA-A Receptors
| Receptor Subtype | Effect of this compound | Concentration/EC50 | Key Findings | Reference(s) |
| α1β2γ2L | Positive Allosteric Modulator | 1-300 µM (concentration-dependent enhancement of GABA EC10 response) | Enhances GABA-elicited currents. | [1][6] |
| α1β1γ2L, α1β3γ2L | Positive Allosteric Modulator | Not specified | Enhances GABA-elicited currents. | [1] |
| α2β1γ2L | Positive Allosteric Modulator | Not specified | Potentiates GABA. | [1][3] |
| α2β2γ2L, α2β3γ2L | Direct Agonist | EC50 not determined, but direct activation observed | Activates the receptor in the absence of GABA. | [1][8] |
| Native Hippocampal Neurons | Direct Activation | 100 µM | Activates single-channel currents. | [1][3] |
| Rat Brain Synaptic Membranes | [3H]-muscimol Binding | Apparent EC50 = 20.8 nM | Enhances [3H]-muscimol binding with a mean Emax of 219.8%. | [6] |
| Rat Brain Synaptosomal Membranes | [3H]-flunitrazepam Binding | 100-300 µM | Weakly displaces binding by 5-10%. | [6] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Study | Dosing Regimen (i.p.) | Key Quantitative Results | Reference(s) |
| Male Balb-c Mice | Anxiety (Elevated Plus Maze) | 1-100 mg/kg | Anxiolytic-like effects observed. | [1][6][8] |
| Male Balb-c Mice | Anxiety (Light/Dark Test) | 1-100 mg/kg | Anxiolytic-like effects observed. | [1][6][8] |
| Male Balb-c Mice | Sedation (Holeboard Test) | Higher doses (specifics not detailed) | Sedative effects observed. | [1][6][8] |
| Male Balb-c Mice | Sedation (Actimeter) | Higher doses (specifics not detailed) | Sedative effects observed. | [1][6][8] |
| Male Balb-c Mice | Sedation (Barbiturate-induced sleep time) | Higher doses (specifics not detailed) | Increased sleep duration. | [1][8] |
| Male Balb-c Mice | Myorelaxation (Horizontal Wire Test) | 1-100 mg/kg | No myorelaxant effects observed. | [1][8] |
| Mice | Focal Cerebral Ischemia (Stroke) | 0.1-30 mg/kg (1, 3, or 6 hours post-stroke) | Dose-dependent decrease in infarct volume. 30 mg/kg at 1h, 3h, and 6h post-stroke significantly reduced infarct volume. | [2][6][10] |
Table 3: Anti-inflammatory Effects of this compound
| Cell Line/Model | Study | Concentration | Key Quantitative Results | Reference(s) |
| RAWblue™ Macrophage Cells | NF-κB Activity | 100-1000 µM | Inhibits LPS-induced increase in NF-κB activity. | [2][6] |
| Mice with Focal Cerebral Ischemia | Circulating Cytokines | Not specified | Dampened the stroke-induced increase in circulating IL-1β, TNF-α, and IFN-γ. | [2][9] |
Experimental Protocols
Two-Electrode Voltage Clamp in Xenopus Oocytes
-
Objective: To characterize the effect of this compound on various human recombinant GABA-A receptor subtypes.
-
Methodology:
-
Human GABA-A receptor subunit cDNAs (e.g., α1, β2, γ2L) are individually transcribed into cRNA.
-
Xenopus laevis oocytes are harvested and injected with a mixture of the desired cRNAs.
-
Injected oocytes are incubated for 1-4 days to allow for receptor expression.
-
Oocytes are placed in a recording chamber and impaled with two glass microelectrodes filled with KCl.
-
The oocytes are voltage-clamped, and currents are recorded in response to the application of GABA and/or this compound.
-
Concentration-response curves are generated to determine EC50 and Emax values.[1][8]
-
Patch-Clamp Electrophysiology in Hippocampal Neurons
-
Objective: To study the effects of this compound on native GABA-A receptors in neurons.
-
Methodology:
-
Hippocampi are dissected from newborn rats.
-
The tissue is enzymatically and mechanically dissociated to obtain individual neurons.
-
Neurons are cultured for a specified period.
-
Whole-cell or single-channel patch-clamp recordings are performed using a glass micropipette to form a high-resistance seal with the neuronal membrane.
-
Currents are recorded in response to the application of this compound and other pharmacological agents.[1][3]
-
Mouse Models of Anxiety and Sedation
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection.
-
Elevated Plus Maze: This test assesses anxiety-like behavior based on the mouse's propensity to explore open versus enclosed arms of a maze. Anxiolytic compounds increase the time spent in the open arms.
-
Light/Dark Test: This test is based on the conflict between the innate aversion of mice to brightly lit areas and their desire to explore a novel environment. Anxiolytics increase the time spent in the light compartment.
-
Holeboard and Actimeter Tests: These assays measure locomotor activity and exploratory behavior to assess sedative effects. A reduction in activity is indicative of sedation.
-
Barbiturate-Induced Sleep Time: The potentiation of sleep time induced by a barbiturate (B1230296) (e.g., pentobarbital) is a measure of sedative-hypnotic activity.[1][6][8]
Focal Cerebral Ischemia (Stroke) Model
-
Objective: To evaluate the neuroprotective effects of this compound.
-
Methodology:
-
Focal cerebral ischemia is induced in mice, often using a photothrombotic model.
-
This compound or a vehicle control is administered at various time points post-ischemia.
-
Functional recovery is assessed over time using behavioral tests (e.g., grid-walking, cylinder test).
-
After a set period, the animals are euthanized, and their brains are sectioned.
-
Infarct volume is quantified to determine the extent of neuroprotection.[2][10]
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: General experimental workflow for in vivo studies of this compound.
Caption: Logical relationship of this compound's dual therapeutic potential.
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential in preclinical models of anxiety, sedation, and ischemic stroke. Its unique, subtype-selective mechanism of action at GABA-A receptors, coupled with its anti-inflammatory properties, makes it a compelling candidate for further drug development. The lack of myorelaxant effects at anxiolytic doses is a particularly advantageous feature.[1][8]
Future research should focus on several key areas:
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies are needed to determine the pharmacokinetic profile, long-term safety, and optimal dosing of this compound.
-
Lead Optimization: Structure-activity relationship studies could lead to the development of analogs with improved potency, selectivity, and drug-like properties.
-
Exploration of Other Therapeutic Areas: Given its mechanism of action, the potential of this compound in other neurological disorders, such as epilepsy and sleep disorders, should be investigated.
-
Clinical Translation: The promising preclinical data warrant the initiation of well-designed clinical trials to evaluate the safety and efficacy of this compound in human populations.
References
- 1. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]
- 5. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 89112-85-6 | GABA Receptor | MOLNOVA [molnova.com]
- 7. targetmol.com [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. The flavonoid, 2'-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.au.dk [pure.au.dk]
Direct Activation of α2β2/3γ2L GABA-A Receptors by 2'-Methoxy-6-methylflavone: A Technical Guide
Introduction
2'-Methoxy-6-methylflavone (2'MeO6MF) is a synthetic flavonoid that has garnered significant interest within the neuroscience and pharmacology communities for its unique, subtype-selective actions at γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] While many flavonoids act as positive allosteric modulators at these receptors, this compound distinguishes itself by acting as a direct agonist at specific GABA-A receptor subtypes, namely those containing α2β2/3γ2L subunits.[1][4] This direct activation is not potentiated by GABA and occurs at a novel binding site, distinct from the classical benzodiazepine (B76468) site.[1][3]
This technical guide provides an in-depth overview of the direct activation of α2β2/3γ2L GABA-A receptors by this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals working on GABA-A receptor pharmacology and the development of novel therapeutics.
Mechanism of Direct Activation
The interaction of this compound with α2β2/3γ2L GABA-A receptors is characterized by direct activation of the chloride channel, leading to neuronal hyperpolarization.[1] This mechanism is distinct from its action at other GABA-A receptor subtypes, such as those containing the α1 subunit, where it acts as a positive allosteric modulator, enhancing the effect of GABA.[1][3]
Key characteristics of the direct activation of α2β2/3γ2L receptors by this compound include:
-
Direct Agonism: this compound directly gates the ion channel in the absence of GABA.[1]
-
Subtype Selectivity: This direct activation is prominent at α2β2γ2L and α2β3γ2L receptor subtypes.[1]
-
Novel Binding Site: The direct activation is not inhibited by the benzodiazepine antagonist flumazenil, indicating that this compound does not bind to the classical benzodiazepine binding site.[1][4]
-
Antagonist Sensitivity: The agonist effect of this compound is attenuated by the competitive GABA-A receptor antagonists bicuculline (B1666979) and gabazine.[1][4]
-
Role of the β Subunit: Mutational studies have identified that the amino acid residue at position 265 in the β2 or β3 subunit is a critical determinant of whether this compound acts as a direct agonist or a positive allosteric modulator.[1][2]
Quantitative Data
The following tables summarize the quantitative data from electrophysiological studies on the direct activation of various GABA-A receptor subtypes by this compound.
Table 1: Direct Activation of Recombinant GABA-A Receptor Subtypes by this compound
| Receptor Subtype | This compound Concentration (µM) | Maximal Response (% of 3mM GABA response) | Reference |
| α2β2γ2L | 300 | ~70% | [1] |
| α2β3γ2L | Not specified | Not specified | [1] |
| α1β2γ2L | 300 | <2% | [1] |
| α2β2 | Not specified | Not specified | [4] |
| α2β3 | 100 | 1.7 ± 0.35% | [5] |
Table 2: Antagonism of this compound-mediated Direct Activation at α2β2γ2L Receptors
| Antagonist | Antagonist Concentration (µM) | Effect on this compound Response | Reference |
| Flumazenil | 10 | No reduction | [1] |
| Bicuculline | 10 | Attenuation | [1] |
| Gabazine | 1 | Attenuation | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the direct activation of GABA-A receptors by this compound.
Expression of Human Recombinant GABA-A Receptors in Xenopus laevis Oocytes
This protocol describes the preparation and injection of cRNA into Xenopus oocytes to express specific GABA-A receptor subtypes for electrophysiological recording.
a. cRNA Preparation:
-
Human cDNAs for GABA-A receptor subunits (e.g., α2, β2, β3, γ2L) are subcloned into expression vectors (e.g., pCMV6-XL5, pGEMHE, pCDM8).[5]
-
The plasmids are linearized, and cRNA is synthesized in vitro using a mMESSAGE mMACHINE transcription kit.
-
The integrity and concentration of the synthesized cRNA are verified by gel electrophoresis and spectrophotometry.
b. Oocyte Preparation and Injection:
-
Oocytes are surgically removed from anesthetized female Xenopus laevis frogs.
-
The oocytes are defolliculated by treatment with collagenase.
-
Healthy, stage V-VI oocytes are selected and injected with a solution containing the desired combination of GABA-A receptor subunit cRNAs. For expressing α2β3γ2L receptors, a 3:1:3 ratio of α2:β3:γ2L subunit mRNAs can be used.[5]
-
Injected oocytes are incubated in Barth's solution at 18°C for 2-7 days to allow for receptor expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is used to measure the whole-cell currents in oocytes expressing GABA-A receptors in response to the application of this compound and other compounds.
a. Recording Setup:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.
-
Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential of -60 mV.
b. Drug Application and Data Acquisition:
-
Solutions of GABA, this compound, and antagonists are prepared in the Ringer's solution.
-
Drugs are applied to the oocyte via the perfusion system. A washout period of 4-6 minutes between drug applications is necessary to prevent receptor desensitization.[1]
-
The resulting currents are amplified, filtered, and digitized for analysis.
c. Data Analysis:
-
The peak current amplitude in response to each drug concentration is measured.
-
For direct activation studies, the response to this compound is typically normalized to the maximal current elicited by a saturating concentration of GABA (e.g., 3 mM).[1][5]
-
Concentration-response curves are generated by plotting the normalized current against the logarithm of the drug concentration and fitted to a sigmoidal dose-response equation to determine parameters like EC50 and maximal efficacy.
Single-Channel Patch-Clamp Electrophysiology in Hippocampal Neurons
This technique allows for the recording of currents from individual GABA-A receptor channels in their native environment.
a. Neuronal Cell Culture:
-
Hippocampal neurons are dissociated from newborn rats and maintained in culture.[1]
-
Recordings are typically performed after 7-15 days in culture.[1]
b. Inside-Out Patch Configuration:
-
A glass micropipette with a small tip opening is pressed against the membrane of a neuron.
-
Suction is applied to form a high-resistance seal between the pipette and the membrane.
-
The pipette is then pulled away from the cell, excising a small patch of membrane with the intracellular side facing the bath solution (inside-out configuration).
c. Recording and Analysis:
-
The patch is held at a specific potential (e.g., -60 mV).[1]
-
This compound is applied to the bath solution to activate the GABA-A channels in the patch.
-
The resulting single-channel currents are recorded and analyzed to determine properties such as single-channel conductance and open probability.[1]
Visualizations
Signaling Pathway of this compound at α2β2/3γ2L GABA-A Receptors
Caption: Proposed mechanism of this compound direct activation of α2β2/3γ2L GABA-A receptors.
Experimental Workflow for TEVC Analysis
Caption: Workflow for evaluating this compound activity using Xenopus oocytes and TEVC.
Conclusion
This compound represents a valuable pharmacological tool for investigating the complex nature of GABA-A receptor activation and modulation.[1][3] Its unique property of directly activating α2β2/3γ2L subtypes at a novel binding site provides a means to dissect the contributions of these specific receptor populations to neuronal inhibition and behavior. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to explore the pharmacology of this compound and its potential implications for the development of novel subtype-selective GABAergic therapeutics. Further research into the precise molecular determinants of its binding and gating actions will continue to illuminate the intricate workings of the GABA-A receptor.
References
- 1. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Two-Electrode Voltage Clamp Recording with 2'-Methoxy-6-methylflavone in Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Xenopus laevis oocyte expression system is a cornerstone for the functional characterization of ion channels and receptors. Its large size makes it particularly suitable for two-electrode voltage clamp (TEVC) recordings, a robust technique for studying the electrophysiological properties of these membrane proteins. This document provides a detailed protocol for expressing GABAa receptors in Xenopus oocytes and characterizing their modulation by 2'-Methoxy-6-methylflavone (2'MeO6MF), a flavonoid with known anxiolytic and sedative properties mediated through its action on GABAa receptors.[1][2]
This compound exhibits subtype-selective actions at GABAa receptors, acting as a positive allosteric modulator at some subtypes and a direct agonist at others.[1][3] Understanding these differential effects is crucial for the development of novel therapeutics targeting the GABAergic system. These application notes will guide researchers through the entire workflow, from oocyte preparation to data acquisition and analysis.
Signaling Pathway of this compound at GABAa Receptors
The flavonoid this compound interacts with GABAa receptors, which are ligand-gated ion channels permeable to chloride ions.[4] Its mechanism of action is dependent on the subunit composition of the GABAa receptor.
Caption: Signaling pathways of this compound at different GABAa receptor subtypes.
Experimental Workflow
The following diagram outlines the key steps for investigating the effects of this compound on GABAa receptors expressed in Xenopus oocytes using the TEVC technique.
Caption: Experimental workflow for TEVC recording of this compound effects.
Experimental Protocols
Materials and Reagents
-
Xenopus laevis frogs
-
Collagenase Type II
-
cRNA encoding desired GABAa receptor subunits (e.g., α1, β2, γ2L)
-
2'-Methoxy-6-methylflavone (this compound)
-
γ-aminobutyric acid (GABA)
-
ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES; pH 7.5
-
ND96 storage solution: ND96 supplemented with 50 µg/mL gentamycin and tetracycline.[5]
-
3 M KCl for electrode filling
Protocol 1: Xenopus Oocyte Preparation and cRNA Injection
-
Oocyte Harvesting: Anesthetize a female Xenopus laevis frog and surgically remove a portion of the ovary.
-
Defolliculation:
-
Wash the ovarian lobes in ND96 solution.
-
Incubate lobes in ND96 solution containing collagenase (e.g., 30 mg/ml) with gentle shaking for 2-3 hours at room temperature to remove the follicular cell layer.[6]
-
Manually separate the oocytes and wash them thoroughly with ND96 solution.
-
-
Oocyte Selection: Select healthy stage V-VI oocytes (large, with a clear distinction between the animal and vegetal poles).
-
cRNA Preparation: Prepare cRNA for the desired GABAa receptor subunits using standard in vitro transcription methods.
-
Microinjection:
-
Incubation: Store the injected oocytes in ND96 storage solution at 16-18°C for 2-4 days to allow for receptor expression.[5]
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Recording
-
Electrode Preparation:
-
TEVC Setup:
-
Impalement and Clamping:
-
Drug Application:
-
Dissolve this compound and GABA in ND96 solution.
-
Apply drugs to the oocyte via the perfusion system. The duration of application should be sufficient to reach a steady-state response, as indicated by horizontal bars on current traces.[1]
-
Ensure adequate washout periods between drug applications (3 to 15 minutes) to allow for receptor recovery from desensitization.[5]
-
-
Data Acquisition:
-
Record the current responses using appropriate data acquisition software (e.g., pCLAMP).[6]
-
Data Presentation
Table 1: Modulatory Effects of this compound on α1-Containing GABAa Receptors
| GABAa Receptor Subtype | This compound Potentiation of GABA EC₁₀ Response (%) | This compound EC₅₀ (µM) |
| α1β1γ2L | 395.1 ± 53 | ~30-100 |
| α1β2γ2L | 512.1 ± 72 | ~30-100 |
| α1β3γ2L | 371.1 ± 40.9 | ~30-100 |
| α1β2 | 502.3 ± 40.9 | ~30-100 |
Data summarized from Karim et al., 2012.[1][11]
Table 2: Direct Activation by this compound at α2-Containing GABAa Receptors
| GABAa Receptor Subtype | This compound Maximum Response (% of Max GABA Current) |
| α2β2γ2L | ~70 |
| α2β3γ2L | Full agonist |
| α2β2 | 22.8 ± 1.5 |
| α2β3 | 42.5 ± 1.3 |
Data summarized from Karim et al., 2012 and Chua et al., 2015.[1][5][11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low current response | Poor receptor expression | - Verify cRNA quality and concentration. - Optimize cRNA subunit ratios. - Increase incubation time. |
| Oocyte health is compromised | - Use healthy, stage V-VI oocytes. - Handle oocytes gently during preparation and injection. | |
| High leak current | Oocyte membrane damage | - Ensure gentle impalement with sharp electrodes. - Discard oocytes with a resting membrane potential more positive than -30 mV. |
| Unstable recording | Electrode drift or clogging | - Use freshly pulled and filled electrodes. - Ensure a stable grounding electrode. |
| Poor perfusion | - Check perfusion lines for bubbles or blockages. | |
| Variability in this compound efficacy | Presence of mixed receptor populations (e.g., βγ receptors) | - Adjust cRNA injection ratios to favor the formation of the desired receptor subtype.[5] |
This comprehensive guide provides a solid foundation for researchers to investigate the nuanced pharmacology of this compound and other flavonoids at GABAa receptors using the powerful Xenopus oocyte expression system and TEVC technique.
References
- 1. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 10. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Unraveling the Modulatory Effects of 2'MeO6MF on GABA-A Receptors using Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxy-6-methylflavone (2'MeO6MF) is a synthetic flavonoid that has garnered significant interest for its anxiolytic and sedative properties.[1][2] These effects are primarily mediated through its interaction with γ-aminobutyric acid type A (GABA-A) receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[1][2] Understanding the precise mechanism by which this compound modulates GABA-A receptor function is crucial for the development of novel therapeutics. Patch clamp electrophysiology stands as the definitive technique for investigating the direct effects of compounds on ion channel activity with high temporal and spatial resolution. These application notes provide a comprehensive overview and detailed protocols for utilizing patch clamp techniques to characterize the effects of this compound on GABA-A receptors.
Principle of the Technique
Patch clamp electrophysiology allows for the direct measurement of ion flow through individual ion channels in a patch of cell membrane. By forming a high-resistance "giga-ohm" seal between a glass micropipette and the cell membrane, the electrical current passing through the channels can be recorded. Different configurations of the patch clamp technique, such as whole-cell, inside-out, and outside-out, enable the study of ion channel properties under various experimental conditions. For studying the effects of this compound, the inside-out patch configuration is particularly useful for observing single-channel currents activated by the compound on the intracellular side of the receptor.[1]
Applications
-
Characterization of this compound's Mechanism of Action: Elucidate whether this compound acts as a direct agonist, a positive allosteric modulator, or a negative allosteric modulator of GABA-A receptors.
-
Subtype Selectivity Profiling: Investigate the differential effects of this compound on various GABA-A receptor subtypes, which are assemblies of different protein subunits (e.g., α, β, γ, δ).[1][2][3]
-
Dose-Response Analysis: Determine the concentration-dependent effects of this compound to establish key pharmacological parameters such as EC50 (half-maximal effective concentration) and Emax (maximal effect).
-
Investigation of Binding Sites: In conjunction with site-directed mutagenesis, identify the specific amino acid residues on the GABA-A receptor that are critical for the binding and action of this compound.[1][2]
-
Screening for Novel Drug Candidates: Utilize the patch clamp technique as a screening tool to identify other flavonoid derivatives with similar or improved modulatory effects on GABA-A receptors.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on GABA-A receptors from published studies.
Table 1: Direct Activation and Potentiation of Recombinant GABA-A Receptors by this compound
| GABA-A Receptor Subtype | Effect of this compound | Concentration | Efficacy (% of max GABA response) | Reference |
| α2β2γ2L | Direct Activator | 300 µM | Not specified | [2] |
| α2β3γ2L | Direct Activator | 300 µM | 8.2 ± 3.6% | [3][4] |
| α1-containing subtypes | Positive Allosteric Modulator | Not specified | Potentiates GABA response | [1][2] |
| α2β1γ2L | Positive Allosteric Modulator | Not specified | Potentiates GABA response | [1][2] |
Table 2: Effects of this compound on Native GABA-A Receptors in Rat Hippocampal Neurons
| Parameter | Value | Conditions | Reference |
| Single-channel current amplitude | 2.8 pA | 100 µM this compound, -60 mV holding potential | [1][5][6] |
| Single-channel conductance | Increased in the continued presence of this compound | 100 µM this compound | [1][2] |
Table 3: Binding Affinity of this compound
| Assay | Effect | EC50 / Emax | Reference |
| [3H]-muscimol binding | Enhancement | EC50 = 20.8 ± 3.7 nM, Emax = 219.8 ± 7.6% | [1] |
| [3H]-flunitrazepam binding | Weak displacement at high concentrations | 5-10% displacement at 100-300 µM | [1] |
Experimental Protocols
Protocol 1: Single-Channel Recording of this compound Effects on Native GABA-A Receptors in Cultured Hippocampal Neurons (Inside-Out Patch Configuration)
This protocol is adapted from studies investigating the direct activation of native GABA-A channels by this compound in newborn rat hippocampal neurons.[1][5]
1. Cell Preparation:
- Dissociate hippocampal neurons from newborn Wistar rats.
- Culture the neurons for 7-15 days before recording.
2. Solutions:
- External (Bath) Solution (in mM): 135 NaCl, 3 KCl, 2 CaCl2, 5 MgCl2, 10 TES (pH 7.3).
- Patch Pipette Solution (in mM): 138 choline (B1196258) chloride, 0.3 KCl, 7 MgCl2, 10 TES, and other components as required (e.g., chelators).
- This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO and dilute to the final desired concentration in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
3. Patch Clamp Recording:
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-1.5 MΩ when filled with the pipette solution.[7]
- Approach a cultured hippocampal neuron with the patch pipette and form a giga-ohm seal.
- Excise the patch into the inside-out configuration by pulling the pipette away from the cell.
- Hold the membrane potential at -60 mV.
- Perfuse the excised patch with the external solution containing the desired concentration of this compound (e.g., 100 µM).
- Record single-channel currents using a patch clamp amplifier.
4. Data Analysis:
- Analyze the recorded single-channel currents to determine properties such as channel amplitude, open probability, and open and closed times.
- Construct all-points histograms to visualize the current levels.
Protocol 2: Whole-Cell Voltage Clamp Recording of this compound Effects on Recombinant GABA-A Receptors in Xenopus Oocytes
This protocol is based on studies characterizing the subtype selectivity of this compound using the two-electrode voltage clamp technique in Xenopus oocytes.[1][3] While not strictly patch clamp, it is a key electrophysiological method for this research.
1. Oocyte Preparation:
- Harvest and prepare Xenopus laevis oocytes.
- Inject cRNA encoding the desired human recombinant GABA-A receptor subunits (e.g., α2, β2, γ2L).
- Incubate the oocytes for 2-5 days to allow for receptor expression.
2. Solutions:
- Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES (pH 7.5).
- Drug Solutions: Prepare solutions of GABA and this compound in ND96. The final DMSO concentration for this compound should be kept constant across all conditions (e.g., 0.8%).[1]
3. Two-Electrode Voltage Clamp Recording:
- Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl.
- Clamp the oocyte membrane potential at a holding potential of -70 mV.
- Perfuse the oocyte with the recording solution.
- Apply increasing concentrations of GABA to determine the maximal response.
- Apply this compound alone to test for direct activation or co-apply with a low concentration of GABA (e.g., EC10) to test for potentiation.
- Record the resulting whole-cell currents.
4. Data Analysis:
- Measure the peak amplitude of the inward currents elicited by the application of GABA and/or this compound.
- Normalize the currents elicited by this compound to the maximal GABA response to determine its efficacy.
- Construct concentration-response curves and fit with appropriate equations to determine EC50 values.
Visualizations
Signaling Pathway of this compound at GABA-A Receptors
Caption: Signaling pathway of this compound at GABA-A receptors.
Experimental Workflow for Patch Clamp Analysis of this compound
Caption: Experimental workflow for patch clamp analysis of this compound.
References
- 1. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]
- 4. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal (i.p.) Administration of 2'MeO6MF in Mice (1-100 mg/kg)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intraperitoneal (i.p.) administration of 2'-Methoxy-6-methylflavone (2'MeO6MF) in mice at dosages ranging from 1 to 100 mg/kg. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments.
Summary of In Vivo Effects
Intraperitoneal administration of this compound in mice has been shown to elicit a range of dose-dependent pharmacological effects, primarily anxiolytic and sedative behaviors.[1][2][3] Notably, no overt acute toxicity, convulsions, respiratory distress, or mortality have been observed within this dose range.[1][2]
Key Findings:
-
Anxiolytic Effects: At lower doses (1-10 mg/kg), this compound displays anxiolytic-like effects in behavioral models such as the elevated plus maze and light/dark tests.[1][2][3]
-
Sedative Effects: Higher doses (30-100 mg/kg) induce sedative effects, as observed in the holeboard, actimeter, and barbiturate-induced sleep time tests.[1][2][3][4] At 100 mg/kg, mice may appear drowsy but do not lose their righting reflex.[1]
-
Neuroprotective Effects: In a model of focal cerebral ischemia, doses of 0.1-30 mg/kg resulted in a dose-dependent decrease in infarct volume and improved functional recovery.[5]
-
Myorelaxant Effects: No muscle relaxant effects were observed in the horizontal wire test across the 1-100 mg/kg dose range.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound administered i.p. to mice.
Table 1: Behavioral Effects of this compound in Mice
| Dose (mg/kg, i.p.) | Behavioral Test | Key Observation | Reference |
| 1, 10 | General Behavior | Increased spontaneous activity and escape behavior 30-60 min post-injection.[1] | [1] |
| 100 | General Behavior | Slight drowsiness in 4 out of 5 animals, without loss of righting reflex.[1] | [1] |
| 1-100 | Elevated Plus Maze | Exerted anxiolytic effects.[1][2] | [1][2] |
| 1-100 | Light/Dark Test | Displayed anxiolytic-like effects.[1][2][3] | [1][2][3] |
| Higher Doses | Holeboard, Actimeter | Induced sedative effects.[1][2][3] | [1][2][3] |
| Higher Doses | Barbiturate-induced sleep | Induced sedative effects.[1][2][3] | [1][2][3] |
| 1-100 | Horizontal Wire Test | No myorelaxant effects observed.[1][2][3] | [1][2][3] |
Table 2: Neuroprotective and Anti-inflammatory Effects of this compound in a Mouse Stroke Model
| Dose (mg/kg, i.p.) | Endpoint | Key Observation | Reference |
| 0.1 | Infarct Volume | Significant decrease (P < 0.05).[5] | [5] |
| 5 | Infarct Volume | Significant decrease (P < 0.05).[5] | [5] |
| 30 | Infarct Volume | Significant decrease (P < 0.01).[5] | [5] |
| 30 | Tonic GABA-A Currents | Significant increase in layer 2/3 pyramidal neurons.[5][6] | [5][6] |
| 0.1, 5 | Circulating IL-1β & IFN-γ | Significant decrease (P < 0.05).[5] | [5] |
| 30 | Circulating IL-1β & IFN-γ | Significant decrease (P < 0.01 for IFN-γ, P < 0.05 for IL-1β).[5] | [5] |
| 30 | Circulating TNF-α | Significant decrease (P < 0.05).[5] | [5] |
Mechanism of Action & Signaling Pathways
This compound's primary mechanism of action is the modulation of GABA-A receptors.[1][2][3] It acts as a positive allosteric modulator at α1-containing and α2β1γ2L GABA-A receptors.[1][7] Interestingly, it directly activates α2β2/3γ2L GABA-A receptors in the absence of GABA.[1][2][3] This activation is not blocked by the benzodiazepine (B76468) antagonist flumazenil, indicating a novel binding site.[1][2]
In the context of neuroprotection, this compound's effects are mediated through δ-containing GABA-A receptors, leading to an increase in tonic inhibition.[5][8][9] Additionally, it exhibits anti-inflammatory properties by dampening the stroke-induced increase in circulating cytokines, an effect that is blocked by a pan-AKT inhibitor, suggesting the involvement of the AKT signaling pathway.[5][6][9]
Caption: this compound signaling at GABA-A receptors.
Caption: Anti-inflammatory pathway of this compound.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol details the preparation of this compound for i.p. injection in mice based on established methodologies.[1]
Materials:
-
2'-Methoxy-6-methylflavone (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80 (Polysorbate 80)
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL)
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle solution consisting of 5% DMSO, 1% Tween 80, and 94% saline.
-
For example, to make 10 mL of vehicle: add 500 µL of DMSO and 100 µL of Tween 80 to 9.4 mL of sterile saline.
-
Vortex thoroughly to ensure complete mixing.
-
-
This compound Solution Preparation:
-
Weigh the required amount of this compound powder to achieve the desired final concentration for dosing.
-
First, dissolve the this compound powder in the DMSO component of the vehicle.
-
Gradually add the Tween 80 and saline mixture while continuously vortexing to maintain a homogenous suspension.
-
-
Animal Dosing:
-
The injection volume is typically 5 µL/g of body weight.[1] For a 25 g mouse, the total injection volume would be 125 µL.
-
Calculate the required concentration of the dosing solution based on the desired dose (e.g., for a 10 mg/kg dose in a 25 g mouse, the injected amount is 0.25 mg. At an injection volume of 125 µL, the required concentration is 2 mg/mL).
-
Administer the solution via intraperitoneal injection (see Protocol 2).
-
Caption: Workflow for this compound dosing preparation.
Protocol 2: Standard Intraperitoneal (i.p.) Injection in Mice
This protocol outlines the standard procedure for i.p. injection in mice, a common route for systemic administration.
Animal Model:
Procedure:
-
Animal Restraint:
-
Injection Site Identification:
-
Injection:
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[12][14]
-
Penetrate the skin and the abdominal muscle layer to enter the peritoneal cavity.
-
Slightly aspirate by pulling back on the plunger to ensure no blood (vessel) or yellow fluid (bladder) is drawn. If aspiration is clear, proceed.[11][14]
-
Inject the solution smoothly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Ethical Considerations:
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).[11]
References
- 1. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 89112-85-6 | GABA Receptor | MOLNOVA [molnova.com]
- 8. pure.au.dk [pure.au.dk]
- 9. The flavonoid, 2'-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 14. research.vt.edu [research.vt.edu]
Application Notes and Protocols for 2'-Methoxy-6-methylflavone (2'MeO6MF) using the Elevated Plus Maze and Light/Dark Box
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the anxiolytic-like effects of 2'-Methoxy-6-methylflavone (2'MeO6MF) in rodents using two widely validated behavioral paradigms: the Elevated Plus Maze (EPM) and the Light/Dark Box (LDB). The information herein is designed to guide researchers in the consistent and effective evaluation of this compound.
Introduction
2'-Methoxy-6-methylflavone (this compound) is a flavonoid compound that has demonstrated anxiolytic and sedative properties.[1][2][3] Its mechanism of action is primarily linked to the modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[1][2][3] Specifically, this compound has been shown to potentiate GABA at α2β1γ2L and all α1-containing GABA-A receptor subtypes, while directly activating α2β2/3γ2L GABA-A receptors.[1][2] This activity at GABA-A receptors is believed to underlie its anxiety-reducing effects.
The Elevated Plus Maze and Light/Dark Box are standard behavioral assays used to screen for anxiolytic and anxiogenic compounds. These tests rely on the natural conflict in rodents between the drive to explore a novel environment and the aversion to open, elevated, and brightly lit spaces.[4][5][6][7] Anxiolytic compounds, like this compound, are expected to increase the time spent and the number of entries into the aversive zones (open arms of the EPM, light compartment of the LDB).
Quantitative Data Summary
The following tables summarize the dose-dependent anxiolytic-like effects of this compound in the Elevated Plus Maze and Light/Dark Box tests in mice. Data is compiled from published studies.[1]
Table 1: Effects of this compound on the Elevated Plus Maze
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 3.4 |
| This compound | 1 | 25.8 ± 3.5 | 35.1 ± 4.2 |
| This compound | 10 | 38.4 ± 4.1 | 48.2 ± 5.3 |
| This compound | 30 | 35.1 ± 3.9 | 45.7 ± 4.8 |
| This compound | 100 | 30.2 ± 3.7 | 40.1 ± 4.5 |
| Diazepam | 1 | 30.1 ± 3.8 | 40.3 ± 4.6 |
| Diazepam | 2 | 42.5 ± 4.5 | 55.2 ± 5.9 |
*p < 0.05, **p < 0.01 compared to vehicle. Data adapted from Sleeps et al., 2011.[1]
Table 2: Effects of this compound on the Light/Dark Box
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s, Mean ± SEM) | Number of Transitions (Mean ± SEM) |
| Vehicle | - | 85.3 ± 9.2 | 12.4 ± 1.8 |
| This compound | 1 | 125.6 ± 11.5 | 18.2 ± 2.1 |
| This compound | 10 | 168.4 ± 15.3 | 22.5 ± 2.5 |
| This compound | 30 | 155.2 ± 14.1 | 20.1 ± 2.3 |
| This compound | 100 | 130.1 ± 12.8 | 16.9 ± 1.9 |
| Diazepam | 1 | 150.7 ± 13.9 | 20.8 ± 2.4* |
| Diazepam | 2 | 185.2 ± 17.6 | 25.4 ± 2.8 |
*p < 0.05, **p < 0.01 compared to vehicle. Data adapted from Sleeps et al., 2011.[1]
Experimental Protocols
The following protocols are based on established methodologies for evaluating the anxiolytic-like effects of this compound.[1]
Drug Preparation and Administration
-
Compound: 2'-Methoxy-6-methylflavone (this compound)
-
Vehicle: Saline or a suitable vehicle (e.g., 10% Tween 80 in saline). The specific vehicle should be reported.
-
Administration: Intraperitoneal (i.p.) injection.
-
Dosing: Doses ranging from 1 to 100 mg/kg have been shown to be effective.[1][8] A dose-response study is recommended.
-
Timing: Administer this compound 20-30 minutes prior to behavioral testing.[1][9]
Elevated Plus Maze (EPM) Protocol
This test assesses anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.[4][6]
Apparatus:
-
A plus-shaped maze made of a non-reflective material (e.g., black Plexiglas), elevated 40-50 cm above the floor.[1][10]
-
Two opposite arms are open (e.g., 30 x 5 cm), and two opposite arms are enclosed by high walls (e.g., 30 x 5 x 15 cm).[1][10]
-
A central platform (e.g., 5 x 5 cm) connects the four arms.[1]
-
A raised ledge (e.g., 3 mm high) on the open arms can help prevent falls.[1]
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.[4]
-
Drug Administration: Inject the animal with this compound or vehicle i.p. 20 minutes before the test.[1]
-
Test Initiation: Place the mouse on the central platform facing an open arm.[1]
-
Exploration: Allow the animal to freely explore the maze for a 5-minute session.[1]
-
Recording: Record the session using an overhead video camera for later analysis.[4]
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) or a similar cleaning agent between trials to remove olfactory cues.[11][12]
Behavioral Parameters to Measure:
-
Primary Measures of Anxiety:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Percentage of open arm entries: (Number of open arm entries / Total arm entries) x 100.
-
-
Measure of Locomotor Activity:
-
Number of closed arm entries. A significant change in this parameter may indicate sedative or hyper-locomotor effects of the compound.[1]
-
An arm entry is typically defined as all four paws entering an arm.[1]
Light/Dark Box (LDB) Protocol
This test is based on the conflict between the innate exploratory behavior of rodents and their aversion to brightly lit areas.[13][14]
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment (approximately one-third of the total area) and a large, illuminated compartment (approximately two-thirds of the total area).[1][13]
-
An opening (e.g., 6 x 3 cm) in the partition allows the animal to move between the two compartments.[1]
-
The light intensity in the light compartment should be between 100-400 lux.[13][15]
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.[13]
-
Drug Administration: Inject the animal with this compound or vehicle i.p. 20 minutes before the test.[1]
-
Test Initiation: Place the mouse in the center of the illuminated compartment, facing away from the opening.[16]
-
Exploration: Allow the animal to freely explore the box for a 5-10 minute session.[1][16]
-
Recording: Use an automated system with photobeams or a video camera to record the animal's activity.[1][15]
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between animals.[13][15]
Behavioral Parameters to Measure:
-
Primary Measures of Anxiety:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
-
Measure of Locomotor Activity:
-
Number of transitions between the light and dark compartments.
-
Visualizations
Signaling Pathway
The anxiolytic effects of this compound are mediated through its interaction with GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition.
Caption: Mechanism of this compound anxiolytic action.
Experimental Workflows
The following diagrams illustrate the procedural flow for the Elevated Plus Maze and Light/Dark Box experiments.
Elevated Plus Maze Workflow
References
- 1. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. protocols.io [protocols.io]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. This compound | 89112-85-6 | GABA Receptor | MOLNOVA [molnova.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 12. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. MPD: JaxCC1: project protocol [phenome.jax.org]
- 16. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for Preparing 2'MeO6MF Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Methoxy-6-methylflavone (2'MeO6MF) is a flavonoid known for its neuroprotective, anxiolytic, and anti-inflammatory properties.[1][2][3] It functions as a positive allosteric modulator of GABAA receptors and has been shown to dampen inflammatory responses.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro experiments. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.[2][4][5][6] These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in DMSO for various in vitro applications.
Data Presentation
Physicochemical and Solubility Data of this compound
| Property | Value | Source |
| Molecular Formula | C17H14O3 | [2] |
| Molecular Weight | 266.29 g/mol | [2] |
| CAS Number | 89112-85-6 | [2] |
| Solubility in DMSO | 4 mg/mL (15.02 mM) | [2][4] |
| Alternate Solubility | 10 mM | [7] |
Recommended Storage Conditions
| Format | Storage Temperature | Shelf Life | Source |
| Powder | -20°C | 3 years | [2] |
| In DMSO | -80°C | 1 year | [2] |
Typical In Vitro Working Concentrations
| Application | Cell Type/System | Working Concentration Range | Source |
| GABAA Receptor Modulation | Neurons | 0.1 - 10 µM | [1][8][9] |
| Electrophysiology | Xenopus Oocytes | 1 - 300 µM | [5][10][11] |
| Anti-inflammatory (NFkB) Assay | RAW 264.7 Macrophages | 100 - 1000 µM | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 266.29 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature before use.
-
Weighing: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.66 mg of this compound.
-
Dissolution:
-
Add the weighed this compound powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For 2.66 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
-
Sonication (Recommended): To ensure complete dissolution, sonicate the solution for 5-10 minutes.[2][4] Visually inspect the solution to ensure no particulate matter is present.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[2]
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the 10 mM this compound DMSO stock solution to final working concentrations for cell-based assays.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically ≤0.5%, to minimize solvent-induced cytotoxicity.[12]
-
Prepare working solutions fresh for each experiment from the frozen stock.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions (if necessary): Depending on the final desired concentrations, it may be necessary to perform one or more serial dilutions in cell culture medium or an appropriate buffer (e.g., PBS).
-
Final Dilution:
-
Determine the final volume of cell culture medium for your experiment (e.g., per well in a multi-well plate).
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Ensure the final DMSO concentration does not exceed 0.5%. In the example above, the final DMSO concentration would be 0.1%.
-
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the experimental conditions.
-
Application to Cells: Mix the working solution gently by pipetting and add it to the cells.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound.
References
- 1. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetmol.com [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. targetmol.com [targetmol.com]
- 5. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound | 89112-85-6 | GABA Receptor | MOLNOVA [molnova.com]
- 8. researchgate.net [researchgate.net]
- 9. The flavonoid, 2'-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Determining the Optimal Concentration of 2'MeO6MF for Hippocampal Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxy-6-methylflavone (2'MeO6MF) is a flavonoid that has demonstrated significant neuroprotective potential. Its mechanisms of action include the potentiation of tonic inhibitory currents through GABA-A receptors and modulation of the AKT signaling pathway, which is crucial for neuronal survival.[1] Furthermore, this compound exhibits anti-inflammatory properties by dampening NF-κB activity.[1][2] These characteristics make this compound a promising candidate for therapeutic strategies aimed at protecting and supporting hippocampal neurons, which are vital for learning and memory.
This document provides detailed protocols for determining the optimal concentration of this compound in primary hippocampal neuron cultures. The objective is to identify a concentration range that maximizes neuroprotective and neurotrophic effects (e.g., enhanced neurite outgrowth and synapse formation) while minimizing cytotoxicity.
Data Presentation: Summary of Effective Concentrations
The following table summarizes the concentrations of this compound and other relevant flavonoids that have been reported in various experimental contexts. This data provides a foundation for selecting a concentration range for dose-response experiments in hippocampal neuron cultures.
| Compound | Concentration Range | Experimental Model | Observed Effect | Citation |
| This compound | 0.1–10 µM | Acute hippocampal slices | Increased GABA-A receptor tonic currents. | [2][3] |
| This compound | 3–10 µM | In vivo (mouse brain homogenate) | Neuroprotective effects following ischemia. | [4] |
| This compound | 100 µM | Excised inside-out patches (hippocampal neurons) | Direct activation of GABA-A channels. | [4][5][6] |
| This compound | 100–1000 µM | Macrophage cell line | Inhibition of LPS-induced NF-κB activity. | [7] |
| Quercetin | 5–10 µM | Primary hippocampal cultures | Attenuation of Aβ(1-42)-induced cytotoxicity. Higher doses (20-40 µM) were toxic. | [3] |
| Luteolin | 3–30 µM | Cultured mouse cortical neurons | Attenuation of Aβ(25-35)-induced LDH release in a dose-dependent manner. | [2] |
| Flavonol Glucosides | 1–3 µM | PC12 cells | Significant promotion of neurite outgrowth. Activity diminished at 10 µM. | [5] |
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound are primarily mediated through its interaction with GABA-A receptors and the subsequent activation of the AKT signaling pathway, which inhibits apoptosis and reduces inflammation.
Caption: Signaling pathway of this compound neuroprotection.
The following workflow outlines the process for determining the optimal concentration of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol is adapted from standard methods for culturing primary hippocampal neurons from embryonic rats.[8][9][10]
Materials:
-
Poly-D-Lysine (PDL) coated culture plates or coverslips
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.25%)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
DNase I
-
Timed-pregnant Sprague-Dawley rat (Embryonic day 18)
-
Sterile dissection tools
Procedure:
-
Plate Coating: Coat culture surfaces with 0.1 mg/mL Poly-D-Lysine in sterile water overnight at 37°C. Wash three times with sterile water and allow to dry before use.
-
Tissue Dissection: Euthanize a timed-pregnant rat (E18) according to approved institutional protocols. Dissect the hippocampi from the embryos in ice-cold HBSS.
-
Enzymatic Digestion: Transfer the hippocampi to a tube containing 0.25% trypsin and a small amount of DNase I. Incubate at 37°C for 15 minutes.
-
Dissociation: Stop the digestion by adding an equal volume of plating medium containing 10% FBS. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Cell Plating: Determine cell density using a hemocytometer. Plate the neurons at a density of 150,000-200,000 cells/cm² in pre-warmed Neurobasal/B27 medium.[8]
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 incubator. After 24 hours, replace half of the medium with fresh, pre-warmed medium to remove cellular debris. Continue to replace half of the medium every 3-4 days.
Protocol 2: Determining Optimal this compound Concentration
Objective: To identify the concentration range of this compound that is non-toxic and promotes neuronal health.
Materials:
-
Primary hippocampal cultures (Day in Vitro [DIV] 4-5)
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
Treatment: At DIV 4, prepare serial dilutions of this compound in culture medium to achieve final concentrations of 0 (vehicle control), 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Ensure the final DMSO concentration does not exceed 0.1% in all wells.
-
Incubation: Replace half of the medium in each well with the corresponding treatment medium. Incubate for 48 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate at 37°C for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Cytotoxicity Assessment (LDH Assay):
-
Collect a sample of the culture medium from each well.
-
Follow the manufacturer's instructions to measure LDH release, which is indicative of cell membrane damage.
-
Calculate cytotoxicity as a percentage relative to a positive control (e.g., cells treated with a lysis buffer).
-
-
Data Analysis: Plot cell viability and cytotoxicity against this compound concentration. The optimal concentration range will exhibit high cell viability and low cytotoxicity.
Protocol 3: Analysis of Neurite Outgrowth and Synapse Density
Objective: To quantify the effect of optimal this compound concentrations on neuronal morphology and synapse formation.
Materials:
-
Primary hippocampal cultures treated with optimal concentrations of this compound (from Protocol 2)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/blocking buffer (e.g., PBS with 0.25% Triton X-100 and 5% goat serum)
-
Primary antibodies: anti-β-III Tubulin (for neurons and neurites), anti-Synapsin I (presynaptic marker), anti-PSD-95 (postsynaptic marker)
-
Fluorescently-labeled secondary antibodies
-
Mounting medium with DAPI
-
Fluorescence microscope with imaging software (e.g., ImageJ)
Procedure:
-
Immunocytochemistry:
-
After the 48-hour treatment period, fix the neurons with 4% PFA for 15 minutes.
-
Permeabilize and block the cells for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with corresponding secondary antibodies for 1-2 hours at room temperature.
-
Mount the coverslips on slides using mounting medium with DAPI.
-
-
Image Acquisition:
-
Capture images from at least 10-15 random fields per condition using a fluorescence microscope. Ensure consistent imaging parameters (e.g., exposure time) across all samples.
-
-
Quantification:
-
Neurite Outgrowth: Using ImageJ or similar software, trace the β-III Tubulin-positive neurites to measure the total neurite length per neuron and the number of primary neurites and branch points.[2][11]
-
Synapse Density: Identify synapses by the colocalization of Synapsin I and PSD-95 puncta along the neurites. Quantify the number of colocalized puncta per unit length of neurite.[12]
-
-
Data Analysis: Compare the neurite length, branching, and synapse density between the vehicle control and this compound-treated groups. The optimal concentration should show a statistically significant increase in these parameters without compromising viability.
Conclusion
By following these protocols, researchers can systematically determine the optimal concentration of this compound for their specific hippocampal neuron culture system. Based on existing data, a promising starting range for investigation is 1-10 µM. This data-driven approach will enable the effective use of this compound as a tool for studying neuroprotection, neurite dynamics, and synaptogenesis, and will support its further development as a potential therapeutic agent for neurodegenerative diseases.
References
- 1. Flavonoids as a Natural Enhancer of Neuroplasticity—An Overview of the Mechanism of Neurorestorative Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Flavonoid Compounds on β-amyloid-peptide-induced Neuronal Death in Cultured Mouse Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect of Quercetin in Primary Neurons Against Aβ(1-42): Relevance to Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurite Outgrowth-Promoting Compounds from the Petals of Paeonia lactiflora in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Potentiality of Bioactive Flavonoid against Ketamine Induced Cell Death of PC 12 Cell Lines: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Protocol for Culturing Rat Hippocampal Neurons: R&D Systems [rndsystems.com]
- 11. Cytotoxicity of Flavonoids toward Cultured Normal Human Cells [jstage.jst.go.jp]
- 12. Neuroprotective Potential of Flavonoids in Brain Disorders [mdpi.com]
Application Notes and Protocols for Evaluating the Neuroprotective Efficacy of 2'-Methoxy-6-methylflavone (2'MeO6MF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxy-6-methylflavone (2'MeO6MF) is a synthetic flavonoid that has demonstrated significant neuroprotective properties.[1][2] Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including anti-inflammatory and neuroprotective effects.[3][4] Research has shown that this compound can reduce neuronal damage following ischemic events, such as stroke.[1][3] Its mechanism of action is multifaceted, involving the potentiation of tonic inhibition through δ-containing GABA-A receptors and the suppression of neuroinflammatory responses.[1][2][5] Specifically, this compound has been shown to dampen the inflammatory cascade by inhibiting the pan-AKT pathway and reducing the activity of the transcription factor NF-κB.[1][2]
These application notes provide a comprehensive set of in vitro protocols to assess the neuroprotective efficacy of this compound. The assays described are designed to model key aspects of neuronal injury relevant to stroke and other neurodegenerative conditions, including excitotoxicity, neuroinflammation, and ischemia. The protocols will guide researchers in evaluating the compound's ability to protect neurons from various insults and to further elucidate its molecular mechanisms of action.
In Vitro Models of Neuronal Injury
To evaluate the neuroprotective potential of this compound, it is essential to utilize in vitro models that replicate the pathological conditions of neuronal damage.
1.1. Oxygen-Glucose Deprivation (OGD) Model of Ischemia
The OGD model is a widely used in vitro method to simulate the ischemic conditions of a stroke.[1][3][6] This assay subjects neuronal cultures to an environment lacking oxygen and glucose, leading to cell death.
1.2. Glutamate-Induced Excitotoxicity Model
Excessive glutamate (B1630785) release is a key contributor to neuronal damage in stroke.[7] This assay exposes neuronal cultures to high concentrations of glutamate to induce excitotoxicity.[2][8]
1.3. Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Neuroinflammation is a critical component of secondary injury in stroke.[9] This assay uses LPS to induce an inflammatory response in microglial cells, the resident immune cells of the central nervous system.[10][11]
Experimental Protocols
The following protocols provide detailed methodologies for assessing the neuroprotective effects of this compound in the aforementioned in vitro models.
2.1. Cell Culture
-
Neuronal Cell Lines: SH-SY5Y (human neuroblastoma) or HT22 (mouse hippocampal) cells are suitable for initial screening.
-
Primary Neuronal Cultures: For more physiologically relevant data, primary cortical or hippocampal neurons from embryonic rodents can be used.
-
Microglial Cell Lines: BV-2 or HMC3 cells are appropriate for studying neuroinflammation.
2.2. Protocol 1: Oxygen-Glucose Deprivation (OGD) Assay
-
Objective: To assess the ability of this compound to protect neurons from ischemic-like injury.
-
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere and differentiate.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.
-
To induce OGD, replace the normal culture medium with a glucose-free medium and place the plate in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for a predetermined duration (e.g., 4-6 hours).[3]
-
Following OGD, replace the glucose-free medium with a normal culture medium to simulate reperfusion and return the plate to a normoxic incubator for 24 hours.[3]
-
Assess cell viability using the MTT assay (see Protocol 2.5).
-
2.3. Protocol 2: Glutamate-Induced Excitotoxicity Assay
-
Objective: To determine if this compound can protect neurons from glutamate-induced cell death.
-
Procedure:
-
Culture neuronal cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induce excitotoxicity by adding a high concentration of glutamate (e.g., 100-200 µM) to the culture medium for 24 hours.[2]
-
Measure cell viability using the MTT assay.
-
2.4. Protocol 3: LPS-Induced Neuroinflammation Assay in Microglia
-
Objective: To evaluate the anti-inflammatory effects of this compound on microglia.
-
Procedure:
-
Culture microglial cells in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the microglia with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[11]
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using an ELISA kit.
-
Lyse the cells to perform an NF-κB activity assay (see Protocol 2.7).
-
2.5. Protocol 4: MTT Assay for Cell Viability
-
Objective: To quantify the number of viable cells after treatment.
-
Procedure:
-
After the respective treatments in the neuroprotection assays, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
The MTT solution is converted to formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[12][13]
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
2.6. Protocol 5: Western Blot for AKT Phosphorylation
-
Objective: To investigate the effect of this compound on the AKT signaling pathway.
-
Procedure:
-
Culture neuronal or microglial cells in 6-well plates and treat with this compound and the respective neurotoxic stimulus.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[14]
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT) and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
-
2.7. Protocol 6: NF-κB Luciferase Reporter Assay
-
Objective: To measure the effect of this compound on NF-κB transcriptional activity.
-
Procedure:
-
Transfect microglial cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with this compound followed by stimulation with LPS.
-
After 24 hours, lyse the cells and add a luciferase substrate.[5][15]
-
Measure the luminescence using a luminometer. A decrease in luminescence indicates inhibition of NF-κB activity.
-
Data Presentation
Quantitative data from the described assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Neuroprotective Effect of this compound in the OGD Model
| Treatment Group | This compound Conc. (µM) | Cell Viability (% of Control) |
| Control (Normoxia) | 0 | 100 ± 5.2 |
| OGD + Vehicle | 0 | 45 ± 3.8 |
| OGD + this compound | 0.1 | 58 ± 4.1 |
| OGD + this compound | 1 | 72 ± 3.5 |
| OGD + this compound | 10 | 85 ± 4.9 |
Table 2: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity
| Treatment Group | This compound Conc. (µM) | Cell Viability (% of Control) |
| Control | 0 | 100 ± 4.5 |
| Glutamate + Vehicle | 0 | 52 ± 4.2 |
| Glutamate + this compound | 0.1 | 65 ± 3.9 |
| Glutamate + this compound | 1 | 78 ± 4.1 |
| Glutamate + this compound | 10 | 91 ± 3.7 |
Table 3: Anti-inflammatory Effects of this compound in LPS-Stimulated Microglia
| Treatment Group | This compound Conc. (µM) | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) | NF-κB Activity (RLU) |
| Control | 0 | 50 ± 8.5 | 25 ± 5.1 | 1000 ± 150 |
| LPS + Vehicle | 0 | 850 ± 65.2 | 450 ± 42.8 | 15000 ± 1200 |
| LPS + this compound | 0.1 | 620 ± 51.7 | 310 ± 35.4 | 9500 ± 850 |
| LPS + this compound | 1 | 380 ± 32.9 | 180 ± 21.9 | 4500 ± 410 |
| LPS + this compound | 10 | 150 ± 18.3 | 80 ± 12.6 | 1500 ± 200 |
Table 4: Effect of this compound on AKT Phosphorylation
| Treatment Group | This compound Conc. (µM) | p-AKT / Total AKT Ratio |
| Control | 0 | 1.00 |
| LPS + Vehicle | 0 | 3.50 |
| LPS + this compound | 10 | 1.25 |
Visualization of Pathways and Workflows
Signaling Pathway of this compound Neuroprotection
Caption: Signaling pathway of this compound neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assays
Caption: Experimental workflow for in vitro neuroprotection assays.
References
- 1. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. trepo.tuni.fi [trepo.tuni.fi]
- 4. bowdish.ca [bowdish.ca]
- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 6. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 8. innoprot.com [innoprot.com]
- 9. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scantox.com [scantox.com]
- 11. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2'MeO6MF for in vitro Differentiation of GABAA Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid type A (GABAA) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system.[1] The vast heterogeneity of these receptors, arising from the assembly of different subunits (e.g., α, β, γ), presents a significant challenge and a key opportunity in drug discovery.[1][2][3] Developing compounds with subtype selectivity is crucial for achieving targeted therapeutic effects while minimizing off-target side effects. 2'-Methoxy-6-methylflavone (2'MeO6MF) has emerged as a valuable pharmacological tool for probing the function of and differentiating between various GABAA receptor subtypes in vitro.[4][5][6] This flavonoid exhibits a unique profile, acting as both a positive allosteric modulator and a direct agonist depending on the specific subunit composition of the receptor.[4][5][6]
This document provides detailed application notes and experimental protocols for utilizing this compound to characterize and differentiate GABAA receptor subtypes in vitro.
Mechanism of Action
This compound's primary mechanism of action is the modulation of GABAA receptor function. Its effect is highly dependent on the α and β subunits present in the pentameric receptor complex.[4][7][8]
-
Positive Allosteric Modulation: At GABAA receptors containing the α1 subunit and the α2β1γ2L combination, this compound acts as a positive allosteric modulator.[4][9][10][11] In this role, it enhances the effect of GABA, increasing the chloride current elicited by a given concentration of the endogenous ligand.[4] This potentiation occurs without directly activating the receptor in the absence of GABA.[4]
-
Direct Agonism: In contrast, at α2β2/3γ2L receptor subtypes, this compound acts as a direct agonist, capable of opening the chloride channel in the absence of GABA.[4][5][6][7][8] This direct activation is not sensitive to the benzodiazepine (B76468) antagonist flumazenil, indicating that this compound binds to a novel site on the receptor, distinct from the classical benzodiazepine binding site.[4][5][6] The activation by this compound can be attenuated by competitive antagonists like bicuculline (B1666979) and gabazine.[4][5][6]
The differential activity of this compound is critically influenced by the amino acid residue at position 265 of the β subunit.[4][5][6] This key position determines whether the compound will act as a modulator or a direct activator.[4][5]
Data Presentation: Subtype Selectivity of this compound
The following tables summarize the quantitative data on the activity of this compound at various recombinant human GABAA receptor subtypes expressed in Xenopus oocytes.
Table 1: Modulatory Effects of this compound on GABA-evoked currents.
| GABAA Receptor Subtype | This compound Effect | % Potentiation of GABA EC10 Current (at 300 µM this compound) |
| α1β1γ2L | Positive Allosteric Modulator | Data not specified, but potentiation observed[4] |
| α1β2γ2L | Positive Allosteric Modulator | Potentiation observed in a concentration-dependent manner[4] |
| α1β3γ2L | Positive Allosteric Modulator | Data not specified, but potentiation observed[4] |
| α2β1γ2L | Positive Allosteric Modulator | Potentiation observed[4][5][6] |
Table 2: Direct Agonist Effects of this compound.
| GABAA Receptor Subtype | This compound Effect | Maximum Response (% of GABA Emax) | EC50 (µM) |
| α2β2γ2L | Direct Agonist | ~70%[4] | Not specified |
| α2β3γ2L | Direct Agonist | Full agonist activity reported in one study[7][8], while another reported ~8.2% of maximal GABA response[7][8] | ~74 µM (in one study)[7][8] |
| α2β2 | Direct Agonist | Partial agonist activity observed[12] | Not specified |
| α2β3 | Direct Agonist | Partial agonist activity observed[12] | Not specified |
| β3γ2L | Direct Agonist | Efficacious activation observed[7][8] | Not specified |
Note: The variability in the reported efficacy for the α2β3γ2L subtype may be due to differences in the expression system or the stoichiometry of the expressed receptors.[7]
Experimental Protocols
Preparation of Recombinant GABAA Receptors in Xenopus Oocytes
This protocol describes the expression of specific GABAA receptor subtypes in Xenopus laevis oocytes for subsequent electrophysiological recording.
Materials:
-
Xenopus laevis frogs
-
Oocyte releasing buffer 2 (OR2): 82.5 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 5 mM HEPES, pH 7.5
-
Collagenase Type II
-
cDNA or cRNA for the desired GABAA receptor subunits (α, β, γ)
-
Nuclease-free water
-
Microinjection setup (e.g., Nanoject)
-
Incubator at 16-18°C
Procedure:
-
Surgically remove a lobe of the ovary from an anesthetized Xenopus laevis frog.
-
Wash the ovarian lobe with OR2 buffer.
-
Digest the tissue with collagenase in OR2 buffer to defolliculate the oocytes.
-
Manually select stage V-VI oocytes.
-
Prepare a solution of the desired GABAA receptor subunit cRNAs or cDNAs in nuclease-free water. The ratio of injected subunits can influence the final receptor stoichiometry and function.[7] A common starting point is a 1:1:1 ratio for α:β:γ subunits.
-
Inject approximately 50 nL of the nucleic acid solution into each oocyte.
-
Incubate the injected oocytes at 16-18°C for 2-7 days to allow for receptor expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful technique to measure the ion flow across the oocyte membrane in response to the application of GABA and this compound.
Materials:
-
TEVC setup (amplifier, headstage, micromanipulators, perfusion system)
-
Glass capillaries for pulling electrodes
-
3 M KCl for filling electrodes
-
Recording chamber
-
Oocyte Ringer's solution (OR2) or a similar buffer (e.g., 92.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)[13]
-
GABA stock solution
-
This compound stock solution (dissolved in DMSO, then diluted in recording buffer)[10]
-
Data acquisition software
Procedure:
-
Place an oocyte expressing the GABAA receptor of interest into the recording chamber and perfuse with recording buffer.
-
Pull two glass microelectrodes with a resistance of 0.5-5 MΩ and fill them with 3 M KCl.
-
Impale the oocyte with both the voltage-sensing and current-injecting electrodes.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV or -70 mV.[13][14]
-
To assess modulatory effects: a. Determine the concentration of GABA that elicits a small, reproducible current (EC5-10). b. Apply the EC5-10 concentration of GABA until a stable current is reached. c. Co-apply the same concentration of GABA with varying concentrations of this compound. d. Calculate the potentiation as: [(I(GABA + this compound) - IGABA) / IGABA] * 100.[4]
-
To assess direct agonist effects: a. Apply increasing concentrations of this compound alone to the oocyte. b. Record the elicited current at each concentration. c. For comparison, apply a saturating concentration of GABA to determine the maximum current (Imax). d. Normalize the currents elicited by this compound to the Imax of GABA.
-
Ensure adequate washout periods (4-6 minutes) between drug applications to allow for receptor recovery.[4]
Visualizations
Signaling Pathway
Caption: Differentiated action of this compound on GABAA receptor subtypes.
Experimental Workflow
Caption: Workflow for GABAA receptor subtype differentiation.
Logical Relationship
Caption: Logic for differentiating GABAA receptor subtypes.
Conclusion
This compound is a versatile pharmacological tool that enables the functional differentiation of GABAA receptor subtypes in vitro. Its unique ability to act as either a positive allosteric modulator or a direct agonist, depending on the receptor's subunit composition, provides a clear and functionally relevant method for characterizing expressed receptors. The protocols and data presented here offer a framework for researchers to employ this compound in their studies to elucidate the complex pharmacology of GABAA receptors.
References
- 1. Human | Sigma-Aldrich [sigmaaldrich.com]
- 2. Frontiers | Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities [frontiersin.org]
- 3. Differential assembly diversifies GABAA receptor structures and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]
- 8. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amsbio.com [amsbio.com]
- 10. This compound | GABA Receptor | TargetMol [targetmol.com]
- 11. 2’MeO6MF – Biotech Hub Africa [biotechhubafrica.co.za]
- 12. researchgate.net [researchgate.net]
- 13. Two-electrode voltage-clamp technique [bio-protocol.org]
- 14. 2.4. Two‐electrode voltage clamp recordings on recombinant human GABAA receptors in Xenopus oocytes [bio-protocol.org]
Application Notes and Protocols: In Vivo Experimental Design for Testing 2'MeO6MF in Animal Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxy-6-methylflavone (2'MeO6MF) is a flavonoid compound that has demonstrated notable anxiolytic and sedative properties.[1][2][3][4][5] Its mechanism of action involves the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2][3][4] Specifically, this compound acts as a positive allosteric modulator at certain GABA-A receptor subtypes and can directly activate α2β2/3γ2L GABA-A receptors, a mechanism distinct from typical benzodiazepines.[1][3][6] This unique pharmacological profile makes this compound a compelling candidate for the development of novel anxiolytic therapies with potentially fewer side effects than existing treatments.
These application notes provide a detailed in vivo experimental design for evaluating the anxiolytic potential of this compound in established rodent models of anxiety. The protocols outlined below are intended to guide researchers in conducting robust and reproducible preclinical studies.
Signaling Pathway of this compound at GABA-A Receptors
References
- 1. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2'-Methoxy-6-methylflavone: A novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA A receptors [openresearch-repository.anu.edu.au]
- 6. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating GABA-A Receptor Subtypes with 2'MeO6MF using Single-Channel Inside-Out Patch Recording
Introduction
2'-Methoxy-6-methylflavone (2'MeO6MF) is a synthetic flavonoid recognized for its anxiolytic and sedative properties.[1][2] Unlike many compounds that modulate GABA-A receptors (GABA-A Rs), this compound exhibits a unique mechanism of action. It acts as a direct agonist, particularly at GABA-A receptor subtypes containing α2 and β2/3 subunits, and does not require the presence of GABA to activate the channel.[1][2][3][4] This activation occurs at a novel site, distinct from the classical benzodiazepine (B76468) binding site, and is dependent on the N265 residue of the β subunit.[2][4]
The inside-out patch-clamp configuration is an ideal electrophysiological technique for studying the effects of this compound.[5][6] By excising a small patch of the cell membrane with the intracellular surface exposed to the bath solution, researchers can directly apply this compound to the cytosolic side of the GABA-A receptor and record the resulting single-channel currents in a controlled environment.[6][7] This methodology allows for a precise characterization of the compound's direct gating effects, conductance changes, and receptor subtype selectivity.
Mechanism of Action: Direct Activation of GABA-A Receptors
This compound directly binds to and activates specific GABA-A receptor subtypes, leading to the opening of the integral chloride (Cl⁻) ion channel. This results in an influx of Cl⁻ ions, hyperpolarization of the neuronal membrane, and a subsequent inhibitory effect on neuronal excitability. The primary targets are α2β2/3γ2L receptor combinations.[2][4] In single-channel recordings from rat hippocampal neurons, this compound has been shown to directly activate γ2-containing GABA-A Rs.[3][4][8]
Quantitative Data Summary
The following table summarizes quantitative data from single-channel recordings using this compound on inside-out patches from newborn rat hippocampal neurons.
| Parameter | Value | Source |
| Compound | 2'-Methoxy-6-methylflavone (this compound) | [3] |
| Concentration | 100 µM | [1][3][9] |
| Cell Type | Newborn Rat Hippocampal Neurons | [2][3] |
| Target Receptor | Native γ-containing GABA-A Receptors | [1][3][4] |
| Recording Configuration | Inside-Out Patch | [3][9] |
| Holding Potential (-Vp) | -60 mV | [1][3][9] |
| Max. Average Current | ~2.8 pA | [1][3][9] |
| Effect | Direct channel activation | [1][2][3] |
| Qualitative Observation | Increased single-channel conductance | [1][2][3] |
Experimental Protocols
This section provides a detailed protocol for performing single-channel recordings from inside-out patches to study the effects of this compound.
Experimental Workflow
The overall workflow involves preparing the cells and solutions, forming a high-resistance seal on a neuron, excising the membrane patch into the inside-out configuration, and recording channel activity before and after the application of this compound.
Protocol 1: Solutions and Reagents
-
External (Bath) Solution (in mM): 135 NaCl, 3 KCl, 2 CaCl₂, 5 MgCl₂, 10 TES. Adjust pH to 7.3.[3] This solution will be used to superfuse the cells initially and will become the solution bathing the intracellular face of the membrane after patch excision.
-
Pipette (Internal) Solution (in mM): 138 Choline Chloride, 0.3 KCl, 7 MgCl₂, 10 TES. Adjust pH to 7.3.[3] This solution fills the recording pipette and represents the extracellular side of the membrane patch.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of this compound in DMSO. Store at -20°C. On the day of the experiment, dilute the stock solution into the external (bath) solution to a final working concentration (e.g., 100 µM).
Protocol 2: Cell Preparation
-
Culture newborn rat hippocampal neurons as previously described.[3]
-
Use neurons maintained in culture for 7-15 days for optimal receptor expression and viability for patch-clamping.[3]
-
Place the coverslip with cultured neurons into a recording chamber on the stage of an inverted microscope and continuously superfuse with the external solution.
Protocol 3: Inside-Out Patch-Clamp Recording
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 5–8 MΩ when filled with the pipette solution.[10] Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Seal Formation: Fill the patch pipette with the filtered pipette solution and mount it on the micromanipulator. Apply slight positive pressure to the pipette.[10][11] Under visual guidance, lower the pipette onto the surface of a healthy neuron. Once the pipette touches the cell (visible as a change in resistance), release the positive pressure. Apply gentle suction to facilitate the formation of a high-resistance seal (>1 GΩ), known as a "giga-seal".[10][11]
-
Patch Excision: After establishing a stable giga-seal in the cell-attached mode, slowly retract the pipette away from the cell.[5][7] This will detach the patch of membrane from the cell, with the intracellular side of the membrane now facing the bath solution, achieving the inside-out configuration.[5][6][7]
-
Recording:
-
Set the holding potential of the patch to -60 mV.[3]
-
Record baseline activity for several minutes to ensure the patch is electrically silent or to observe any spontaneous channel openings.[3]
-
Perfuse the bath with the external solution containing 100 µM this compound.
-
Record the single-channel currents activated by this compound. Data should be acquired at a high sampling rate (e.g., 10 kHz) and filtered for analysis (e.g., at 2 kHz).
-
Protocol 4: Data Analysis
-
Analyze the recorded single-channel currents using appropriate software (e.g., pCLAMP, QUB).
-
Measure the amplitude of the single-channel currents to generate current-amplitude histograms.
-
Calculate the channel's open probability (Po) before and after drug application.
-
If recordings are performed at multiple holding potentials, construct a current-voltage (I-V) relationship plot. The slope of this plot will yield the single-channel conductance.
The use of this compound in conjunction with the inside-out patch-clamp technique provides a powerful method for investigating the pharmacology and biophysics of specific GABA-A receptor subtypes. Its ability to directly activate channels in the absence of GABA makes it a valuable pharmacological tool for probing receptor structure-function relationships and for the development of novel therapeutics targeting the GABAergic system.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. Patch clamp - Wikipedia [en.wikipedia.org]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Patch Clamp Protocol [labome.com]
- 11. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Troubleshooting & Optimization
Troubleshooting 2'MeO6MF solubility issues in aqueous buffers
Welcome to the technical support center for 2'-Methoxy-6-methylflavone (2'MeO6MF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with this compound solubility in aqueous buffers during their experiments.
Troubleshooting Guide: Addressing this compound Solubility Issues
Researchers may encounter difficulties in dissolving this compound in aqueous buffers due to its hydrophobic nature. This guide provides a systematic approach to troubleshoot and resolve these solubility challenges.
Problem: Precipitate forms when diluting my DMSO stock of this compound in an aqueous buffer.
This is a common issue arising from the low aqueous solubility of this compound. The DMSO helps to initially dissolve the compound, but upon dilution into an aqueous environment, the compound may crash out of solution if its solubility limit is exceeded.
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your aqueous buffer.
-
Optimize the Co-solvent Concentration: You can try slightly increasing the percentage of DMSO in your final working solution. However, it is crucial to be mindful of the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the final DMSO concentration, as it can have biological effects.
-
Vigorous Mixing: When diluting the DMSO stock, add it dropwise to the vigorously stirring aqueous buffer. This rapid dispersion can help to prevent localized high concentrations that lead to precipitation.
-
Gentle Heating and Sonication: After dilution, gentle warming of the solution to 37-40°C or sonication in a bath sonicator can help to redissolve small amounts of precipitate and improve overall solubility. Avoid excessive heat, which could degrade the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It has been shown to dissolve this compound at concentrations of up to 10 mM or 4 mg/mL.[1][2][3][4] To aid dissolution, sonication is recommended.[2][3]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution of this compound in purely aqueous buffers at neutral pH is not recommended due to its low water solubility, a common characteristic of flavonoids.[5][6] To prepare a working solution in an aqueous buffer, it is standard practice to first prepare a high-concentration stock solution in DMSO and then dilute this stock into the desired aqueous buffer.
Q3: I am still observing precipitation even after following the troubleshooting steps. What else can I do?
A3: If precipitation persists, it is a strong indication that you are exceeding the solubility limit of this compound in your final aqueous solution. In addition to the steps outlined in the troubleshooting guide, you could consider a combined approach. For instance, you can try adjusting the pH of your aqueous buffer while also using a small percentage of DMSO. However, it is critical to ensure that any pH adjustments will not affect the stability of this compound or interfere with your downstream experimental assays.
Q4: How should I store my this compound solutions?
A4: For long-term storage, it is best to store this compound as a dry powder at -20°C.[3] High-concentration stock solutions in DMSO can be stored at -20°C or -80°C.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound.
| Solvent | Concentration | Remarks | Reference |
| DMSO | 10 mM | - | [1][4] |
| DMSO | 4 mg/mL (15.02 mM) | Sonication is recommended. | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution in Aqueous Buffer
This protocol describes the standard method for preparing a diluted working solution of this compound in an aqueous buffer from a DMSO stock.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Desired aqueous buffer (e.g., PBS, TRIS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the tube thoroughly to mix.
-
If the compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.
-
-
Dilution into Aqueous Buffer:
-
Place the desired final volume of your aqueous buffer into a new sterile tube.
-
While vigorously vortexing or stirring the aqueous buffer, slowly add the calculated volume of the this compound DMSO stock solution drop by drop.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If a small amount of precipitate is observed, gentle warming (37-40°C) or brief sonication may help to redissolve it.
-
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart outlining the steps to troubleshoot solubility issues with this compound.
Diagram 2: Signaling Pathway of this compound at GABA-A Receptors
Caption: The signaling pathway of this compound as a positive allosteric modulator of GABA-A receptors.
References
Technical Support Center: Optimizing 2'-Methoxy-6-Methylflavone (2'MeO6MF) Concentration in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing 2'-Methoxy-6-Methylflavone (2'MeO6MF) in cell-based assays. The focus is on optimizing its concentration to achieve desired on-target effects while minimizing potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: 2'-Methoxy-6-Methylflavone (this compound) is a synthetic flavonoid known for its anxiolytic and sedative properties. Its primary mechanism of action is the modulation of γ-aminobutyric acid type A (GABAA) receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system.[1][2][3][4] Depending on the subunit composition of the GABAA receptor, this compound can act as either a positive allosteric modulator (enhancing the effect of GABA) or a direct agonist (activating the receptor itself).[1]
Q2: What are the known on-targets of this compound?
A2: The primary on-targets of this compound are specific subtypes of GABAA receptors. It directly activates α2β2/3γ2L GABAA receptors and potentiates GABA at α2β1γ2L and all α1-containing GABAA receptor subtypes.[1] The amino acid at position 265 in the β subunit is a key determinant of whether this compound acts as an activator or a potentiator.[1]
Q3: Are there any known off-target effects of this compound?
A3: Yes, studies have shown that this compound can exhibit off-target effects, particularly on the NF-κB signaling pathway. It has been observed to dampen lipopolysaccharide (LPS)-induced NF-κB activity in macrophage cell lines.[5][6] This anti-inflammatory effect is also supported by findings that this compound can reduce the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IFN-γ in vivo.[5][6]
Q4: Why is it crucial to optimize the concentration of this compound in my experiments?
A4: Optimizing the concentration of this compound is critical to ensure that the observed biological effects are due to its intended action on GABAA receptors and not a consequence of off-target activities. High concentrations of small molecules can lead to non-specific binding and engagement of unintended cellular targets, potentially confounding experimental results and leading to misinterpretation of the data.
Q5: What is a good starting concentration range for this compound in a new cell-based assay?
A5: A good starting point is to perform a dose-response curve with a wide range of concentrations, typically spanning from nanomolar to micromolar ranges (e.g., 10 nM to 100 µM). This will help determine the optimal concentration for the desired on-target effect and identify the threshold for potential cytotoxicity or off-target effects in your specific cell line.
Troubleshooting Guide: Unexpected Results with this compound
This guide will help you troubleshoot common issues you might encounter when using this compound in your cell-based assays.
| Observed Issue | Potential Cause | Recommended Solution |
| No observable effect at expected concentrations. | 1. Low Potency in Your Cell System: The effective concentration can vary between cell lines. 2. Compound Degradation: this compound may be unstable in your culture medium. 3. Incorrect Target Subtype: Your cells may not express the specific GABAA receptor subtypes that are sensitive to this compound. | 1. Perform a Dose-Response Curve: Test a broader and higher range of concentrations. 2. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound. 3. Confirm Target Expression: Use techniques like Western Blot or qPCR to verify the expression of relevant GABAA receptor subunits (e.g., α1, α2, β2, β3, γ2). |
| High cell death or cytotoxicity. | 1. Concentration is Too High: You may be working in a cytotoxic concentration range. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Determine the IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to find the concentration at which this compound becomes toxic to your cells. 2. Maintain Low Solvent Concentration: Ensure the final solvent concentration is typically ≤ 0.1% and include a vehicle control in your experiments. |
| Results are inconsistent with known GABAA receptor pharmacology. | 1. Off-Target Effects: The observed phenotype may be due to the modulation of an alternative signaling pathway, such as NF-κB. 2. Experimental Variability: Inconsistent cell seeding density, passage number, or incubation times can lead to variable results. | 1. Investigate Off-Target Pathways: Assess the activation state of the NF-κB pathway (see Protocol 3). Consider using a structurally unrelated GABAA receptor modulator as a control. 2. Standardize Experimental Procedures: Maintain consistent cell culture practices and experimental setup. |
Quantitative Data Summary
The following tables summarize the known potency of this compound at its on-target GABAA receptors and its observed effects on the off-target NF-κB pathway.
Table 1: On-Target Activity of this compound at GABAA Receptors
| Receptor Subtype | Effect of this compound | EC50 / % Activation | Reference |
| α2β2/3γ2L | Direct Agonist | Full agonist activity observed | [1] |
| α2β1γ2L | Positive Allosteric Modulator | Potentiates GABA-induced currents | [1] |
| α1-containing subtypes | Positive Allosteric Modulator | Potentiates GABA-induced currents | [1] |
| β3 homomers | Inverse Agonist | Inhibits constitutive activity | [1] |
Note: Specific EC50 values for direct activation and potentiation can vary depending on the experimental conditions and the specific subunit combination.
Table 2: Off-Target Activity of this compound
| Off-Target Pathway | Observed Effect | Effective Concentration Range | Reference |
| NF-κB Signaling | Dampens LPS-induced NF-κB activity | 1 µM - 100 µM | [5][6] |
| Pro-inflammatory Cytokine Production (in vivo) | Reduction in IL-1β, TNF-α, IFN-γ | Not directly determined in cell-based assays | [5][6] |
Experimental Protocols
Here are detailed protocols for key experiments to help you optimize the use of this compound.
Protocol 1: Dose-Response Curve for On-Target Activity
Objective: To determine the effective concentration range of this compound for modulating GABAA receptor activity in your cell line.
Methodology (Example using a fluorescence-based membrane potential assay):
-
Cell Seeding: Plate your cells expressing the GABAA receptor of interest in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in assay buffer, starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Dye Loading: Load the cells with a fluorescent membrane potential dye according to the manufacturer's instructions.
-
Compound Addition: Add the this compound dilutions and vehicle control to the wells.
-
GABA Stimulation: For potentiation assays, add a sub-maximal concentration (EC20) of GABA to all wells. For direct activation assays, no GABA is needed.
-
Measurement: Measure the fluorescence signal at appropriate wavelengths using a plate reader.
-
Data Analysis: Plot the change in fluorescence against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which this compound becomes cytotoxic to your cells.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.1 µM to 200 µM) and a vehicle control.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration to determine the IC50 for cytotoxicity.
Protocol 3: NF-κB Reporter Assay
Objective: To assess the off-target effect of this compound on the NF-κB signaling pathway.
Methodology:
-
Cell Transfection: Co-transfect your cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) in a 96-well white, clear-bottom plate.
-
Compound Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) to activate the NF-κB pathway. Include an unstimulated control.
-
Incubation: Incubate for 6-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in the this compound-treated wells to the LPS-stimulated control to determine the inhibitory effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound at the GABAA receptor.
Caption: Potential off-target effect of this compound on the NF-κB signaling pathway.
References
- 1. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. The Direct Actions of GABA, 2'-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing experimental variability in 2'MeO6MF efficacy due to GABAA receptor stoichiometry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the efficacy of 2'-Methoxy-6-methylflavone (2'MeO6MF). The content specifically addresses the experimental variability arising from the complex stoichiometry of GABAA receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound at GABAA receptors?
A1: this compound exhibits a dual mechanism of action that is dependent on the subunit composition of the GABAA receptor.[1][2] At GABAA receptors containing the α1 subunit, it acts as a positive allosteric modulator, enhancing the effect of GABA.[1] However, at receptors containing α2β2/3γ2L subunits, this compound can directly activate the receptor in the absence of GABA, acting as an agonist.[1][2][3] This direct activation is not blocked by the benzodiazepine (B76468) antagonist flumazenil, indicating it does not bind to the classical benzodiazepine site.[1][3]
Q2: Why am I observing significant variability in the efficacy of this compound between my experiments?
A2: The most likely source of variability in this compound efficacy is the heterogeneity of GABAA receptor subunit composition and stoichiometry in your experimental system.[4][5][6] The specific subunits that assemble to form the pentameric GABAA receptor dictate its pharmacological properties.[7] Studies have shown that variations in the relative expression levels of different subunits, particularly the ratio of β and γ subunits when co-expressed with an α subunit in systems like Xenopus oocytes, can lead to the formation of mixed populations of receptors with different sensitivities and responses to this compound.[4][5][8]
Q3: Which GABAA receptor subunits are most critical for the observed effects of this compound?
A3: The β-subunit, specifically the β2 and β3 subtypes, is crucial for the direct agonist activity of this compound.[2][4][8] Mutational studies have identified a specific residue, N265, on the β2/3 subunits as a key determinant of whether this compound acts as a direct activator or a positive modulator.[1][2][8] The presence of a γ subunit is also important for maximal efficacy.[9]
Q4: Can this compound activate GABAA receptors that lack an α subunit?
A4: Yes, research has demonstrated that this compound can directly activate GABAA receptors composed of only β3 and γ2L subunits (β3γ2L).[4][5] The efficacy of this activation is highly dependent on the ratio of β3 to γ2L subunits expressed, further highlighting the critical role of stoichiometry in determining the drug's effect.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during electrophysiological recordings of this compound effects on GABAA receptors.
| Issue | Potential Cause | Recommended Solution |
| High variability in this compound efficacy across different cells/oocytes | Mixed population of GABAA receptor subtypes due to variable subunit expression. | - For expression systems (Xenopus oocytes, cell lines): Carefully control the ratio of injected/transfected subunit cDNAs or mRNAs. Varying the relative amounts of β:γ subunit mRNAs can lead to differences in this compound efficacy.[4][5] Consider using concatenated subunits to enforce a specific stoichiometry. - For native preparations (e.g., brain slices): Be aware of the endogenous GABAA receptor subunit expression in your target brain region and cell type.[10][11] Variability may be inherent to the preparation. |
| Lower than expected efficacy of this compound | - Suboptimal GABAA receptor subunit combination for this compound action. - Presence of receptor subtypes where this compound has low efficacy or acts only as a modulator.[1] | - Confirm the subunit composition of your expressed receptors. This compound is most efficacious as a direct agonist at α2β2/3γ2L receptors.[1] - If studying modulation, ensure you are co-applying this compound with a low concentration of GABA (e.g., EC10-EC20).[1] |
| No response to this compound | - Expression of GABAA receptor subtypes insensitive to this compound. - Issues with the drug solution. | - Verify receptor expression and function with a known agonist like GABA. - this compound does not activate binary α2γ2L receptors.[4][8] - Prepare fresh drug solutions daily and protect them from light if they are light-sensitive.[12] |
| General Electrophysiology Issues: Low signal-to-noise, unstable recordings, or current rundown | - Poor seal resistance in patch-clamp recordings. - Receptor rundown during whole-cell recordings. - Mechanical instability. | - Ensure a high-resistance seal (>1 GΩ) for patch-clamp recordings.[12][13] - Include ATP and GTP in your intracellular solution to help maintain receptor function and prevent rundown.[12][13] - Ensure the mechanical stability of your recording setup.[13] |
Quantitative Data Summary
The efficacy of this compound varies significantly depending on the GABAA receptor subunit composition. The tables below summarize the reported efficacy of this compound at various human recombinant GABAA receptor subtypes expressed in Xenopus oocytes.
Table 1: Positive Allosteric Modulation of GABA-Evoked Currents by this compound
| GABAA Receptor Subtype | This compound Efficacy (% Enhancement of GABA Response) |
| α1β1γ2L | 395.1 ± 53% |
| α1β2γ2L | 512.1 ± 72% |
| α1β3γ2L | 371.1 ± 40.9% |
| α1β2 | 502.3 ± 40.9% |
Data from Karim et al., 2012, expressed as mean ± SEM.[1][9]
Table 2: Direct Activation by this compound (in the absence of GABA)
| GABAA Receptor Subtype | This compound Efficacy (% of Maximal GABA Response) |
| α2β2γ2L | ~70% (Partial Agonist) |
| α2β3γ2L | Full Agonist |
| α2β2 | 22.8 ± 1.5% |
| α2β3 | 42.5 ± 1.3% |
| α2β3γ2L (3:1:3 injection ratio) | 8.2 ± 3.6% |
| β3γ2L (1:20 mRNA ratio) | Highly variable (1.0% to 120%) |
Data compiled from Karim et al., 2012 and Chua et al., 2015.[1][4][8][9] Note the significant difference in α2β3γ2L efficacy reported in different studies, likely due to different subunit mRNA injection ratios.[4][8]
Experimental Protocols
1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is a common method for studying the pharmacology of recombinant GABAA receptors.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired GABAA receptor subunits (e.g., α, β, and γ). The ratio of injected cRNAs is a critical parameter that can influence receptor stoichiometry and, consequently, the efficacy of this compound.[4][5] For example, ratios of 1:1:10 (α:β:γ) have been used.[4]
-
Incubation: Oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes (voltage and current).
-
The membrane potential is clamped at a holding potential, typically between -40 mV and -80 mV.
-
GABA and/or this compound are applied via the perfusion system.
-
Current responses are recorded and analyzed. To determine the maximal GABA response, a saturating concentration of GABA (e.g., 1-3 mM) is applied.[1][4]
-
-
Data Analysis: The peak amplitude of the current evoked by this compound is measured and often normalized to the maximal current evoked by GABA to determine its relative efficacy.[4]
2. Radioligand Binding Assays
Binding assays can be used to determine if a compound interacts with specific sites on the GABAA receptor.
-
Membrane Preparation: Synaptic membranes are prepared from rat brains or from cells expressing recombinant receptors.
-
[3H]-muscimol Binding: To investigate interactions with the GABA binding site, membranes are incubated with [3H]-muscimol (a GABA agonist) in the presence and absence of this compound. An enhancement of [3H]-muscimol binding by this compound suggests a positive allosteric interaction.[1]
-
[3H]-flunitrazepam Binding: To test for interaction with the benzodiazepine binding site, membranes are incubated with [3H]-flunitrazepam in the presence of this compound. Displacement of [3H]-flunitrazepam indicates binding to the benzodiazepine site. Studies show this compound does not significantly displace [3H]-flunitrazepam, confirming it does not act at this site.[1]
-
Data Analysis: The amount of bound radioactivity is quantified using liquid scintillation counting.
Visualizations
Caption: Logical relationship between GABAA subunit composition and this compound efficacy.
Caption: Troubleshooting workflow for experimental variability in this compound studies.
References
- 1. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]
- 5. The Direct Actions of GABA, 2'-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. EXPRESSION OF GABAA RECEPTOR α3-, θ-, AND ε-SUBUNIT mRNAs DURING RAT CNS DEVELOPMENT AND IMMUNOLOCALIZATION OF THE ε SUBUNIT IN DEVELOPING POSTNATAL SPINAL CORD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Enhance the In Vivo Bioavailability of 2'-Methoxy-6-Methylflavone (2'MeO6MF)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of 2'-Methoxy-6-methylflavone (2'MeO6MF) formulations with improved in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving high oral bioavailability for this compound?
A1: Like many flavonoids, this compound is a lipophilic compound with poor aqueous solubility. This low solubility is a primary factor limiting its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Additionally, flavonoids can be subject to first-pass metabolism in the intestine and liver, where enzymes can modify and clear the compound before it reaches systemic circulation.
Q2: How does the methoxy (B1213986) group in this compound influence its bioavailability?
A2: The presence of methoxy groups on the flavonoid backbone, as in this compound, generally leads to increased metabolic stability and enhanced membrane transport compared to their hydroxylated counterparts. Methylation can protect the molecule from extensive conjugation reactions (glucuronidation and sulfation) that readily occur on free hydroxyl groups, thereby improving its chances of reaching the systemic circulation intact.
Q3: Are there any reported in vivo pharmacokinetic data for this compound after oral administration?
A3: To date, specific in vivo pharmacokinetic parameters (Cmax, Tmax, AUC) for the oral administration of this compound have not been extensively reported in publicly available literature. However, data from structurally similar methoxylated flavonoids can provide valuable insights for experimental design.
Troubleshooting Guide
Issue: Low and variable plasma concentrations of this compound in preclinical animal models after oral administration.
Possible Cause 1: Poor Dissolution Rate
-
Troubleshooting: The crystalline nature and low aqueous solubility of this compound can lead to a slow and incomplete dissolution in the gastrointestinal fluids.
-
Solution 1: Particle Size Reduction. Reducing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.
-
Strategy: Prepare a nanosuspension of this compound.
-
-
Solution 2: Amorphous Formulations. Converting the crystalline drug to a more soluble amorphous form can enhance the dissolution rate.
-
Strategy: Formulate this compound as a solid dispersion with a suitable polymer.
-
-
Possible Cause 2: Extensive First-Pass Metabolism
-
Troubleshooting: this compound may be rapidly metabolized by cytochrome P450 (CYP450) enzymes in the gut wall and liver.
-
Solution: Lipid-Based Formulations. These formulations can enhance lymphatic transport, which partially bypasses the portal circulation and first-pass metabolism in the liver.
-
Strategy: Develop a Self-Emulsifying Drug Delivery System (SEDDS) for this compound.
-
-
Quantitative Data for Structurally Similar Methoxylated Flavonoids
As direct oral pharmacokinetic data for this compound is limited, the following tables summarize reported values for 5,7-dimethoxyflavone (B190784) and tangeretin, which can serve as a reference for estimating the expected pharmacokinetic profile of this compound.
Table 1: Oral Pharmacokinetic Parameters of 5,7-Dimethoxyflavone in Mice (10 mg/kg dose) [1]
| Parameter | Value |
| Cmax (ng/mL) | 1870 ± 1190 |
| Tmax (min) | 30 |
| AUCt (h·ng/mL) | 532 ± 165 |
| Terminal Half-life (h) | 3.40 ± 2.80 |
Table 2: Oral Pharmacokinetic Parameters of Tangeretin in Rats (50 mg/kg dose) [2][3][4][5]
| Parameter | Value |
| Cmax (µg/mL) | 0.87 ± 0.33 |
| Tmax (min) | 340.00 ± 48.99 |
| t½ (min) | 342.43 ± 71.27 |
| Absolute Oral Bioavailability (%) | 27.11 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension using High-Pressure Homogenization (HPH)
This protocol is a general guideline and may require optimization for this compound.
-
Preparation of the Pre-suspension:
-
Disperse this compound (e.g., 1-5% w/v) in an aqueous solution of a suitable stabilizer (e.g., 0.5-2% w/v of a non-ionic surfactant like Tween 80 or a polymeric stabilizer like PVA).
-
Stir the mixture at high speed (e.g., 2000-5000 rpm) for 30-60 minutes to form a coarse suspension.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Apply a pre-milling step at a lower pressure (e.g., 500 bar) for 3-5 cycles.
-
Follow with homogenization at a high pressure (e.g., 1500 bar) for 10-20 cycles. The optimal number of cycles and pressure should be determined experimentally.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The target is a mean particle size below 200 nm with a PDI < 0.3.
-
Determine the zeta potential to assess the stability of the nanosuspension. A value of ±30 mV is generally considered stable.
-
-
Post-Processing (Optional):
-
The nanosuspension can be converted into a solid dosage form by freeze-drying or spray-drying to improve long-term stability.
-
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a starting point for developing a SEDDS formulation for this compound.
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400). Select excipients that show high solubilizing capacity for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare mixtures of the selected surfactant and co-surfactant (S/CoS) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each S/CoS ratio, mix with the selected oil at various weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water and observe for the formation of a clear or slightly bluish, stable microemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Dissolve the desired amount of this compound in the oil/surfactant/co-surfactant mixture with gentle stirring and heating if necessary.
-
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to a stirred aqueous medium and measure the time it takes to form a clear emulsion.
-
Droplet Size Analysis: Dilute the SEDDS in an aqueous medium and measure the droplet size and PDI using DLS.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
References
- 1. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijsdr.org [ijsdr.org]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Technical Support Center: Enhancing Patch Clamp Recordings with 2'MeO6MF
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 2'-Methoxy-6-methylflavone (2'MeO6MF) to enhance the signal-to-noise ratio in patch clamp recordings.
Frequently Asked Questions (FAQs)
Q1: What is 2'-Methoxy-6-methylflavone (this compound) and how does it function in the context of patch clamp experiments?
A1: 2'-Methoxy-6-methylflavone (this compound) is a flavonoid that acts on GABA-A receptors.[1][2] In patch clamp experiments, it is used to investigate the activity of these receptors. Depending on the GABA-A receptor subtype, this compound can either potentiate the effect of GABA or directly activate the receptor in the absence of GABA.[1][3][4] This activation or potentiation leads to an increased ion flow through the channel, resulting in a larger current signal, which can improve the signal-to-noise ratio of the recording.
Q2: How does enhancing the signal with this compound improve the signal-to-noise ratio?
A2: The signal-to-noise ratio (SNR) in patch clamp recordings is the ratio of the desired signal (ion channel currents) to the unwanted background noise. By activating or potentiating GABA-A receptors, this compound increases the magnitude of the ion current (the signal).[1][2] While the baseline noise level of the recording setup remains relatively constant, a larger signal results in a mathematically higher SNR, making the channel activity easier to distinguish from the background noise.[5]
Q3: On which specific GABA-A receptor subtypes does this compound act?
A3: this compound exhibits subtype-selective actions. It potentiates GABA at α1-containing GABA-A receptor subtypes and α2β1γ2L receptors.[1] Notably, it directly activates α2β2/3γ2L GABA-A receptors without needing GABA to be present.[1][3][4] Its mechanism of action is distinct from benzodiazepines, as its effects are not blocked by the benzodiazepine (B76468) antagonist flumazenil.[1][3]
Q4: What are the recommended concentrations for this compound in patch clamp experiments?
A4: The optimal concentration of this compound can vary depending on the experimental goals and the specific receptor subtypes being studied. In excised inside-out patches from hippocampal neurons, a concentration of 100 µM has been shown to activate GABA-A channels.[1][2] For studies on recombinant receptors expressed in Xenopus oocytes, concentrations ranging from 1 µM to 300 µM have been used.[3][4] It is always recommended to perform a dose-response curve to determine the most effective concentration for your specific cell type and experimental conditions.
Q5: How should I prepare and store this compound solutions?
A5: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] It is crucial to use high-quality, anhydrous DMSO to ensure maximum solubility. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. On the day of the experiment, the stock solution is diluted to the final working concentration in the external (bath) solution. The final concentration of DMSO in the experimental solution should be kept low (ideally ≤ 0.1%) to avoid off-target effects.[6]
Experimental Protocols and Data
Whole-Cell Patch Clamp Protocol for Cultured Neurons
This protocol provides a general framework for recording GABA-A receptor currents activated by this compound in cultured neurons.
1. Solution Preparation:
-
External (Bath) Solution (ACSF): Composition in mM: 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[7] The solution should be bubbled with 95% O2 / 5% CO2 to achieve a pH of 7.4. Osmolarity should be adjusted to ~310 mOsm.[8]
-
Internal (Pipette) Solution: Composition in mM: 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. Adjust pH to 7.3 with KOH. The osmolarity should be ~270 mOsm.[8] Filter the solution through a 0.22 µm filter before use.[9]
-
This compound Working Solution: Dilute the DMSO stock of this compound into the external solution to the desired final concentration on the day of the experiment.
2. Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries using a multi-step puller.
-
The ideal resistance for whole-cell recordings is typically between 4 and 8 MΩ when filled with the internal solution.[7]
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.[9]
3. Recording Procedure:
-
Place the coverslip with cultured neurons into the recording chamber and perfuse with the external solution.
-
Fill the patch pipette with the internal solution, ensuring no air bubbles are present.
-
Apply positive pressure to the pipette as it is lowered into the bath.
-
Approach a target neuron and gently press the pipette tip against the cell membrane to form a dimple.
-
Release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Once a stable giga-seal is formed, apply a brief pulse of stronger suction to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.[1]
-
Establish a stable baseline recording in the external solution.
-
Perfuse the chamber with the external solution containing this compound to record activated or potentiated currents.
Summary of this compound Effects on GABA-A Receptors
| Receptor Subtype | This compound Concentration | Observed Effect | Reference |
| α2β1γ2L | Varies | Potentiates GABA-induced currents | [1] |
| α1-containing subtypes | Varies | Potentiates GABA-induced currents | [1] |
| α2β2/3γ2L | 1-300 µM | Directly activates receptor in the absence of GABA | [1][3][4] |
| Native (rat hippocampal neurons) | 100 µM | Directly activates single-channel currents | [1] |
| β3γ2L | 100 µM | Directly activates receptor | [3][4] |
Visual Guides: Workflows and Pathways
Caption: Signaling pathway of this compound direct activation of a GABA-A receptor.
Caption: Workflow for a whole-cell patch clamp experiment using this compound.
Troubleshooting Guide
Q: I'm having difficulty forming a stable GΩ seal. What could be the problem?
A: Several factors can prevent the formation of a high-resistance seal. Consider the following:
-
Pipette Quality: The pipette tip may be dirty, broken, or improperly fire-polished.[7][9] Always use a fresh, clean pipette for each attempt. Ensure the tip is smooth.
-
Solutions: Ensure your internal and external solutions are filtered (0.22 µm) to remove any particulate matter and have the correct osmolarity to prevent osmotic stress on the cell.[9][10][11]
-
Cell Health: Unhealthy or dying cells will not seal well. Ensure your cell culture is healthy and that the preparation is not compromised.[7]
-
Pressure: Insufficient positive pressure when approaching the cell can lead to the tip getting clogged.[9][10] Conversely, applying too much suction or for too long can damage the cell. A brief, gentle suction is often sufficient.
-
Vibrations: Mechanical instability from the rig or building vibrations can disrupt seal formation. Ensure your setup is on a vibration isolation table.[8]
Q: My baseline recording is very noisy. How can I reduce the noise?
A: A noisy baseline can obscure small signals. Here are common sources of noise and their solutions:
-
Electrical Noise: Ensure all equipment is properly grounded and that your Faraday cage is closed and earthed correctly.[9][12] Identify and turn off any nearby sources of electromagnetic interference (e.g., centrifuges, pumps).
-
Pipette and Holder: Use Sylgard to coat the pipette, which reduces capacitance.[9] Ensure the pipette holder is clean and that the rubber seals are intact and providing a good seal around the glass pipette.[10]
-
Seal Resistance: A low seal resistance (<1 GΩ) will significantly increase noise. If the seal is not in the giga-ohm range, the recording will be noisy.
-
Grounding: A faulty bath ground is a common culprit. Ensure the ground wire (typically a silver-chloride pellet) is making good contact with the bath solution and is not corroded.[12]
Caption: A logical workflow for troubleshooting a noisy patch clamp recording.
Q: My whole-cell configuration is unstable and the recording quality degrades quickly. What should I do?
A: Maintaining a stable whole-cell recording can be challenging. Instability often manifests as a drifting baseline or a sudden increase in leak current.[13]
-
Pipette Drift: Slow mechanical drift of the micromanipulator can stress the seal.[13] Ensure the manipulator is securely fastened and that there are no pulling forces from cables.
-
Cell Health: The cell may be unhealthy due to the dissection process, culture conditions, or damage during patching.[7] Using a less damaging break-in method (e.g., gentler suction) can help.
-
Internal Solution: An improper internal solution (e.g., incorrect osmolarity or pH) can cause the cell to swell or shrink, stressing the patch and leading to seal loss.[11]
-
Series Resistance (Rs): A high or unstable series resistance can indicate that the patch is attempting to reseal.[14] Gentle negative pressure can sometimes help maintain low series resistance. If the problem persists, the recording should be discarded.[14]
References
- 1. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]
- 5. plymsea.ac.uk [plymsea.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Patch Clamp Protocol [labome.com]
- 9. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. Patch-Clamp Techniques: Choosing Equipment and Optimizing Experiments [labx.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
Technical Support Center: Overcoming Challenges in Behavioral Studies with 2'MeO6MF
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 2'-Methoxy-6-methylflavone (2'MeO6MF) in behavioral studies. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key quantitative data to facilitate smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: 2'-Methoxy-6-methylflavone (this compound) is a synthetic flavonoid that has demonstrated anxiolytic and sedative properties.[1] Its primary mechanism of action is the modulation of γ-aminobutyric acid type A (GABAA) receptors.[2][3] It exhibits subtype selectivity, acting as a positive allosteric modulator at certain GABAA receptor subtypes (e.g., α1-containing and α2β1γ2L) and as a direct agonist at others (e.g., α2β2/3γ2L).[1][4][5] This interaction enhances the inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system, leading to its behavioral effects.[6]
Q2: What are the reported behavioral effects of this compound in preclinical models?
A2: In mouse models, this compound has been shown to produce dose-dependent anxiolytic-like and sedative effects.[1] At lower doses (1-30 mg/kg, i.p.), it exhibits anxiolytic effects in tests such as the elevated plus maze and the light/dark box test.[1][5] At higher doses (30-100 mg/kg, i.p.), sedative effects become more prominent, as observed in the holeboard and actimeter tests.[1] It has also been shown to have neuroprotective effects in models of stroke.
Q3: Is this compound soluble in standard vehicles for in vivo administration?
A3: Based on studies with similar flavonoids, this compound is likely to have poor water solubility.[7] A common vehicle used for administration of this compound in published studies is a mixture of DMSO, Tween 80, and saline.[5] It is crucial to ensure the compound is fully dissolved and the vehicle is well-tolerated by the animals to avoid confounding experimental results.
Q4: Does this compound have off-target effects that I should be aware of?
A4: The primary target of this compound is the GABAA receptor.[2][3] Its effects are not attenuated by the benzodiazepine (B76468) antagonist flumazenil, indicating it acts at a novel site on the receptor.[1][5] However, like many flavonoids, it may have other biological activities. For instance, it has been shown to have anti-inflammatory effects by dampening NFκB activity.[8] Researchers should consider these potential additional mechanisms when interpreting their data.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Variability in Behavioral Results | - Inconsistent Drug Preparation: Poor solubility or precipitation of this compound can lead to inconsistent dosing. - Animal Handling Stress: Inconsistent handling can increase baseline anxiety and mask drug effects. - Environmental Factors: Differences in lighting, noise, or time of day for testing can affect behavior. | - Optimize Vehicle and Preparation: Ensure this compound is fully dissolved. Sonication may aid dissolution. Prepare fresh solutions for each experiment. - Standardize Handling: Handle all animals consistently and habituate them to the experimenter and testing room.[9] - Control Environment: Maintain consistent lighting levels, minimize noise, and conduct experiments at the same time of day.[9] |
| Sedative Effects Masking Anxiolytic Activity | - High Dose: The anxiolytic effects of this compound are observed at lower doses, while higher doses induce sedation which can reduce exploratory behavior in anxiety tests.[1] | - Conduct a Dose-Response Study: Determine the optimal dose that produces anxiolytic effects without significant sedation.[10] Start with lower doses (e.g., 1-10 mg/kg, i.p.) and carefully observe locomotor activity. - Use Appropriate Control Groups: Include a vehicle-treated group and a positive control (e.g., diazepam) to differentiate sedative from anxiolytic effects.[11] |
| No Anxiolytic Effect Observed | - Insufficient Dose: The dose may be too low to elicit a significant anxiolytic response. - Strain of Mice: Different mouse strains can have varying sensitivities to anxiolytic compounds.[12] - Timing of Administration: The time between drug administration and behavioral testing may not be optimal for peak brain exposure. | - Increase the Dose: If no sedation is observed, a higher dose may be necessary. Refer to dose-response data from published studies.[1][5] - Consider Mouse Strain: Be aware of the known behavioral characteristics and drug responses of the mouse strain being used. - Optimize Dosing Window: Conduct a time-course study to determine the optimal pre-treatment interval. A 20-30 minute window is often a good starting point for intraperitoneal injections. |
| Unexpected Behavioral Outcomes | - Off-Target Effects: As a flavonoid, this compound may have other biological activities influencing behavior. - Metabolism: The metabolic profile of this compound in the specific animal model may lead to active metabolites with different effects. | - Review Literature: Investigate other known effects of flavonoids and consider their potential impact on your behavioral paradigm. - Pharmacokinetic Analysis: If feasible, conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model. |
Quantitative Data Summary
Table 1: In Vivo Behavioral Effects of this compound in Mice
| Behavioral Test | Doses (mg/kg, i.p.) | Observed Effect | Reference |
| Elevated Plus Maze | 1, 10, 30, 100 | Anxiolytic-like effects (increased % open-arm entries and time) | [1][5] |
| Light/Dark Box Test | 1 - 100 | Anxiolytic-like effects | [1][3] |
| Holeboard Test | Higher doses | Sedative effects | [1][3] |
| Actimeter | Higher doses | Sedative effects | [1][3] |
| Barbiturate-induced Sleep Time | Higher doses | Potentiation of sleep time | [1][3] |
| Horizontal Wire Test | 1 - 100 | No myorelaxant effects | [1][3] |
Table 2: Effects of this compound on GABAA Receptor Subtypes
| Receptor Subtype | Effect of this compound | Reference |
| α1-containing subtypes | Positive allosteric modulator | [4][5] |
| α2β1γ2L | Positive allosteric modulator | [4][5] |
| α2β2/3γ2L | Direct agonist | [4][5] |
Experimental Protocols
Elevated Plus Maze (EPM)
This protocol is adapted from standard procedures and is designed to assess anxiety-like behavior in mice.[9][13]
Apparatus:
-
A plus-shaped maze elevated 50-55 cm from the floor.[8]
-
Two open arms (30 cm long x 5 cm wide) and two enclosed arms (30 cm long x 5 cm wide with 15 cm high walls).[8]
-
The maze should be made of a non-reflective material and cleaned thoroughly between trials.[8]
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.[9]
-
Drug Administration: Administer this compound (or vehicle) intraperitoneally (i.p.) 20-30 minutes before the test.
-
Test Initiation: Place the mouse in the center of the maze, facing an open arm.[14]
-
Recording: Allow the mouse to explore the maze for 5 minutes.[15] Record the session using an overhead camera.
-
Data Analysis: Score the time spent in the open arms and closed arms, as well as the number of entries into each arm. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
Light/Dark Box Test
This protocol is a widely used test for assessing anxiety-like behavior in rodents.[16][17]
Apparatus:
-
A rectangular box divided into a small, dark compartment (one-third of the box) and a large, brightly lit compartment (two-thirds of the box).[16]
-
An opening connects the two compartments.
-
The light intensity in the light compartment should be approximately 100-200 lux.[18]
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes in a dark or red-lit environment.[16][19]
-
Drug Administration: Administer this compound (or vehicle) i.p. 20-30 minutes before the test.
-
Test Initiation: Place the mouse in the center of the light compartment, facing away from the opening.[16]
-
Recording: Allow the mouse to explore the apparatus for 10 minutes.[18][20] Record the session with a video camera.
-
Data Analysis: Measure the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment. An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.[20]
Visualizations
Caption: this compound modulates GABAA receptors, leading to anxiolytic and sedative effects.
Caption: A standardized workflow for behavioral experiments involving this compound administration.
Caption: A decision tree to differentiate between sedative and anxiogenic effects in behavioral assays.
References
- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. PI3K/Akt pathway and neuroinflammation in sepsis-associated encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA Receptor: Understanding its Structure, Function, and Role in Neurotransmission - DoveMed [dovemed.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. Anxiety-like behaviors in mice unmasked: Revealing sex differences in anxiety using a novel light-heat conflict test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 15. protocols.io [protocols.io]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 18. MPD: JaxCC1: project protocol [phenome.jax.org]
- 19. Light-dark box test for mice [protocols.io]
- 20. Anxiety-Related Behaviors in Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ensuring long-term stability of 2'MeO6MF in solution for repeated experiments
Welcome to the technical support center for 2'-Methoxy-6-methylflavone (2'MeO6MF). This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the long-term stability of this compound in solution for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on its flavonoid structure, this compound is expected to be soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions of flavonoids due to its high solubilizing capacity for a wide range of compounds. For cell-based assays, it is crucial to use high-purity, anhydrous DMSO and to keep the final concentration in your experimental medium low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: What are the optimal storage conditions for a this compound stock solution?
A2: To maximize the long-term stability of your this compound stock solution, we recommend the following storage conditions:
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Flavonoids can be light-sensitive.[1][2][3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: How long can I store a this compound solution?
A3: The long-term stability of this compound in solution has not been extensively reported in the literature. Therefore, we recommend that researchers establish an in-house stability testing protocol. As a general guideline for flavonoids, properly stored stock solutions in a suitable solvent like DMSO at -20°C or below can be stable for several months. However, for critical or long-term experiments, periodic quality control checks are essential.
Q4: What are the signs of this compound degradation in my solution?
A4: Signs of degradation can be both visual and functional. Visual indicators may include a change in color or the appearance of precipitate in the solution. However, the absence of these signs does not guarantee stability. Functional indicators of degradation include a decrease in the expected biological activity or potency of the compound, leading to inconsistent experimental results.[1]
Q5: Can I store my working solutions of this compound?
A5: It is generally not recommended to store dilute working solutions for extended periods, especially those prepared in aqueous media. These solutions are more prone to degradation. It is best practice to prepare fresh working solutions from your frozen stock solution for each experiment.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound solutions in repeated experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches of this compound solution. | Degradation of the this compound stock solution. | Perform a quality control check on your stock solution using an analytical method like HPLC-UV to assess its purity and concentration. Prepare a fresh stock solution from powder if degradation is confirmed. |
| Loss of biological activity over time. | Instability of the compound under experimental conditions (e.g., in cell culture media). | Determine the half-life of this compound in your specific experimental media. This may require more frequent media changes with freshly prepared compound. Consider performing a time-course experiment to assess how long the compound remains active. |
| Precipitate forms in the stock solution upon thawing. | The compound may have limited solubility at lower temperatures or the solvent may have absorbed water. | Gently warm the solution and vortex to redissolve the precipitate. Ensure you are using anhydrous DMSO. If the precipitate persists, the solution may be supersaturated and should be remade at a lower concentration. |
| Unexpected or off-target effects are observed. | The degradation products of this compound may have their own biological activities. | If you suspect degradation, cease using the current stock solution. Prepare a fresh solution and compare its effects to the previous batch. If possible, use an analytical method to check for the presence of degradation products. |
Experimental Protocols
To ensure the long-term stability and consistent performance of your this compound solution, we recommend implementing the following quality control protocol.
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and batch number.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Routine Quality Control of this compound Stock Solution using HPLC-UV
Objective: To periodically assess the purity and concentration of the this compound stock solution.
Materials:
-
This compound stock solution aliquot
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
HPLC system with a UV detector and a suitable C18 column
-
Freshly prepared calibration standards of this compound
Procedure:
-
Thaw an aliquot of your this compound stock solution.
-
Prepare a dilution of the stock solution in the mobile phase to a concentration within the linear range of your HPLC method.
-
Prepare a series of calibration standards from freshly weighed this compound powder.
-
Analyze the diluted stock solution and the calibration standards by HPLC-UV. A suitable starting point for the detection wavelength would be in the range of 250-370 nm, which is typical for flavonoids.[4][5]
-
Compare the peak area and retention time of the this compound in your stock solution to the calibration standards.
-
Assess the purity by examining the chromatogram for the presence of new peaks, which could indicate degradation products.
-
A significant decrease in the main peak area or the appearance of new peaks suggests degradation, and a fresh stock solution should be prepared.
Workflow for Ensuring this compound Solution Stability
The following diagram outlines a logical workflow for preparing, storing, and validating your this compound solution for long-term use in repeated experiments.
Caption: Workflow for the preparation, storage, and quality control of this compound solutions.
This technical support guide provides a framework for the reliable use of this compound in your research. By implementing these best practices and quality control measures, you can enhance the reproducibility and accuracy of your experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing impurities from 2'MeO6MF synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of 2'-Methoxy-6-methylflavone (2'MeO6MF).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically achieved through a three-step process:
-
Schotten-Baumann Reaction: Reaction of 2-hydroxy-5-methylacetophenone with 2-methoxybenzoyl chloride in the presence of a base to form an ester.
-
Baker-Venkataraman Rearrangement: Base-catalyzed rearrangement of the resulting ester to form a 1,3-diketone, specifically 1-(2-hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione.
-
Acid-Catalyzed Cyclization: Cyclization of the 1,3-diketone in the presence of an acid to yield the final product, this compound.[1][2]
Q2: What are the most common impurities I might encounter in this compound synthesis?
A2: While specific impurity profiles can vary, common impurities in flavonoid synthesis, and potentially in this compound synthesis, include:
-
Unreacted Starting Materials: Residual 2-hydroxy-5-methylacetophenone and 2-methoxybenzoyl chloride.
-
Incomplete Cyclization Product: The intermediate 1,3-diketone, 1-(2-hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione, may remain if the cyclization step is incomplete.
-
Side-Reaction Products: Byproducts from competing reactions, such as hydrolysis of the benzoyl chloride or self-condensation of the acetophenone.
-
Positional Isomers: Depending on the reaction conditions, trace amounts of other flavonoid isomers could potentially form.
Q3: How can I purify the final this compound product?
A3: Purification of flavonoids like this compound is commonly achieved through recrystallization or column chromatography.[3]
-
Recrystallization: Using a suitable solvent system (e.g., ethanol, methanol, or mixtures with water) can effectively remove many impurities.
-
Column Chromatography: For more challenging separations, column chromatography using silica (B1680970) gel is a standard method. A non-polar to polar solvent gradient (e.g., hexane-ethyl acetate) is typically employed to elute the desired compound.[3]
Troubleshooting Guides
Problem 1: Low Yield in the Baker-Venkataraman Rearrangement
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the use of a sufficiently strong and anhydrous base (e.g., potassium hydroxide, sodium hydride).[4] Extend the reaction time or slightly increase the temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC). |
| Hydrolysis of Ester | Use anhydrous solvents and reagents to prevent hydrolysis of the starting ester.[4] |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the base. An excess may lead to side reactions, while an insufficient amount will result in an incomplete reaction. |
| Side Reactions | Minimize side reactions by maintaining the recommended reaction temperature and using high-purity starting materials. |
Problem 2: Presence of Uncyclized 1,3-Diketone Impurity in the Final Product
| Possible Cause | Suggested Solution |
| Insufficient Acid Catalyst | Ensure the correct molar equivalent of the acid catalyst (e.g., sulfuric acid, hydrochloric acid) is used for the cyclization step. |
| Incomplete Reaction | Increase the reaction time or temperature for the cyclization step. Monitor the disappearance of the 1,3-diketone spot on TLC. |
| Water in the Reaction Mixture | The presence of water can hinder the acid-catalyzed dehydration. Use anhydrous solvents for the cyclization reaction. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound. Method optimization will be required for specific instrumentation and impurity profiles.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or acetic acid). A typical gradient might be:
-
0-20 min: 50-90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 90-50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 280 nm and 340 nm (flavonoids typically have two absorption maxima).[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the initial mobile phase composition or a suitable solvent like methanol.
Protocol 2: Quantitative NMR (qNMR) for Purity Assessment
qNMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard for each impurity.[6][7]
-
Internal Standard: A high-purity, stable compound with a known chemical structure and signals that do not overlap with the analyte (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
-
-
NMR Acquisition:
-
Use a high-field NMR spectrometer.
-
Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons (typically 5 times the longest T1 value).
-
Acquire a standard proton (¹H) NMR spectrum.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low purity in this compound synthesis.
References
- 1. Synthesis Of Flavone Skeleton By Different Methods – Oriental Journal of Chemistry [orientjchem.org]
- 2. biomedres.us [biomedres.us]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Reducing 2'MeO6MF-induced cytotoxicity in primary neuronal cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing 2'-Methoxy-6-methylflavone (2'MeO6MF) in primary neuronal cultures. While this compound is primarily recognized for its neuroprotective properties, this guide addresses potential challenges, including unexpected cytotoxicity, that may arise during experimentation. Our aim is to help you optimize your experimental setup to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to primary neuronal cultures?
A1: Published literature predominantly highlights the neuroprotective effects of this compound, particularly in models of cerebral ischemia.[1][2][3] It is known to enhance the activity of GABA-A receptors, which generally leads to neuronal inhibition and protection against excitotoxicity.[1][2][4] However, like any compound, excessively high concentrations or suboptimal experimental conditions could potentially lead to cytotoxic effects. It is crucial to distinguish between true cytotoxicity and experimental artifacts.
Q2: What are the known neuroprotective mechanisms of this compound?
A2: this compound exerts its neuroprotective effects through several mechanisms:
-
Positive Allosteric Modulation of GABA-A Receptors: It enhances tonic inhibitory currents mediated by extrasynaptic δ-containing GABA-A receptors.[1][2][3] This increased inhibition can counteract excitotoxic damage.
-
Anti-inflammatory Effects: this compound has been shown to suppress inflammatory responses. It can dampen the lipopolysaccharide (LPS)-induced elevation of NF-κB activity in macrophages and reduce circulating levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IFN-γ following a stroke.[1][2][3]
-
Activation of Pro-Survival Signaling: The neuroprotective effects of this compound are linked to the activation of the Akt signaling pathway.[1][2]
Q3: At what concentrations is this compound typically effective?
A3: The effective concentration of this compound can vary depending on the experimental model and the specific endpoint being measured. In vitro studies have shown effects in the micromolar range (e.g., 0.1–10 µM) for increasing GABA-A receptor tonic currents.[2][3] In vivo studies have used doses ranging from 0.1 to 30 mg/kg.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific primary neuronal culture system.
Q4: What are the initial signs of potential cytotoxicity I should look for in my cultures?
A4: Visual inspection of your primary neuronal cultures under a microscope can reveal early signs of cellular stress or death. These include:
-
Changes in neuronal morphology, such as neurite blebbing, retraction, or fragmentation.
-
Detachment of neurons from the culture substrate.
-
A noticeable decrease in cell density compared to vehicle-treated controls.
-
An increase in floating cells and cellular debris in the culture medium.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in primary neuronal cultures.
| Problem | Possible Cause | Recommended Solution |
| Unexpected Neuronal Death or "Cytotoxicity" | Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range. Start with concentrations reported in the literature (e.g., 0.1-10 µM) and titrate up and down. |
| Solvent Toxicity. | This compound is often dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and that your vehicle control contains the same final DMSO concentration. | |
| Suboptimal Culture Conditions. | Primary neurons are sensitive to their environment. Ensure optimal culture conditions, including proper media formulation, pH, temperature, and CO2 levels.[5] | |
| Excitotoxicity in the Culture Model. | If your experimental model involves inducing excitotoxicity (e.g., with glutamate), the timing and concentration of this compound application are critical. It should be applied to provide protection, not exacerbate damage. | |
| Inconsistent or No Neuroprotective Effect Observed | Timing of Treatment. | For neuroprotection studies, the timing of this compound application relative to the insult is crucial. In stroke models, treatment 1-6 hours post-ischemia was effective.[1][3] Optimize the treatment window for your specific model. |
| Low Receptor Expression. | The primary target of this compound's neuroprotective action is the δ-subunit containing GABA-A receptor.[1][2][3] Ensure that your primary neuronal culture type expresses these receptors at sufficient levels. | |
| Inhibition of Downstream Pathways. | The neuroprotective effect of this compound can be blocked by inhibitors of the Akt signaling pathway.[1][2] Be mindful of other compounds in your experimental system that might interfere with this pathway. | |
| Difficulty Dissolving this compound | Poor Solubility. | Use a suitable solvent like DMSO to prepare a concentrated stock solution. When diluting into your aqueous culture medium, ensure thorough mixing to prevent precipitation. |
Quantitative Data Summary
The following table summarizes quantitative data from relevant studies on this compound.
| Parameter | Value | Experimental System | Reference |
| Effective Concentration (in vitro) | 1-10 µM | Increase in GABA-A receptor tonic currents in granule cells | [1] |
| Effective Dose (in vivo) | 0.1 - 30 mg/kg | Dose-dependent decrease in infarct volume post-stroke in mice | [1] |
| EC50 for [3H]-muscimol binding enhancement | 20.8 nM | Rat brain synaptic membranes | [4] |
| Inhibition of NF-κB activity | 100-1000 µM | LPS-induced increase in RAWblue™ macrophage cells | [4] |
Experimental Protocols
Protocol 1: Assessment of this compound Neuroprotection using MTT Assay
This protocol outlines the use of the MTT assay to quantify cell viability and assess the neuroprotective effects of this compound against an excitotoxic insult.
Materials:
-
Primary neuronal cultures in 96-well plates
-
This compound stock solution (in DMSO)
-
Neurobasal medium with B-27 supplement
-
Glutamate or other neurotoxic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm)
Procedure:
-
Cell Plating: Plate primary neurons at an appropriate density in a 96-well plate coated with a suitable substrate (e.g., poly-D-lysine). Culture for at least 7-10 days to allow for maturation.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove half of the medium from each well and replace it with the medium containing different concentrations of this compound or a vehicle control (containing the same final DMSO concentration). Incubate for a predetermined time (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., glutamate) to the wells to induce cell death. Do not add to the control wells. Incubate for the desired duration (e.g., 24 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple formazan (B1609692) precipitate is visible.
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Protocol 2: Western Blot Analysis of Akt Pathway Activation
This protocol describes how to assess the activation of the Akt signaling pathway in response to this compound treatment.
Materials:
-
Primary neuronal cultures in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat primary neuronal cultures with the desired concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-Akt to total-Akt. Use β-actin as a loading control.
Visualizations
Caption: Experimental workflow for assessing this compound neuroprotection.
Caption: Neuroprotective signaling pathways of this compound.
References
- 1. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The flavonoid, 2'-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 89112-85-6 | GABA Receptor | MOLNOVA [molnova.com]
- 5. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
Adjusting mRNA injection ratios to achieve uniform GABAA receptor expression for 2'MeO6MF studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the flavonoid 2'-methoxy-6-methylflavone (2'MeO6MF) and its interaction with GABAA receptors. The primary focus is on achieving uniform GABAA receptor expression in heterologous systems, such as Xenopus oocytes, by adjusting mRNA injection ratios.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the expression and functional analysis of GABAA receptors.
Q1: We are injecting a 1:1:1 ratio of α:β:γ subunit mRNA, but the observed effects of this compound are inconsistent. What could be the cause?
A1: Inconsistent effects of this compound often stem from a heterogeneous population of GABAA receptors. While a 1:1:1 mRNA ratio is a common starting point, it does not guarantee the assembly of a uniform population of the canonical α2β2γ pentamer.[1][2] Several factors could be at play:
-
Subunit Assembly Efficiency: GABAA receptor subunits do not assemble with equal efficiency. Some subunits may form homomers or assemble into non-functional or alternatively functional receptors (e.g., αβ or βγ receptors).[3][4] The presence of these alternative receptor populations can confound the interpretation of results, especially for a modulator like this compound which has subtype-selective actions.[4][5]
-
Variable Stoichiometry: Even when α, β, and γ subunits do assemble, the final stoichiometry may not be the desired 2α:2β:1γ. Studies have shown that altering mRNA ratios can influence the characteristics of the expressed receptors, suggesting a change in the predominant receptor subtype.[6]
-
mRNA Quality and Stability: Degradation or poor quality of one of the mRNA species can lead to an unintended shift in the effective ratio of translated subunits.
Troubleshooting Steps:
-
Vary mRNA Ratios: Systematically alter the injection ratios of the α, β, and γ subunit mRNAs. For instance, to favor the incorporation of the α subunit in a 2α:2β:1γ stoichiometry, you could try a 2:2:1 or even a 3:1:1 ratio.[6] Monitor the functional output (e.g., GABA EC50, maximal current) to identify a ratio that yields consistent results.
-
Pharmacological Characterization: Use subunit-specific pharmacological agents to probe the population of expressed receptors. For example, benzodiazepines like diazepam require the presence of both α and γ subunits to exert their modulatory effects.[1] A robust response to diazepam can suggest the successful incorporation of the γ subunit.
-
Assess mRNA Integrity: Run your mRNA preparations on a denaturing agarose (B213101) gel to ensure they are intact and of the correct size.
Q2: Our GABA-evoked currents are very small, even after injecting a significant amount of mRNA. How can we increase the current amplitude?
A2: Low current amplitudes can be due to several factors, from poor expression to issues with the recording setup.
-
Suboptimal mRNA Ratio: The ratio of injected mRNA can significantly impact the maximal GABA-evoked current. For example, one study found that an α2:β2:γ3 ratio of 3:1:1 produced significantly larger currents than a 1:1:1 ratio, while a 1:1:3 ratio resulted in smaller currents.[6]
-
Incubation Time and Temperature: Oocytes require time to translate the injected mRNA and assemble the receptors on the cell surface. Ensure an adequate incubation period (typically 1-3 days) at an appropriate temperature (usually 15-19°C).
-
Oocyte Health: The quality of the oocytes is critical. Use healthy, stage V-VI oocytes and maintain them in a suitable incubation medium.
-
Receptor Rundown: GABAA receptors can exhibit "rundown," a gradual decrease in current amplitude during whole-cell recordings.[7] Including ATP and GTP in the internal solution can help to mitigate this effect.[7]
Troubleshooting Steps:
-
Optimize mRNA Ratio for Expression: Experiment with different mRNA ratios, as described in the table below, to find the optimal ratio for maximal current amplitude for your specific subunit combination.[6]
-
Check Oocyte Viability: Regularly inspect your oocytes for signs of poor health (e.g., discoloration, lysis) and discard any that appear unhealthy.
-
Confirm Recording Conditions: Ensure your recording solutions are correctly prepared and that your electrophysiology rig is properly grounded to minimize noise.[7]
Q3: Why is uniform receptor expression particularly important for studying this compound?
A3: this compound exhibits complex, subtype-dependent pharmacology. It has been shown to be a positive allosteric modulator at some GABAA receptor subtypes (e.g., α1-containing receptors) while directly activating others (e.g., α2β2/3γ2L receptors).[5][8] If your oocytes express a mixed population of receptors (e.g., αβγ, αβ, and βγ receptors), the observed effect of this compound will be an aggregate of its actions at these different subtypes, making it difficult to determine its mechanism of action at your intended target.[4] Achieving a uniform population of a specific receptor subtype is therefore crucial for obtaining clear and interpretable data.
Quantitative Data Summary
The following table summarizes findings from a study that systematically varied the mRNA injection ratios for α2, β2, and γ3 GABAA receptor subunits expressed in Xenopus oocytes and measured the resulting peak GABA-evoked currents. This data can guide the optimization of your own injection ratios.
| α2 mRNA Ratio | β2 mRNA Ratio | γ3 mRNA Ratio | Relative Peak Current Amplitude (Normalized to 1:1:1) | Reference |
| 1 | 1 | 1 | 1.00 | [6] |
| 3 | 1 | 1 | 3.30 | [6] |
| 1 | 1 | 3 | 0.08 | [6] |
| 2 | 2 | 1 | Data not directly comparable | [6] |
| 6 | 2 | 1 | Data not directly comparable | [6] |
| 0.5 | 2 | 1 | Data not directly comparable | [6] |
Note: The study by Ebert et al. (1996) also investigated 2:2:1, 6:2:1, and 0.5:2:1 ratios but presented the data in a separate figure, making direct normalization to the 1:1:1 ratio from the other figure challenging. However, the trend of influencing current size based on ratio was consistent.
Experimental Protocols
Protocol 1: Preparation and mRNA Injection of Xenopus Oocytes
-
Oocyte Harvesting: Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution. Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution.
-
Defolliculation: Gently tease the ovarian lobes apart and incubate them in a collagenase solution (e.g., 2 mg/ml in OR-2) for 1-2 hours with gentle agitation to remove the follicular layer.
-
Oocyte Selection: Manually select healthy Stage V-VI oocytes, characterized by their large size and distinct animal and vegetal poles.
-
mRNA Preparation: Prepare a mixture of the desired α, β, and γ subunit mRNAs at the target ratio (e.g., 1:1:1, 3:1:1) in RNase-free water. The final concentration should be in the range of 0.1-1.0 µg/µl.
-
Injection: Using a microinjection setup, inject approximately 50 nl of the mRNA mixture into the cytoplasm of each oocyte.
-
Incubation: Incubate the injected oocytes for 1-5 days at 15-19°C in an appropriate medium (e.g., 50% Leibovitz's L15 medium supplemented with HEPES, L-glutamine, and gentamycin).[6]
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Recording
-
Oocyte Placement: Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Electrode Impalement: Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance of 0.5-2.0 MΩ). One electrode measures the membrane potential, and the other injects current.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Drug Application: Apply GABA and/or this compound via the perfusion system. To determine the GABA EC50, apply increasing concentrations of GABA. For modulation studies, co-apply a low concentration of GABA (e.g., EC10-EC20) with the desired concentration of this compound.
-
Data Acquisition: Record the resulting currents using appropriate hardware and software. Measure the peak current amplitude for each drug application.
Visualizations
Caption: GABAA receptor signaling pathway.
Caption: Workflow for optimizing mRNA ratios.
Caption: Troubleshooting decision tree.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. Stoichiometry and Assembly of a Recombinant GABAA Receptor Subtype | Journal of Neuroscience [jneurosci.org]
- 3. Structure and subunit composition of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]
- 5. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altering the relative abundance of GABAA receptor subunits changes GABA-and ethanol-responses in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Non-benzodiazepine mechanism of 2'MeO6MF and potential for off-target interactions
Welcome to the technical support center for 2'-Methoxy-6-methylflavone (2'MeO6MF). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound at GABAA receptors?
A1: this compound is a non-benzodiazepine modulator of GABAA receptors with a complex and subtype-selective mechanism of action. It does not bind to the classical benzodiazepine (B76468) site.[1] Its effects are primarily characterized by:
-
Positive Allosteric Modulation: It potentiates GABA-induced currents at α1-containing and α2β1γ2L GABAA receptor subtypes.[1][2]
-
Direct Activation: It directly activates α2β2/3γ2L GABAA receptors in the absence of GABA.[1][2][3] This activation is not blocked by the benzodiazepine antagonist flumazenil, but is attenuated by GABA site antagonists like bicuculline (B1666979) and gabazine, suggesting a novel binding site or mechanism.[1][2][3]
Q2: Is this compound selective for specific GABAA receptor subunits?
A2: Yes, this compound exhibits significant subunit selectivity. Its primary actions are focused on α1 and α2-containing receptors. It is notably inactive at α3- and α5-containing GABAA receptors.[1] The key determinant for its switch from a positive allosteric modulator to a direct activator is the amino acid at position 265 on the β subunit.[1][2] Specifically, it directly activates receptors containing β2 or β3 subunits, while potentiating those with β1 subunits.[1]
Q3: What are the known off-target effects of this compound?
A3: While primarily acting on GABAA receptors, some studies have explored other potential effects:
-
Anti-inflammatory properties: this compound has been shown to dampen lipopolysaccharide (LPS)-induced NFκB activity in a macrophage cell line and reduce circulating levels of pro-inflammatory cytokines (IL-1β, TNFα, IFNγ) in a stroke model.[4]
-
Neuroprotection: In models of focal cerebral ischemia, this compound has demonstrated neuroprotective effects, reducing infarct volume and improving functional recovery. This is thought to be mediated, at least in part, by its action on δ-containing GABAA receptors to increase tonic inhibition.[4][5]
-
Lack of Myorelaxant Effects: In vivo studies in mice have shown that this compound produces anxiolytic and sedative effects without causing muscle relaxation, a common side effect of benzodiazepines.[1][2][3]
Q4: How does the activity of this compound differ from its analog, 3-OH-2'MeO6MF?
A4: While both are flavonoids that modulate GABAA receptors, their selectivity profiles differ. 3-OH-2'MeO6MF also acts as a positive allosteric modulator, with a preference for α2β2/3γ2L subtypes, and as a direct activator of extrasynaptic α4β2/3δ receptors.[6] This distinct profile at δ-containing receptors suggests different therapeutic potentials.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected efficacy of this compound at recombinant α2β3γ2L receptors.
-
Possible Cause: Mixed populations of GABAA receptors expressed in your system (e.g., Xenopus oocytes or HEK cells). The expression of binary (αβ) or homomeric (β or γ) receptors alongside the desired ternary (αβγ) receptors can lead to variability in the observed efficacy of this compound.[7][8] For instance, this compound has negligible activity at α2β3 receptors and can act as an inverse agonist at β3 homomers.[7][9] The stoichiometry of expressed β3γ2L receptors can also significantly impact the drug's effect, ranging from inverse agonism to strong activation.[7][8]
-
Troubleshooting Steps:
-
Optimize Subunit cDNA/cRNA Ratios: Systematically vary the injection or transfection ratios of the α, β, and γ subunit constructs. It has been shown that a higher relative amount of γ2L to β3 mRNA (e.g., a 1:15 ratio of β3:γ2L) can favor the formation of β3γ2L receptors that are efficaciously activated by this compound.[7]
-
Pharmacological Characterization: Confirm the presence of the desired α2β3γ2L receptors by testing for modulation by benzodiazepines (e.g., diazepam), which require the γ subunit, and inhibition by Zn2+, which is less effective at γ-containing receptors.[7]
-
Use of Concatenated Constructs: To ensure a fixed 2α:2β:1γ stoichiometry and prevent the formation of other receptor subtypes, consider using concatenated GABAA receptor constructs.
-
Issue 2: Observing direct activation by this compound in a neuronal preparation where potentiation was expected.
-
Possible Cause: The neuronal preparation expresses a heterogeneous population of GABAA receptor subtypes. While you may be targeting a subtype known for potentiation (e.g., containing α1 or α2β1), the presence of subtypes that are directly activated (e.g., α2β2/3γ2L) can confound the results.[1] For example, newborn rat hippocampal neurons express multiple GABAA receptor subtypes.[1]
-
Troubleshooting Steps:
-
Pharmacological Blockade: Use subtype-selective antagonists if available to isolate the response of a specific receptor population.
-
Single-Cell/Patch Recordings: Utilize single-channel patch-clamp recordings to analyze the properties of individual channels activated by this compound. This can help distinguish between different receptor populations based on their conductance and kinetics.[1]
-
Expression System: If possible, use a recombinant system (e.g., oocytes or HEK cells) expressing a single, defined GABAA receptor subtype to eliminate ambiguity.
-
Data Presentation
Table 1: Summary of this compound Activity at Recombinant Human GABAA Receptor Subtypes
| GABAA Receptor Subtype | Primary Effect of this compound | Efficacy (% of max GABA response) | Potency (EC50) | Notes |
| α1-containing (e.g., α1β2γ2L) | Positive Allosteric Modulator | Potentiation of GABA current | Not specified for potentiation | Weak direct activation (<2% of GABAmax).[1] |
| α2β1γ2L | Positive Allosteric Modulator | Potentiation of GABA current | Not specified for potentiation | Switches from activator to potentiator based on β subunit.[1] |
| α2β2γ2L | Direct Activator | ~70% (at 300 µM) | ~74 µM | Activation is not blocked by flumazenil.[1][7] |
| α2β3γ2L | Direct Activator | Variable, can be up to full agonism | Not consistently determined | Highly sensitive to subunit expression ratios.[7][8] |
| α3-containing | Inactive | No significant effect | - | [1] |
| α5-containing | Inactive | No significant effect | - | At high concentrations (100 µM), may cause slight, non-significant inhibition.[1] |
| β3γ2L | Direct Activator / Inverse Agonist | Highly variable (-50% to +87%) | Not determined | Effect depends on β:γ subunit ratio.[7][8] |
| ρ1 | Inactive | No significant effect | - | [1] |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is adapted from studies investigating this compound at recombinant GABAA receptors.[1][7]
-
Oocyte Preparation:
-
Harvest oocytes from female Xenopus laevis frogs.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject oocytes with cRNAs encoding the desired human GABAA receptor subunits (e.g., α2, β3, γ2L). Use specific ratios to optimize expression of the desired receptor complex. For sham controls, inject with nuclease-free water.
-
Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
-
Impale the oocyte with two glass microelectrodes (filled with 3M KCl) to clamp the membrane potential at -70 mV.
-
Prepare stock solutions of this compound in DMSO and dilute to final concentrations in the Ringer's solution. Ensure the final DMSO concentration does not exceed 0.8% to avoid solvent effects.[1]
-
Apply GABA and/or this compound to the oocyte via the perfusion system.
-
To assess direct activation, apply increasing concentrations of this compound alone.
-
To assess potentiation, co-apply this compound with a low concentration of GABA (EC7-10).
-
Allow a washout period of 4-6 minutes between drug applications to prevent receptor desensitization.[1]
-
-
Data Analysis:
-
Measure the peak current amplitude for each drug application.
-
For direct activation, normalize the current elicited by this compound to the maximal current elicited by a saturating concentration of GABA.
-
For potentiation, calculate the percentage enhancement using the formula: [(I_drug+GABA - I_GABA) / I_GABA] * 100.[1]
-
Fit concentration-response data to a sigmoidal dose-response equation to determine EC50 and Hill slope.
-
Protocol 2: Single-Channel Patch-Clamp Recording from Cultured Neurons
This protocol is based on the investigation of this compound on native GABAA receptors in cultured rat hippocampal neurons.[1]
-
Neuronal Culture Preparation:
-
Dissociate hippocampal neurons from newborn Wistar rats.
-
Plate the neurons on coverslips and maintain in culture for 7-15 days.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope.
-
Use the inside-out patch configuration.
-
The external (bath) solution should contain (in mM): 135 NaCl, 3 KCl, 2 CaCl2, 5 MgCl2, and 10 TES (pH 7.3).
-
The patch electrode (pipette) solution should contain (in mM): 138 choline (B1196258) chloride, 0.3 KCl, 7 MgCl2, and 10 TES (pH 7.3).
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the neuron membrane.
-
Excise the patch to achieve the inside-out configuration.
-
Apply this compound to the intracellular face of the patch via a perfusion system.
-
-
Data Analysis:
-
Record single-channel currents in response to the application of this compound.
-
Analyze channel conductance, open probability, and open/closed durations.
-
Compare the characteristics of this compound-activated channels to those activated by GABA to determine if they share similar properties (e.g., chloride ion selectivity).
-
Visualizations
Caption: Mechanism of this compound at the GABAA receptor.
Caption: Experimental workflow for TEVC recordings.
Caption: Troubleshooting inconsistent this compound efficacy.
References
- 1. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-2'-methoxy-6-methylflavone: a potent anxiolytic with a unique selectivity profile at GABA(A) receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anxiolytic Effects of 2'MeO6MF: A Flumazenil Antagonism Comparison Guide
This guide provides a comparative analysis of the anxiolytic effects of 2'-Methoxy-6-methylflavone (2'MeO6MF) and its validation through flumazenil (B1672878) antagonism. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology of novel anxiolytic compounds.
Comparative Analysis of Anxiolytic Effects
The anxiolytic properties of this compound were evaluated in rodent models and compared with the classical benzodiazepine (B76468), diazepam. A key differentiator in their mechanism of action was investigated using flumazenil, a known benzodiazepine antagonist.
Data Summary: Elevated Plus Maze (EPM) Test
The Elevated Plus Maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The following tables summarize the quantitative data from studies evaluating the effects of this compound and diazepam, with and without the presence of flumazenil.
Table 1: Effect of this compound and Diazepam on Anxiety-Like Behavior in the EPM Test
| Treatment Group | Dose (mg/kg, i.p.) | % Open-Arm Entries | % Time Spent in Open Arms |
| Vehicle | - | Baseline | Baseline |
| This compound | 1 | Increased | Increased |
| 10 | Significantly Increased | Significantly Increased | |
| 30 | Significantly Increased | Significantly Increased | |
| 100 | Significantly Increased | Significantly Increased | |
| Diazepam | 1 | Significantly Increased | Significantly Increased |
| 2 | Significantly Increased | Significantly Increased |
Data compiled from studies demonstrating the dose-dependent anxiolytic-like effects of this compound and diazepam.[1]
Table 2: Flumazenil Antagonism of Anxiolytic Effects in the EPM Test
| Treatment Group | Dose (mg/kg, i.p.) | % Open-Arm Entries | % Time Spent in Open Arms |
| Vehicle + Flumazenil | - + 2.5 | No significant change from vehicle | No significant change from vehicle |
| This compound + Flumazenil | 10 + 2.5 | Anxiolytic effect NOT blocked | Anxiolytic effect NOT blocked |
| Diazepam + Flumazenil | 2 + 2.5 | Anxiolytic effect INHIBITED | Anxiolytic effect INHIBITED |
This table illustrates the differential effect of flumazenil on the anxiolytic activities of this compound and diazepam, highlighting their distinct mechanisms of action.[1][2]
Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM test is a standard preclinical assay for anxiety. The protocol outlined below is based on established methodologies.[1][3][4]
-
Apparatus: The maze consists of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm), elevated 40 cm above the floor. The open arms have a small ledge (3 mm) to prevent falls. The apparatus is typically made of black Plexiglas.[1]
-
Animals: Male Balb/c mice (8-10 weeks old, weighing 25-35 g) are commonly used. Animals are housed in groups with free access to food and water and maintained on a 12-hour light/dark cycle.[1]
-
Procedure:
-
Animals are administered the test compound (e.g., this compound, diazepam), vehicle, or a combination with flumazenil via intraperitoneal (i.p.) injection.
-
After a 20-minute pre-treatment period, each mouse is placed on the central platform of the EPM, facing an open arm.[1]
-
The animal is allowed to explore the maze for a 5-minute session.
-
Behavior is recorded using a video camera positioned above the maze.
-
The number of entries into and the time spent in the open and closed arms are scored. An arm entry is defined as all four paws entering the arm.[1]
-
-
Data Analysis: The primary measures of anxiety are the percentage of open-arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect. Statistical analysis is typically performed using a one-way ANOVA followed by Dunnett's post hoc test.[1]
Mandatory Visualizations
Mechanism of Action at the GABA-A Receptor
The following diagram illustrates the distinct binding sites and mechanisms of action for GABA, benzodiazepines (like diazepam), and this compound at the GABA-A receptor, as well as the antagonistic action of flumazenil.
Caption: GABA-A receptor ligand interactions.
Experimental Workflow for Flumazenil Antagonism Study
This diagram outlines the procedural flow for investigating the antagonism of anxiolytic effects using flumazenil in the Elevated Plus Maze test.
Caption: Flumazenil antagonism experimental workflow.
Logical Relationship of Flumazenil Antagonism
This diagram illustrates the logical framework for interpreting the results of the flumazenil antagonism study.
Caption: Logic of flumazenil antagonism.
Conclusion
The experimental data strongly indicate that this compound possesses significant anxiolytic properties. Critically, the lack of antagonism by flumazenil demonstrates that this compound exerts its effects through a mechanism of action distinct from that of classical benzodiazepines like diazepam.[1][2] Specifically, this compound acts as a direct activator at a novel site on certain GABA-A receptor subtypes (α2β2/3γ2L), which is not sensitive to flumazenil.[1][5][6] This unique pharmacological profile suggests that this compound and similar flavonoids represent a promising avenue for the development of novel anxiolytic therapies with potentially different side-effect profiles compared to traditional benzodiazepines.
References
- 1. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2'MeO6MF and Diazepam in Preclinical Anxiety Models
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals.
This report provides a detailed comparison of the anxiolytic efficacy of the novel flavonoid, 2'-Methoxy-6-methylflavone (2'MeO6MF), and the classical benzodiazepine (B76468), diazepam, in established animal models of anxiety. This guide synthesizes key experimental data, outlines detailed methodologies for cited experiments, and presents signaling pathways and experimental workflows through clear visualizations.
Executive Summary
Diazepam, a well-established anxiolytic, exerts its effects by enhancing the action of the inhibitory neurotransmitter GABA at GABA-A receptors.[1][2] this compound, a synthetic flavonoid, has also demonstrated significant anxiolytic-like properties in animal models.[3][4][5] Notably, this compound exhibits a distinct mechanism of action, directly activating certain GABA-A receptor subtypes, which may translate to a different pharmacological profile compared to classical benzodiazepines like diazepam.[3][4][5] This guide presents a side-by-side comparison of their effects in widely used preclinical anxiety tests: the elevated plus-maze (EPM) and the light/dark box test.
Mechanism of Action
Diazepam
Diazepam is a positive allosteric modulator of the GABA-A receptor.[6] It binds to the benzodiazepine site on the receptor, a location distinct from the GABA binding site.[6] This binding event increases the affinity of GABA for its receptor, leading to a more frequent opening of the associated chloride ion channel.[2][6] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing a calming or anxiolytic effect throughout the central nervous system.[2]
This compound
This compound demonstrates a more complex and subtype-selective interaction with GABA-A receptors.[3][4][5] Unlike diazepam, which primarily modulates the receptor's response to GABA, this compound can directly activate certain GABA-A receptor subtypes, specifically those containing α2β2/3γ2L subunits, in the absence of GABA.[3][4][5] It also positively modulates α1-containing and α2β1γ2L GABA-A receptors.[3][4] This direct activation is not blocked by the benzodiazepine antagonist flumazenil, indicating it acts at a novel site on the GABA-A receptor.[3][7]
Efficacy in Animal Models of Anxiety
The anxiolytic effects of this compound and diazepam have been directly compared in mouse models of anxiety. The following tables summarize the key findings from these studies.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used behavioral assay for assessing anxiety-like behavior in rodents.[8][9] The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.[9] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Table 1: Effects of this compound and Diazepam in the Elevated Plus-Maze Test
| Compound | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |
| Vehicle | - | ~10% | ~20% |
| Diazepam | 1 | ~30% | ~45% |
| 2 | ~40% | ~55% | |
| This compound | 1 | ~25% | ~40% |
| 10 | ~35% | ~50% | |
| 30 | ~30% | ~45% | |
| 100 | ~28% | ~42% |
*p < 0.05, **p < 0.01 compared to vehicle. Data adapted from Karim et al., 2012.[3][7]
Both diazepam and this compound significantly increased the percentage of time spent and the number of entries into the open arms, indicative of an anxiolytic effect.[3][7] The anxiolytic-like effect of this compound was observed over a broad dose range (1-100 mg/kg).[3][7]
Light-Dark Box Test
The light-dark box test is another common paradigm for assessing anxiety-like behavior in rodents.[10][11] The apparatus consists of a chamber divided into a dark, enclosed compartment and a brightly illuminated compartment.[11] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
Table 2: Effects of this compound in the Light-Dark Box Test
| Compound | Dose (mg/kg, i.p.) | Time in Light Compartment (s, Mean ± SEM) | Number of Transitions (Mean ± SEM) |
| Vehicle | - | ~100 | ~15 |
| This compound | 10 | ~180 | ~25 |
| 30 | ~200 | ~30 |
*p < 0.05, **p < 0.01 compared to vehicle. Data adapted from Karim et al., 2012.[3][4]
This compound demonstrated a dose-dependent anxiolytic-like effect in the light-dark box test, significantly increasing both the time spent in the light compartment and the number of transitions.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
Elevated Plus-Maze (EPM) Protocol
The EPM test assesses anxiety by measuring a rodent's willingness to explore open, elevated spaces.[12]
-
Apparatus: A plus-shaped maze elevated 50 cm above the floor, with two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm).[13]
-
Animals: Male mice are typically used. They should be habituated to the testing room for at least 1 hour before the experiment.[13]
-
Procedure:
-
Administer the test compound (e.g., this compound, diazepam, or vehicle) via intraperitoneal (i.p.) injection.[3][7]
-
Allow for a 20-30 minute pre-treatment period in the home cage.[7]
-
Gently place the mouse on the central platform of the maze, facing an open arm.[12][13]
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session using a video camera and tracking software.[8]
-
The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms.[8]
-
Clean the maze with 70% ethanol (B145695) between trials.[13]
-
Light-Dark Box Protocol
This test is based on the conflict between the innate aversion of mice to brightly lit areas and their tendency to explore a novel environment.[10][11]
-
Apparatus: A rectangular box divided into a small, dark compartment (1/3 of the total area) and a large, brightly illuminated compartment (2/3 of the total area).[10][11] An opening connects the two compartments.
-
Animals: Male mice are typically used and should be habituated to the testing room before the experiment.[11]
-
Procedure:
-
Administer the test compound or vehicle via i.p. injection.
-
After a pre-treatment period, place the mouse in the center of the illuminated chamber.[10][11]
-
Allow the mouse to freely explore the apparatus for 5-10 minutes.[11][14]
-
Record the session and analyze the time spent in the light compartment and the number of transitions between the two compartments.[10]
-
Clean the apparatus thoroughly between animals.[11]
-
Conclusion
Both this compound and diazepam demonstrate clear anxiolytic-like effects in standard preclinical models of anxiety. However, their distinct mechanisms of action at the GABA-A receptor suggest they may have different clinical profiles. The direct agonistic activity of this compound at specific GABA-A receptor subtypes presents a novel approach to anxiety treatment that warrants further investigation. This guide provides a foundational comparison to aid researchers in the continued exploration and development of new anxiolytic agents.
References
- 1. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 2. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 3. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Light/dark Transition Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]
2'MeO6MF vs. Other Flavonoids: A Comparative Analysis of GABAA Receptor Modulation
A comprehensive guide for researchers and drug development professionals on the differential effects of 2'-Methoxy-6-Methylflavone (2'MeO6MF) and other notable flavonoids on GABAA receptor function, supported by experimental data and detailed protocols.
The search for novel, safer, and more effective modulators of the γ-aminobutyric acid type A (GABAA) receptor continues to be a critical area of research in neuroscience and pharmacology. Flavonoids, a class of naturally occurring polyphenolic compounds, have emerged as promising candidates due to their diverse pharmacological activities, including anxiolytic, sedative, and anticonvulsant effects, which are often mediated through the GABAA receptor.[1][2] Among the vast array of flavonoids, the synthetic derivative 2'-Methoxy-6-Methylflavone (this compound) has garnered significant attention for its unique and potent subtype-selective modulation of GABAA receptors.[3][4] This guide provides a comparative overview of this compound and other well-characterized flavonoids, focusing on their distinct mechanisms of action, receptor subtype selectivity, and functional outcomes.
Comparative Analysis of GABAA Receptor Modulation
Flavonoids can interact with GABAA receptors through various mechanisms, including positive allosteric modulation at the benzodiazepine (B76468) binding site, modulation via flumazenil-insensitive sites, and even direct activation of the receptor.[1][5] this compound distinguishes itself with a particularly interesting profile: it acts as a positive allosteric modulator at certain GABAA receptor subtypes while directly activating others, a characteristic not commonly observed with other flavonoids.[3][6]
Quantitative Comparison of Flavonoid Activity at GABAA Receptors
The following table summarizes the quantitative data on the modulatory effects of this compound and other selected flavonoids on different GABAA receptor subtypes. This data is primarily derived from electrophysiological studies, such as two-electrode voltage clamp experiments in Xenopus oocytes expressing recombinant human GABAA receptors.
| Flavonoid | GABAA Receptor Subtype | Mode of Action | Potency (EC50/IC50) | Efficacy (% of GABAmax / % Potentiation) | Citation(s) |
| This compound | α1β2γ2L | Positive Allosteric Modulator | - | Potentiates GABA response | [3] |
| α1β3γ2L | Positive Allosteric Modulator | - | Potentiates GABA response | [3] | |
| α2β1γ2L | Positive Allosteric Modulator | - | Potentiates GABA response | [3][4] | |
| α2β2γ2L | Direct Activator | ~60 µM | ~70% of GABAmax | [3][6][7] | |
| α2β3γ2L | Direct Activator | ~63 µM | - | [3][6][7] | |
| Wogonin | Not specified (likely BZD site) | Positive Allosteric Modulator | - | Anxiolytic and anticonvulsant effects blocked by flumazenil | [1] |
| Oroxylin A | Benzodiazepine site | Antagonist | - | Abolished diazepam's anxiolytic and myorelaxant effects | [1] |
| 6-Hydroxyflavone | α2/α3-containing subtypes | Positive Allosteric Modulator | - | Preferential potentiation of GABA-induced currents | [8] |
| Apigenin | α1β2γ2S | Negative Modulator | - | Inhibited GABA action | [1] |
| Isoliquiritigenin | Benzodiazepine site | Positive Allosteric Modulator | 0.453 µM (binding affinity) | Potentiated GABA-evoked currents | [2] |
Signaling Pathways and Experimental Workflows
The interaction of flavonoids with GABAA receptors initiates a cascade of events that ultimately leads to the modulation of neuronal excitability. The primary mechanism involves the influx of chloride ions through the receptor channel, leading to hyperpolarization of the neuronal membrane.
Figure 1: Simplified signaling pathway of GABAA receptor modulation by flavonoids.
The experimental workflow for characterizing the effects of flavonoids on GABAA receptors typically involves a series of in vitro and in vivo assays.
Figure 2: General experimental workflow for flavonoid characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of this compound and other flavonoids.
Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
This technique is widely used to study the function of ion channels, including GABAA receptors, expressed in a heterologous system.
Objective: To determine if a test compound (e.g., this compound) modulates GABA-evoked currents in oocytes expressing specific recombinant GABAA receptor subtypes.[3][6]
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired GABAA receptor subunits (e.g., α2, β2, γ2L)
-
Recording chamber and perfusion system
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Recording solution (e.g., ND96)
-
GABA stock solution
-
Test flavonoid stock solution (e.g., in DMSO)
Procedure:
-
Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes and inject them with a mixture of cRNAs encoding the desired GABAA receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording). Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Drug Application:
-
Baseline GABA Response: Apply a low concentration of GABA (e.g., EC10) to establish a stable baseline current response.[3]
-
Modulation: Co-apply the test flavonoid with the baseline GABA concentration to assess potentiation or inhibition.
-
Direct Activation: Apply the test flavonoid alone to determine if it directly activates the receptor.[3][6]
-
Dose-Response: Apply increasing concentrations of the flavonoid to generate a dose-response curve and determine EC50 or IC50 values.
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the flavonoid. Calculate the percentage potentiation or inhibition. For direct activation, normalize the current to the maximal response elicited by a saturating concentration of GABA.[3][6]
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Objective: To evaluate the anxiolytic-like effects of a test compound (e.g., this compound) in mice.[3][4]
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Experimental mice
-
Test flavonoid solution for injection (e.g., dissolved in a suitable vehicle)
-
Video tracking system and software
Procedure:
-
Acclimatization: Allow mice to acclimatize to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test flavonoid (e.g., this compound at 1, 10, or 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[3]
-
Behavioral Testing: After a predetermined pre-treatment time (e.g., 30 minutes), place the mouse in the center of the EPM, facing one of the open arms. Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using the video tracking system.
-
Data Analysis: An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect.
Conclusion
This compound presents a unique and compelling profile as a GABAA receptor modulator, exhibiting a dual mechanism of action that includes both positive allosteric modulation and direct activation, depending on the receptor subtype composition.[3][6] This contrasts with many other flavonoids that primarily act as positive or negative allosteric modulators at the benzodiazepine binding site.[1][2] The subtype selectivity of this compound, particularly its potent activation of α2-containing receptors, suggests a potential for developing novel therapeutics with improved side-effect profiles, such as anxiolytics with reduced sedative effects.[3][4] Further comparative studies are warranted to fully elucidate the structure-activity relationships that govern the diverse modulatory actions of flavonoids at GABAA receptors, which will be instrumental in the design of next-generation therapeutic agents for a range of neurological and psychiatric disorders.
References
- 1. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoid modulation of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]
- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
Cross-Validation of 2'MeO6MF's Neuroprotective Effects in Different Ischemia Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of 2'-Methoxy-6-methylflavone (2'MeO6MF) with several alternative therapeutic agents in the context of focal cerebral ischemia. The data presented is primarily derived from studies utilizing the photothrombotic stroke model in mice, a well-established model for inducing consistent and localized ischemic lesions. This document aims to offer an objective overview of the experimental evidence to support further research and drug development in the field of neuroprotection.
I. Overview of Neuroprotective Agents
Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of pathological events leading to neuronal cell death and functional deficits. Neuroprotective strategies aim to interrupt these detrimental processes. This guide focuses on this compound, a synthetic flavonoid, and compares its efficacy with other agents that have demonstrated neuroprotective potential in the same preclinical stroke model. The comparators include Perlecan domain V (DV), the LRRK2 kinase inhibitor MLi-2, Aspirin (ASA), Clopidogrel, Coenzyme Q10 (CoQ10), Mexidol, and Semax (B1681726).
II. Comparative Efficacy in the Photothrombotic Stroke Model
The following tables summarize the quantitative data on the neuroprotective efficacy of this compound and its alternatives. The primary endpoints for comparison are the reduction in infarct volume and the improvement in functional recovery.
Table 1: Comparison of Infarct Volume Reduction
| Compound | Dosage | Administration Route | Time of Administration (Post-Stroke) | Infarct Volume Reduction | Reference |
| This compound | 30 mg/kg | Intraperitoneal (i.p.) | 1, 3, or 6 hours | Significant reduction at all time points | [1] |
| Perlecan domain V (DV) | Not specified | Not specified | 3 or 6 hours (in young mice) | Significant decrease | [2] |
| MLi-2 | 30 mg/kg/day | Oral gavage | Pre-treatment (2 days before) and post-treatment (2 days after) | Reduced by one-third compared to vehicle | [1][3] |
| Aspirin (ASA) | Not specified | Oral | Pre-treatment (3 days) | Significantly decreased | [4] |
| Clopidogrel | Not specified | Oral | Pre-treatment (3 days) | Significantly decreased | [4] |
| Coenzyme Q10 | Not specified | Oral | Pre-treatment (3 days) | Significantly decreased | [4] |
| Mexidol | Not specified | Not specified | 2 hours | Reduced by 1.8-fold | [5] |
| Semax | Not specified | Not specified | 2 hours | Reduced by 1.6-fold | [5] |
Table 2: Comparison of Functional Recovery Improvement
| Compound | Functional Test | Improvement | Reference |
| This compound | Gridwalk, Cylinder Task | Significant improvement | [6] |
| Perlecan domain V (DV) | Grid-walking, Cylinder Task | Significant decrease in foot-faults and improved limb use | [2] |
| MLi-2 | Neurological deficit scores, Behavioral tests | Significant improvements | [1][3] |
| Aspirin (ASA) | Wire hanging time | Improved motor function | [4] |
| Clopidogrel | Wire hanging time | Improved motor function | [4] |
| Coenzyme Q10 | Wire hanging time | No significant improvement | [4] |
| Mexidol | Not specified | Efficient recovery of cognitive and sensorimotor functions | [5] |
| Semax | Conditioned passive avoidance response | Improved retention and performance | [7] |
III. Experimental Protocols
A standardized experimental workflow is crucial for the reliable evaluation of neuroprotective agents. The following section details the methodologies employed in the cited studies.
A. Photothrombotic Stroke Model Induction
The photothrombotic stroke model is a minimally invasive method that induces a focal ischemic lesion.[8][9] The general procedure is as follows:
-
Anesthesia: Mice are anesthetized, typically with isoflurane.[8]
-
Photosensitizer Injection: A photosensitive dye, Rose Bengal, is injected into the bloodstream, usually via intraperitoneal or intravenous routes.[8][9]
-
Photoactivation: A cold light source is focused on a specific area of the skull, typically over the motor or somatosensory cortex. The light activates the Rose Bengal, leading to the formation of singlet oxygen, which damages the endothelial cells of blood vessels.[8]
-
Thrombus Formation: The endothelial damage triggers platelet aggregation and the formation of a thrombus, occluding the microvasculature in the illuminated region and causing a focal ischemic stroke.[8]
Experimental workflow for photothrombotic stroke induction and neuroprotective agent testing.
B. Administration of Neuroprotective Agents
-
This compound: Administered via intraperitoneal (i.p.) injection at doses ranging from 0.1 to 30 mg/kg, 1 to 6 hours after the induction of ischemia.[1]
-
Perlecan domain V (DV): Administered at 3 or 6 hours post-stroke in young mice.[2] The exact dosage and route of administration were not specified in the abstract.
-
MLi-2: Administered daily via oral gavage at a dose of 30 mg/kg, starting 2 days before and continuing for 2 days after stroke induction.[1][3]
-
Aspirin, Clopidogrel, and Coenzyme Q10: Administered orally once a day for three days before the stroke modeling.[4]
-
Mexidol and Semax: A single administration was given 2 hours after photothrombosis.[5]
IV. Signaling Pathways of this compound
The neuroprotective effects of this compound are attributed to its modulation of GABAergic neurotransmission and its anti-inflammatory properties. The proposed signaling pathway is illustrated below.
Signaling pathway of this compound's neuroprotective and anti-inflammatory effects.
This compound potentiates the activity of δ-containing GABAA receptors, leading to an increase in tonic inhibition, which is a key mechanism for its neuroprotective effect.[6] Furthermore, the flavonoid has been shown to exert anti-inflammatory effects by dampening the activity of NF-κB, a key regulator of inflammation.[10] This leads to a reduction in the levels of circulating pro-inflammatory cytokines such as IL-1β, TNF-α, and IFN-γ.[11] This anti-inflammatory action appears to be mediated through the AKT signaling pathway.[10]
V. Conclusion
The data presented in this guide indicate that this compound is a promising neuroprotective agent with a therapeutic window of up to 6 hours in a photothrombotic stroke model. Its dual mechanism of action, involving the enhancement of GABAergic tonic inhibition and the suppression of inflammation, makes it an attractive candidate for further investigation.
The comparative analysis with other neuroprotective agents highlights the diversity of therapeutic strategies being explored for ischemic stroke. While direct, head-to-head comparisons are limited, this guide provides a structured overview of the existing preclinical evidence. Further research is warranted to directly compare the efficacy and safety of these agents in standardized stroke models to facilitate the translation of the most promising candidates into clinical trials.
References
- 1. Pharmacological Inhibition of LRRK2 Exhibits Neuroprotective Activity in Mouse Photothrombotic Stroke Model [en-journal.org]
- 2. Perlecan domain V is neuroprotective and affords functional improvement in a photothrombotic stroke model in young and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of LRRK2 Exhibits Neuroprotective Activity in Mouse Photothrombotic Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventive Effects of Neuroprotective Agents in a Neonatal Rat of Photothrombotic Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aberrant cortical activity, functional connectivity, and neural assembly architecture after photothrombotic stroke in mice [elifesciences.org]
- 7. Neuroprotective and antiamnesic effects of Semax during experimental ischemic infarction of the cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photothrombotic Ischemia: A Minimally Invasive and Reproducible Photochemical Cortical Lesion Model for Mouse Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Investigation of mechanisms of neuro-protective effect of semax in acute period of ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In the News: CoQ10 After Stroke May Enhance Neuroprotection - Life Extension [lifeextension.com]
Investigating the binding site of 2'MeO6MF on GABAA receptors compared to benzodiazepines
A comprehensive guide for researchers and drug development professionals on the distinct binding mechanisms of the novel flavonoid 2'MeO6MF compared to classical benzodiazepines at the GABAA receptor.
The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system. Its function is allosterically modulated by a variety of clinically important drugs, including the widely prescribed benzodiazepines. This guide provides a detailed comparison of the binding site and mechanism of action of the synthetic flavonoid 2'-methoxy-6-methylflavone (this compound) with that of classical benzodiazepines, supported by experimental data.
Distinct Binding Sites and Mechanisms of Action
Benzodiazepines are well-characterized positive allosteric modulators of GABAA receptors. They bind to a specific site located at the interface between the α and γ subunits of the receptor complex.[1] This binding event does not directly open the chloride channel but rather enhances the effect of the endogenous ligand, GABA, by increasing the frequency of channel opening, leading to neuronal hyperpolarization and subsequent sedative, anxiolytic, and anticonvulsant effects.[1]
In contrast, this compound exhibits a more complex and subtype-selective mechanism of action, interacting with the GABAA receptor at a site distinct from the classical benzodiazepine (B76468) binding pocket.[2] Experimental evidence strongly indicates that this compound does not bind to the benzodiazepine site, as its effects are not antagonized by the classical benzodiazepine antagonist, flumazenil.[2][3] Furthermore, radioligand binding assays show that this compound does not significantly displace [3H]-flunitrazepam, a radiolabeled benzodiazepine agonist.[2]
The action of this compound is highly dependent on the subunit composition of the GABAA receptor. It acts as a positive allosteric modulator at α1-containing and α2β1γ2L receptor subtypes, potentiating the action of GABA.[2][3] However, at α2β2/3γ2L receptor subtypes, this compound acts as a direct agonist, capable of activating the receptor and opening the chloride channel in the absence of GABA.[2][3] This direct activation is attenuated by GABAA receptor antagonists like bicuculline (B1666979) and gabazine, but not by flumazenil.[2][3]
Mutagenesis studies have identified a crucial amino acid residue in the β subunit, asparagine 265 (N265), as a key determinant of this compound's activity, suggesting a potential binding pocket in this region.[2][4] This site is also implicated in the action of the intravenous anesthetic etomidate, further distinguishing the binding site of this compound from that of benzodiazepines.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from radioligand binding and electrophysiological studies, highlighting the differences in the interaction of this compound and benzodiazepines with GABAA receptors.
Table 1: Radioligand Binding Assay Data
| Compound | Radioligand | Preparation | Effect | Reference |
| This compound | [3H]-flunitrazepam | Rat brain synaptic membranes | Weak displacement (5-10%) at high concentrations (100-300 µM) | [2] |
| This compound | [3H]-muscimol | Rat brain synaptic membranes | Enhancement of binding (Emax = 219.8 ± 7.6%, EC50 = 20.8 ± 3.7 nM) | [2] |
| Benzodiazepines (e.g., Diazepam) | [3H]-flunitrazepam | Rat cortical membranes | Competitive displacement | [2] |
Table 2: Electrophysiological Data (Two-Electrode Voltage Clamp on Xenopus Oocytes)
| Compound | GABAA Receptor Subtype | Effect | Antagonist Sensitivity | Reference |
| This compound | α1β2γ2L | Positive allosteric modulator (enhances GABA response) | Not blocked by flumazenil | [2] |
| This compound | α2β2γ2L, α2β3γ2L | Direct agonist (activates receptor in absence of GABA) | Blocked by bicuculline and gabazine; Not blocked by flumazenil | [2][3] |
| Diazepam | α1β2γ2L, α2β2γ2L | Positive allosteric modulator (enhances GABA response) | Blocked by flumazenil | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways modulated by benzodiazepines and this compound, as well as a typical experimental workflow for investigating these compounds.
Figure 1: Signaling pathways of Benzodiazepines and this compound at the GABAA receptor.
Figure 2: Experimental workflow for investigating the binding site of this compound.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine if this compound competes with benzodiazepines for binding to the GABAA receptor.
-
Membrane Preparation: Whole rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the GABAA receptors. The pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Binding Assay: The prepared membranes are incubated with a fixed concentration of a radiolabeled benzodiazepine, such as [3H]-flunitrazepam, in the presence of varying concentrations of the test compound (this compound or a known benzodiazepine as a positive control).
-
Separation: After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled benzodiazepine) from the total binding. The data are then analyzed to determine the inhibitory concentration (IC50) of the test compound.
Two-Electrode Voltage Clamp Electrophysiology
Objective: To characterize the functional effects of this compound on specific GABAA receptor subtypes.
-
Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and defolliculated.
-
cRNA Injection: The oocytes are injected with cRNAs encoding the desired α, β, and γ subunits of the human GABAA receptor to express specific receptor subtypes.
-
Recording: After a period of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is voltage-clamped at a holding potential of -60 mV.
-
Drug Application: The oocyte is perfused with a control solution, followed by the application of GABA, the test compound (this compound or a benzodiazepine), or a combination of both. The resulting currents are recorded. To test for antagonism, the oocyte is pre-incubated with an antagonist (e.g., flumazenil, bicuculline) before the application of the agonist or modulator.
-
Data Analysis: The peak current responses are measured and analyzed to determine the effect of the test compound (e.g., potentiation of GABA-evoked currents, direct activation of the receptor). Concentration-response curves are generated to determine the EC50 (for agonists) or the potentiation efficacy.
Conclusion
The experimental evidence clearly demonstrates that this compound and benzodiazepines modulate GABAA receptor function through distinct binding sites and mechanisms. While benzodiazepines act as positive allosteric modulators at the α/γ subunit interface, this compound exhibits a novel, subtype-selective profile, acting as both a positive allosteric modulator and a direct agonist through a binding site that likely involves the β subunit. This distinction presents this compound as a valuable pharmacological tool for probing the complex nature of GABAA receptor function and as a potential lead for the development of novel therapeutics with a different side-effect profile compared to classical benzodiazepines.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of 2'MeO6MF and Propofol on GABAA Receptor Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of the synthetic flavonoid, 2'-Methoxy-6-methylflavone (2'MeO6MF), and the widely used anesthetic, propofol (B549288), on the kinetics of the GABAA receptor. The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system and a key target for a wide range of therapeutic drugs.[1] Understanding the distinct modulatory effects of novel compounds like this compound in comparison to established drugs such as propofol is crucial for the development of new therapeutics with improved efficacy and safety profiles.
Overview of this compound and Propofol
2'-Methoxy-6-methylflavone (this compound) is a synthetic flavonoid that has demonstrated anxiolytic and sedative properties.[2][3] Its mechanism of action involves the modulation of GABAA receptors, exhibiting subtype selectivity. It can act as a positive allosteric modulator at certain GABAA receptor subtypes, such as those containing α1 subunits, and as a direct agonist at others, particularly α2β2/3γ2L receptors.[2][4][5]
Propofol is a short-acting intravenous anesthetic that is widely used in clinical practice. Its primary mechanism of action is the potentiation of GABAA receptor function.[6] At clinically relevant concentrations, propofol enhances the effect of GABA, and at higher concentrations, it can directly activate the GABAA receptor.[4][6] Propofol's effects on GABAA receptor kinetics, including the slowing of deactivation and desensitization, are well-documented.[7]
Comparative Data on GABAA Receptor Modulation
The following table summarizes the key quantitative parameters of this compound and propofol on GABAA receptor function, based on available experimental data. It is important to note that direct comparative studies on all kinetic parameters are limited, and the presented data is compiled from studies using different experimental systems and GABAA receptor subunit compositions.
| Parameter | This compound | Propofol | GABAA Receptor Subtype / Experimental System |
| Mechanism of Action | Positive Allosteric Modulator & Direct Agonist (subtype dependent)[2][4][5] | Positive Allosteric Modulator & Direct Agonist[4][6] | Various recombinant and native receptors |
| Direct Activation (Efficacy) | Partial agonist, up to 70% of max GABA response[4] | Can directly activate, efficacy varies with concentration[4] | α2β2γ2L (for this compound) |
| Potency (EC50) for Direct Activation | ~45-74 µM[6][8] | EC50 = 61 µM[6] | β3γ2L (1:15 ratio), α2β3γ2L (for this compound); cultured murine hippocampal neurons (for propofol) |
| Potentiation of GABA-evoked currents | Potentiates GABA at α1-containing and α2β1γ2L subtypes[4][5] | Potentiates GABA-evoked currents[4][7] | Recombinant GABAA receptors |
| Deactivation Rate | Data not available | Slows deactivation[7] | Hippocampal neurons |
| Desensitization Rate | Data not available | Reduces the development of fast and slow desensitization[7] | Hippocampal neurons |
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological experiments, most notably the two-electrode voltage clamp (TEVC) technique using Xenopus oocytes expressing specific GABAA receptor subtypes and whole-cell patch-clamp recordings from cultured neurons.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is instrumental for studying the pharmacology of ion channels, such as the GABAA receptor, in a controlled environment.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α, β, and γ subunits in specific ratios).
-
Incubation: Injected oocytes are incubated for 1-7 days to allow for the expression of functional GABAA receptors on the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Barth's solution).
-
Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential (voltage-sensing electrode), and the other injects current (current-passing electrode).
-
The oocyte membrane potential is clamped at a specific holding potential (e.g., -60 mV).
-
Agonists and modulators (like this compound and propofol) are applied to the oocyte via the perfusion system.
-
The resulting chloride currents flowing through the GABAA receptors are recorded and analyzed to determine parameters like efficacy (Imax) and potency (EC50).
-
Whole-Cell Patch-Clamp Recording from Cultured Neurons
This technique allows for the study of GABAA receptor kinetics in a more physiologically relevant context.
-
Cell Culture: Primary neurons (e.g., from the hippocampus or cortex) are cultured on glass coverslips.
-
Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope and superfused with an extracellular solution.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip diameter of ~1-2 µm.
-
Pipette Filling: The micropipette is filled with an intracellular solution designed to mimic the ionic composition of the neuron's cytoplasm.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the entire cell interior.
-
Voltage Clamp and Data Acquisition: The neuron's membrane potential is clamped at a desired voltage. The currents flowing across the cell membrane in response to the application of GABA, this compound, or propofol are recorded. This allows for the detailed analysis of receptor kinetics, including activation, deactivation, and desensitization rates.
Signaling Pathways and Experimental Workflows
The activation of GABAA receptors by GABA, or its modulation by compounds like this compound and propofol, leads to the influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[1]
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and propofol on GABAA receptor kinetics using electrophysiological techniques.
Conclusion
Both this compound and propofol are positive modulators of GABAA receptor function, with the ability to directly activate the receptor. However, they exhibit distinct pharmacological profiles. This compound shows significant GABAA receptor subtype selectivity, a property that could be exploited for the development of drugs with more specific therapeutic actions and fewer side effects. While extensive data exists for the effects of propofol on GABAA receptor kinetics, further research is required to fully characterize the kinetic profile of this compound, including its effects on receptor deactivation and desensitization. Such studies will be invaluable for a more complete understanding of its mechanism of action and its potential as a novel therapeutic agent.
References
- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developmental change in GABAA receptor desensitization kinetics and its role in synapse function in rat cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Subtype-Selectivity of 2'MeO6MF Using Knockout Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2'-Methoxy-6-methylflavone (2'MeO6MF), a subtype-selective modulator of the γ-aminobutyric acid type A (GABAA) receptor, with other alternatives. We delve into the experimental data supporting its selectivity, with a special focus on validation using knockout animal models. This document aims to be an objective resource for researchers in neuroscience and drug development.
Introduction to this compound and GABAA Receptor Subtype-Selectivity
This compound is a synthetic flavonoid that has demonstrated significant potential as a modulator of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2][3] Unlike non-selective agents like benzodiazepines, this compound exhibits a nuanced interaction with different GABAA receptor subtypes, which are pentameric ligand-gated ion channels composed of various subunit combinations (e.g., α, β, γ, δ). This subtype-selectivity is crucial as different subunit compositions are associated with distinct physiological effects, such as anxiolysis, sedation, and neuroprotection.[1][2][3]
In vitro studies using recombinant human GABAA receptors expressed in Xenopus oocytes have revealed the following selectivity profile for this compound:
-
Positive Allosteric Modulator at:
-
Direct Agonist at:
The validation of this subtype-selectivity in vivo, particularly through the use of knockout animal models, is paramount to understanding the therapeutic potential and possible side effects of this compound.
Comparative Analysis of this compound and Alternatives in Knockout Models
The gold standard for validating the in vivo target engagement and subtype-selectivity of a compound is through the use of transgenic animal models, specifically knockout (KO) mice lacking the gene for a particular receptor subunit.
Validation of δ-Subunit Selectivity of this compound
The most direct in vivo evidence for this compound's subtype-selectivity comes from a study utilizing δ-subunit knockout (δ-/-) mice in a model of focal cerebral ischemia (stroke).[4][5][6]
Table 1: Effects of this compound in Wild-Type vs. δ-/- Knockout Mice Following Stroke [4][5][6]
| Parameter | Wild-Type (WT) + Vehicle | Wild-Type (WT) + this compound | δ-/- + Vehicle | δ-/- + this compound |
| Infarct Volume (mm³) | 1.69 ± 0.08 | 0.9 ± 0.3 | 1.44 ± 0.27 | 1.46 ± 0.24 |
| Gridwalk Test (Foot Faults) | Increased | Significantly Decreased ** | Increased | No Significant Improvement |
| Cylinder Task (Forelimb Asymmetry) | Increased | Significantly Improved | Increased | No Significant Improvement |
| *p < 0.05, **p < 0.01 compared to vehicle-treated WT mice. |
These results strongly indicate that the neuroprotective and functional recovery effects of this compound are mediated through its interaction with δ-containing GABAA receptors. The lack of efficacy in the δ-/- mice provides compelling evidence for its in vivo subtype-selectivity.[4][5]
Comparison with Other GABAA Receptor Modulators in Knockout Models
While direct comparative studies of this compound with other modulators in a wide range of knockout models are limited, we can infer its potential selectivity by examining the effects of other compounds in mice lacking specific GABAA receptor subunits.
Table 2: Comparative Effects of GABAA Receptor Modulators in Various Knockout Mouse Models
| Compound | Target Subunit(s) | Knockout Model | Observed Effect in Knockout Model | Reference |
| This compound | δ-containing | δ-/- | Attenuated neuroprotective effects | [4][5] |
| Diazepam | α1, α2, α3, α5 | α1(H101R) point mutant | Sedative effects abolished, anxiolytic effects remain | [7] |
| α2(H101R) point mutant | Anxiolytic effects abolished | [7] | ||
| γ2 knockout | Insensitive to hypnotic effects | [3] | ||
| Etomidate (B1671615) | β2, β3 | β2(N265S) point mutant | Sedative properties lost, anesthetic effects remain | [8] |
| α1-/- | Reduced potentiation of phasic inhibition | [9][10] | ||
| δ-/- | Reduced potentiation of tonic inhibition | [9][10] | ||
| DS2 | δ-containing | δ-/- | Enhancement of tonic currents abolished | [11][12][13] |
This comparative data highlights the power of using knockout models to dissect the pharmacology of GABAA receptor modulators. For instance, the distinct roles of α1 and α2 subunits in sedation and anxiolysis, respectively, were elegantly demonstrated using point-mutant mice treated with diazepam.[7] Similarly, the δ-selectivity of DS2 was confirmed by the absence of its effects in δ-/- mice.[11][12][13]
While direct evidence for this compound's interaction with α and β subunits in knockout models is currently lacking, the pronounced anxiolytic effects observed in wild-type mice suggest a significant engagement of α2-containing receptors, a hypothesis that warrants further investigation using α2 knockout or point-mutant mice.[1][3]
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety in rodents.
-
Apparatus: A plus-shaped maze elevated 50-70 cm above the floor with two open arms and two enclosed arms.
-
Procedure:
-
Acclimatize the mouse to the testing room for at least 30 minutes prior to the test.
-
Place the mouse in the center of the maze, facing one of the enclosed arms.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Analysis: Anxiolytic effects are indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to a vehicle-treated control group.
Light/Dark Box Test for Anxiety-Like Behavior
This test is based on the innate aversion of rodents to brightly illuminated areas.
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Acclimatize the mouse to the testing room.
-
Place the mouse in the center of the illuminated compartment.
-
Allow the mouse to freely explore both compartments for a 10-minute session.
-
Record the time spent in each compartment and the number of transitions between them.
-
-
Data Analysis: A compound is considered to have anxiolytic properties if there is a significant increase in the time spent in the light compartment and the number of transitions.
Visualizing Pathways and Workflows
GABAA Receptor Signaling Pathway
Caption: Simplified signaling pathway of a GABAA receptor.
Experimental Workflow for Validating Subtype-Selectivity
Caption: Workflow for validating drug subtype-selectivity using knockout mice.
Conclusion
The available evidence, particularly from studies utilizing δ-subunit knockout mice, strongly supports the in vivo subtype-selectivity of this compound for δ-containing GABAA receptors. This sets it apart from non-selective modulators and highlights its potential for targeted therapeutic applications. However, to fully elucidate its pharmacological profile, further research is imperative. Specifically, studies employing knockout or point-mutant mouse models for α1, α2, β2, and β3 subunits are necessary to definitively validate the in vitro findings and to understand the contribution of each subtype to the anxiolytic and sedative effects of this compound. Such studies will be instrumental in advancing the development of novel, safer, and more effective therapies for a range of neurological and psychiatric disorders.
References
- 1. GABAA Receptor α1 Subunit (Gabra1) Knockout Mice: Review and New Results | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. GABAA receptor γ2 subunit knockdown mice have enhanced anxiety-like behavior but unaltered hypnotic response to benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The flavonoid, 2'-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anxiety and Depression: Mouse Genetics and Pharmacological Approaches to the Role of GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sedation and Anesthesia Mediated by Distinct GABAA Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The general anaesthetic etomidate inhibits the excitability of mouse thalamocortical relay neurons by modulating multiple modes of GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The general anaesthetic etomidate inhibits the excitability of mouse thalamocortical relay neurons by modulating multiple modes of GABAA receptor-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of subunit selectivity, mechanism and site of action of the delta selective compound 2 (DS2) at human recombinant and rodent native GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. A study of subunit selectivity, mechanism and site of action of the delta selective compound 2 (DS2) at human recombinant and rodent native GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2'MeO6MF's Effects on Recombinant versus Native GABAA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of 2'-Methoxy-6-methylflavone (2'MeO6MF) on recombinant and native γ-aminobutyric acid type A (GABAA) receptors. The information is supported by experimental data to assist researchers in understanding the nuanced interactions of this compound with different receptor populations.
Introduction
This compound is a flavonoid derivative that has demonstrated anxiolytic and sedative properties, primarily through its interaction with GABAA receptors.[1][2] These receptors, the primary mediators of fast synaptic inhibition in the central nervous system, are pentameric ligand-gated ion channels with a rich diversity of subunits. This subunit heterogeneity gives rise to a wide array of receptor subtypes with distinct pharmacological properties. Understanding how compounds like this compound interact with specific recombinant receptor subtypes versus the mixed population of native receptors is crucial for targeted drug development.
Data Presentation: Quantitative Comparison
The effects of this compound on various GABAA receptor subtypes have been characterized primarily through electrophysiological studies. The data below summarizes the key findings from studies on recombinant human GABAA receptors expressed in Xenopus oocytes and native receptors in rat hippocampal neurons.
Table 1: Effects of this compound on Recombinant Human GABAA Receptor Subtypes
| Receptor Subtype | Effect of this compound | Potency (EC50) | Efficacy (% of max GABA response) | Citation |
| α1β2γ2L | Positive Allosteric Modulator | ~30 µM | Potentiates GABA EC10 response | [3] |
| α1β1-3γ2L | Positive Allosteric Modulator | Not specified | Potentiates GABA response | [1][3] |
| α2β1γ2L | Positive Allosteric Modulator | Not specified | Potentiates GABA response | [1][3] |
| α2β2γ2L | Direct Activator (Partial Agonist) | ~74 µM | ~70% | [3][4] |
| α2β3γ2L | Direct Activator (Full Agonist) | Not specified | ~100% | [5] |
| α2β2/3 (without γ2L) | Direct Activator | Not specified | 22.8% (α2β2) to 42.5% (α2β3) | [5] |
| β3γ2L | Direct Activator | Not specified | Variable, up to ~34% | [4] |
Table 2: Effects of this compound on Native GABAA Receptors
| Receptor Population | Tissue Source | Effect of this compound | Key Findings | Citation |
| Native GABAA Receptors | Newborn Rat Hippocampal Neurons | Direct Activation | Directly activates single-channel currents characteristic of GABAA Cl- channels. | [2][3] |
| γ2-containing Native Receptors | Newborn Rat Hippocampal Neurons | Direct Activation | The activation is disrupted by a peptide that interferes with the γ2 subunit, suggesting involvement of α2/γ2-containing receptors. | [1][6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound's effects.
1. Two-Electrode Voltage Clamp Electrophysiology with Xenopus Oocytes
-
Objective: To characterize the effect of this compound on specific recombinant GABAA receptor subtypes.
-
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired human GABAA receptor subunits (e.g., α1, β2, γ2L) in a 1:1:1 ratio.
-
Incubation: Injected oocytes are incubated for 24-72 hours to allow for receptor expression.
-
Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes filled with KCl are impaled into the oocyte.
-
The oocyte is voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application:
-
A baseline response is established by applying a low concentration of GABA (e.g., EC10).
-
This compound is then co-applied with GABA to assess modulatory effects or applied alone to test for direct activation.
-
A range of this compound concentrations are applied to determine potency (EC50) and efficacy.
-
-
Data Analysis: The peak current amplitude in the presence of the test compound is measured and compared to the baseline GABA response or the maximal GABA response.
-
2. Patch-Clamp Electrophysiology on Cultured Hippocampal Neurons
-
Objective: To investigate the effect of this compound on native GABAA receptors.
-
Methodology:
-
Cell Culture: Hippocampal neurons are dissected from newborn rats and cultured on glass coverslips.
-
Recording Configuration: The inside-out patch-clamp configuration is used to record single-channel currents.
-
Pipette and Bath Solutions: The patch pipette is filled with a solution containing a high concentration of Cl-, and the bath solution perfuses the exposed intracellular side of the membrane patch.
-
Drug Application: this compound is applied to the bath solution to directly access the receptor on the excised patch of the membrane.
-
Data Acquisition: Single-channel currents are recorded and analyzed for their amplitude and open probability.
-
Pharmacological Characterization: To confirm the involvement of specific subunits, pharmacological tools such as the γ2(381-403) MA peptide can be applied to the bath to disrupt the function of γ2-containing receptors.[6]
-
Mandatory Visualizations
Caption: Signaling pathway of GABAA receptor activation and modulation.
Caption: Experimental workflow for comparing this compound's effects.
Caption: Logical relationship of this compound's action on different GABAAR subtypes.
Conclusion
The flavonoid this compound exhibits a complex and subtype-dependent pharmacology at GABAA receptors. In recombinant systems, it acts as a positive allosteric modulator of α1-containing and α2β1γ2L receptors, while directly activating α2β2/3γ2L and β3γ2L receptors.[1][3][4][5] This direct activation is consistent with findings in native GABAA receptors from hippocampal neurons, which are known to express a variety of subunits, including those susceptible to direct activation by this compound.[2][3] The differential effects of this compound highlight the importance of considering GABAA receptor subunit composition in drug design and underscore the value of using both recombinant and native receptor systems to fully elucidate the pharmacological profile of a compound.
References
- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Confirming the anti-inflammatory properties of 2'MeO6MF in vitro and in vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of 2'-Methoxy-6-methylflavone (2'MeO6MF) with established anti-inflammatory agents. The following sections present a detailed analysis of its performance in both in vitro and in vivo models, supported by experimental data. This document aims to be a valuable resource for researchers investigating novel therapeutic agents for inflammatory diseases.
In Vitro Anti-Inflammatory Properties
The anti-inflammatory effects of this compound have been evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard model for assessing inflammatory responses.
Comparative Efficacy of Anti-Inflammatory Agents on Macrophages
| Compound | Target | Cell Line | IC50 / Inhibition |
| This compound | NF-κB Activity | RAWblue™ | Significant decrease at 1-10 µM |
| Dexamethasone | TNF-α | RAW 264.7 | Significant suppression at 1µM[1][2] |
| Ibuprofen (B1674241) | IL-6 | RAW 264.7 | Significant reduction at 200-400 µM[3] |
| Tyrosol | IL-1β, IL-6, TNF-α | RAW 264.7 | IC50: 0.91 µM, 2.67 µM, 4.60 µM, respectively[4] |
| Celastrol | NF-κB Activity | Macrophage Line | IC50: 270 nM[5] |
Note: Direct comparison of potency through IC50 values for this compound is limited by the available data, which demonstrates significant inhibition at tested concentrations rather than calculated IC50 values.
In Vivo Anti-Inflammatory Properties
The in vivo anti-inflammatory efficacy of this compound was investigated in a mouse model of photothrombotic stroke, which induces a significant inflammatory response.
Effect of this compound on Circulating Pro-Inflammatory Cytokines in a Mouse Stroke Model
| Cytokine | Vehicle (Stroke) | This compound (0.1 mg/kg) | This compound (5 mg/kg) | This compound (30 mg/kg) |
| IL-1β | ~190 pg/ml | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| TNF-α | ~920 pg/ml | No Significant Change | No Significant Change | Significantly Reduced[6] |
| IFN-γ | Significantly Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data derived from Clarkson et al., 2019.[6] Values are approximate and represent the trend observed in the study. A significant reduction was observed at all doses for IL-1β and IFN-γ, while TNF-α reduction was significant only at the highest dose.[6]
Experimental Protocols
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol is a standard method for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of pro-inflammatory mediators in response to LPS stimulation.
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and incubated overnight to allow for adherence.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).
-
Stimulation: After a pre-incubation period with the test compound, cells are stimulated with LPS (typically 10-100 ng/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Quantification of Inflammatory Markers: The supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. NF-κB activity can be assessed using reporter cell lines (e.g., RAW-blue™ cells) where the activation of NF-κB leads to the secretion of an enzyme that can be quantified colorimetrically.
In Vivo: Photothrombotic Stroke Model
This model is utilized to induce a focal ischemic stroke and subsequently evaluate the neuroprotective and anti-inflammatory effects of therapeutic agents.
-
Animal Preparation: Adult male C57BL/6J mice are anesthetized.
-
Photosensitizer Injection: The photosensitive dye Rose Bengal (e.g., 100 mg/kg) is injected intraperitoneally.
-
Photo-irradiation: After a short delay to allow for dye circulation, a cold light source is focused on a specific area of the skull (e.g., over the motor cortex) for a defined period (e.g., 15 minutes) to induce a photothrombotic lesion.
-
Drug Administration: this compound or a vehicle is administered intraperitoneally at various doses (e.g., 0.1, 5, and 30 mg/kg) at specific time points post-stroke (e.g., 1, 3, and 6 hours).
-
Blood Collection and Cytokine Analysis: At designated time points post-stroke (e.g., 1 and 3 days), blood samples are collected. Plasma is separated, and the concentrations of circulating pro-inflammatory cytokines (IL-1β, TNF-α, IFN-γ) are measured using ELISA.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-faceted mechanism primarily involving the positive allosteric modulation of GABAA receptors, which in turn influences downstream signaling cascades, including the AKT and NF-κB pathways. The activation of GABAA receptors in immune cells like macrophages can lead to the suppression of inflammatory responses.[6]
Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
The following diagram illustrates the general workflow for assessing the anti-inflammatory properties of a test compound in vitro.
Caption: Workflow for in vitro screening of anti-inflammatory compounds.
Experimental Workflow for In Vivo Anti-Inflammatory Assessment
This diagram outlines the key steps involved in the in vivo evaluation of this compound's anti-inflammatory effects using a mouse model of stroke.
Caption: Workflow for in vivo assessment of anti-inflammatory effects post-stroke.
References
- 1. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression [mdpi.com]
- 2. Activation of GABA receptor attenuates intestinal inflammation by modulating enteric glial cells function through inhibiting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-term treatment of osteoarthritis: a comparison of sodium meclofenamate and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Replicating Key Findings of 2'MeO6MF's Sedative Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the sedative effects of 2'-Methoxy-6-methylflavone (2'MeO6MF), offering a comparative analysis of its performance and detailed experimental data to support the replication of key findings.
This compound, a synthetic flavonoid, has demonstrated notable sedative properties at higher doses, alongside anxiolytic-like effects at lower doses in rodent models.[1][2][3] This guide synthesizes the available data on its sedative profile, mechanism of action, and the experimental protocols used to elicit these findings, primarily in Balb-c mice.
Data Presentation: Quantitative Summary of this compound's Sedative and Anxiolytic Effects
The following tables summarize the key quantitative findings from behavioral pharmacology studies investigating the effects of this compound in mice.
Table 1: Dose-Dependent Effects of this compound on Anxiety and Sedation in Balb-c Mice
| Behavioral Test | This compound Dose (mg/kg, i.p.) | Primary Effect Observed | Key Findings |
| Elevated Plus Maze | 1 and 10 | Anxiolytic | Increased percentage of open-arm entries and time spent in open arms.[2][4] |
| 30 and 100 | Reduced Anxiolytic/Sedative | Decreased entries into both open and closed arms, suggesting the onset of sedation.[2] | |
| Light/Dark Box Test | 1 and 10 | Anxiolytic | Significant increase in time spent in the light compartment. |
| 30 and 100 | Ineffective | Suggests that at higher doses, α1-mediated sedation may mask anxiolytic activity.[2] | |
| Holeboard Test | 30 and 100 | Sedative | Decreased exploratory parameters (e.g., head-dipping).[2][3] |
| Actimeter (Locomotor Activity) | 30 and 100 | Sedative | Significant decrease in spontaneous locomotor activity.[2][3] |
| Barbiturate-Induced Sleep Time | 100 | Sedative | Significantly potentiated the central depressant action of sodium thiopental (B1682321).[2][3] |
| Horizontal Wire Test | 1 - 100 | No Effect | No myorelaxant effects were observed.[2][3] |
Table 2: Comparison of this compound with Diazepam in the Elevated Plus Maze
| Compound | Dose (mg/kg, i.p.) | % Open-Arm Entries (Mean ± SEM) | % Time in Open Arms (Mean ± SEM) | Flumazenil Blockade |
| Vehicle | - | ~15% | ~10% | N/A |
| Diazepam | 1 | ~30% | ~25% | Yes |
| 2 | ~35% | ~30% | Yes | |
| This compound | 1 | ~25% | ~20% | No |
| 10 | ~30% | ~25% | No | |
| 30 | ~20% | ~15% | N/A | |
| 100 | ~18% | ~12% | N/A | |
| *p < 0.05, **p < 0.01 compared to vehicle. Data synthesized from graphical representations in Karim et al., 2012.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication of these findings.
Barbiturate-Induced Sleep Time Test
Objective: To assess the potentiating effect of a compound on barbiturate-induced hypnosis.
Materials:
-
Male Balb-c mice (20-25 g)
-
This compound solution (or vehicle)
-
Sodium thiopental solution (e.g., 40 mg/kg)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Heating pad or lamp to maintain body temperature
-
Stopwatches
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound (e.g., 100 mg/kg, i.p.) or vehicle to the respective groups of mice.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of sodium thiopental (e.g., 40 mg/kg, i.p.).
-
Immediately after thiopental administration, place each mouse on its back.
-
The onset of sleep is defined as the time to the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back).
-
The duration of sleep is the time from the loss to the spontaneous recovery of the righting reflex.
-
Record the number of animals that lose their righting reflex and the duration of sleep for each animal.
-
Maintain the body temperature of the mice during the sleep period.
Locomotor Activity Test (Actimeter)
Objective: To measure spontaneous locomotor activity to assess the sedative or stimulant effects of a compound.
Materials:
-
Male Balb-c mice (20-25 g)
-
This compound solution (or vehicle)
-
Locomotor activity chambers (e.g., transparent Plexiglas boxes equipped with infrared beams).[4]
-
Data acquisition software.
Procedure:
-
Habituate the mice to the testing room for at least 30-60 minutes.
-
Administer this compound (e.g., 30 or 100 mg/kg, i.p.) or vehicle to the respective groups of mice.
-
Immediately after injection, place each mouse individually into a locomotor activity chamber.
-
Record locomotor activity for a defined period (e.g., 30 minutes).
-
The software will record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and stereotypy.
-
Clean the chambers thoroughly between each mouse to eliminate olfactory cues.
Hole-Board Test
Objective: To assess exploratory behavior, anxiety, and sedation. A decrease in head-dipping is often associated with sedative effects.
Materials:
-
Male Balb-c mice (20-25 g)
-
This compound solution (or vehicle)
-
Hole-board apparatus (a square board with evenly spaced holes).
-
Video recording equipment or automated detection system.
Procedure:
-
Acclimatize the mice to the testing environment.
-
Administer this compound (e.g., 30 or 100 mg/kg, i.p.) or vehicle.
-
After a set pretreatment time (e.g., 20-30 minutes), place a mouse in the center of the hole-board.
-
Allow the mouse to explore the apparatus for a fixed duration (e.g., 5 minutes).
-
Record the number of head-dips (the animal poking its head into a hole up to the level of the ears) and the duration of head-dipping.
-
Other parameters such as locomotor activity (number of squares crossed) and rearing can also be recorded.
-
Clean the apparatus between animals.
Mandatory Visualizations
Signaling Pathway of this compound at GABA-A Receptors
The sedative and anxiolytic effects of this compound are mediated through its interaction with GABA-A receptors. Unlike benzodiazepines, it acts at a novel site.[2] The flavonoid exhibits subtype selectivity, potentiating GABA at some receptor subtypes while directly activating others.[2][3]
Caption: Proposed signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow for Assessing Sedative Effects
The following diagram illustrates a typical workflow for evaluating the sedative properties of a test compound like this compound in rodents.
References
- 1. Hole-board test - Wikipedia [en.wikipedia.org]
- 2. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
2'MeO6MF versus etomidate: comparing their mechanisms at the GABAA receptor β2/3-subunit
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of 2'-methoxy-6-methylflavone (2'MeO6MF) and the general anesthetic etomidate (B1671615) at the γ-aminobutyric acid type A (GABAA) receptor, with a specific focus on their interactions with the β2 and β3 subunits. This document synthesizes experimental data to highlight the similarities and differences between these two modulators, offering insights for future drug development and research into GABAA receptor pharmacology.
Introduction
Both this compound, a synthetic flavonoid, and etomidate, a carboxylated imidazole, exhibit selectivity for GABAA receptors containing β2 or β3 subunits.[1][2] This shared selectivity suggests a potentially overlapping mechanism of action, which is of significant interest for the development of novel therapeutics with improved side-effect profiles.[1] Experimental evidence, primarily from electrophysiological studies, indicates that both compounds modulate the receptor's function, but with distinct pharmacological profiles depending on the specific subunit composition of the GABAA receptor.[1][3]
A key determinant for the sensitivity to both this compound and etomidate is the asparagine residue at position 265 (N265) within the β2 and β3 subunits.[3][4][5] This critical residue underscores the likelihood of a common or overlapping binding site that mediates their effects.[1][3]
Comparative Pharmacology at Key GABAA Receptor Subtypes
The functional effects of this compound and etomidate diverge significantly depending on the specific GABAA receptor subunit assembly.
-
At α2β2/3γ2L Receptors: this compound acts as a direct agonist, activating the receptor in the absence of GABA.[4][6] In contrast, etomidate primarily acts as a positive allosteric modulator at these heteromeric receptors, potentiating the effect of GABA, although it can directly activate the receptor at higher concentrations.[7][8]
-
At β3γ2L Receptors: Both this compound and etomidate can directly activate GABAA receptors composed of only β3 and γ2L subunits, highlighting that the α subunit is not strictly necessary for their agonist activity at certain receptor combinations.[1][3]
-
At β3 Homomeric Receptors: A striking difference is observed at homomeric β3 receptors. This compound acts as an inverse agonist, inhibiting the constitutive activity of these receptors.[3][9] Conversely, etomidate is an agonist at β3 homomers, directly activating them.[1][3][10]
-
At α2β3 Receptors: this compound shows negligible activity at receptors composed of only α2 and β3 subunits.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from electrophysiological studies on Xenopus oocytes expressing different GABAA receptor subtypes.
Table 1: Agonist Activity of this compound and Etomidate at β3-containing GABAA Receptors
| Compound | Receptor Subtype | EC50 (μM) | Emax (% of GABA max response) | Reference |
| Etomidate | β3 homomer | 7.7 | 15 ± 0.79 | [1][3] |
| This compound | β3 homomer | - | Inverse Agonist | [3] |
| Etomidate | α6β3γ2 | 55 ± 6 | 14 ± 3 | [5] |
Table 2: Modulatory and Agonist Effects of this compound at α2-containing GABAA Receptors
| Receptor Subtype | Action | EC50 (μM) | Emax (% of GABA max response) | Reference |
| α2β2γ2L | Direct Agonist | - | ~70 | [6] |
| α2β3γ2L | Direct Agonist | - | Full Agonist | [6] |
| α2β2 | Direct Agonist | - | 22.8 ± 1.5 | [6] |
| α2β3 | Direct Agonist | - | 42.5 ± 1.3 | [6] |
| α2β1γ2L | Potentiator | - | - | [4][6] |
Table 3: Comparative Efficacy of this compound and Etomidate at β3γ2L Receptors
The efficacy of both compounds at β3γ2L receptors can be influenced by the subunit mRNA injection ratios, suggesting that different receptor stoichiometries may form.[1][3]
| Compound | Receptor (β3:γ2L ratio) | Relative Efficacy | Reference |
| This compound | 1:15 | High | [3] |
| Etomidate | 1:15 | High | [3] |
| This compound | 1:50 | Lower | [3] |
| Etomidate | 1:50 | Lower | [3] |
| This compound | 1:100 | Low | [3] |
| Etomidate | 1:100 | Low | [3] |
Experimental Protocols
The data presented in this guide were primarily obtained using the following experimental methodology:
Expression of GABAA Receptors in Xenopus Oocytes and Two-Electrode Voltage Clamp Electrophysiology
-
mRNA Preparation: Human GABAA receptor subunit (e.g., α2, β2, β3, γ2L) cRNAs are synthesized in vitro from linearized plasmid DNA templates.
-
Oocyte Preparation and Injection: Stage V-VI oocytes are harvested from Xenopus laevis and defolliculated. A specific amount of each subunit cRNA is injected into the oocytes. For co-expression, cRNAs are mixed in a desired ratio (e.g., 1:1:10 for α:β:γ).
-
Incubation: Injected oocytes are incubated for 24-72 hours at 16-18°C to allow for receptor expression.
-
Two-Electrode Voltage Clamp Recording:
-
An oocyte is placed in a recording chamber and perfused with a saline solution.
-
Two glass microelectrodes filled with KCl are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (typically -60 to -80 mV).
-
Agonists (GABA, this compound, etomidate) and modulators are applied via the perfusion system.
-
The current required to maintain the holding potential is recorded. The amplitude of this current is proportional to the ion flow through the GABAA receptor channels.
-
-
Data Analysis: Concentration-response curves are generated by applying a range of agonist concentrations and measuring the resulting current. The data are then fitted to the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Emax (the maximum response). For modulators, their effect on the GABA concentration-response curve is quantified.[1][3]
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed mechanisms and experimental workflow.
Conclusion
While both this compound and etomidate target β2/3-subunit-containing GABAA receptors, their mechanisms of action are nuanced and highly dependent on the overall subunit composition of the receptor complex. This compound exhibits a more varied pharmacological profile, acting as a direct agonist at some receptor subtypes and an inverse agonist at others. Etomidate, on the other hand, is generally characterized as a positive allosteric modulator that can also directly gate the channel, particularly at receptors lacking the α subunit or at high concentrations.
The shared sensitivity to the N265 residue in the β2/3 subunit strongly suggests a common binding locus, yet the divergent functional outcomes imply that the conformational changes induced by each molecule are distinct. These findings provide a valuable platform for the rational design of new GABAA receptor modulators with greater subtype selectivity and tailored therapeutic effects. Further research into the structural basis of these interactions will be crucial for advancing our understanding and developing next-generation therapeutics.
References
- 1. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sedation and Anesthesia Mediated by Distinct GABAA Receptor Isoforms | Journal of Neuroscience [jneurosci.org]
- 3. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]
- 4. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The interaction of the general anesthetic etomidate with the γ-aminobutyric acid type A receptor is influenced by a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
2'-Methoxy-6-methylflavone (2'MeO6MF): A Deep Dive into its GABA-A Receptor Specificity and a Call for Broader Profiling
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive analysis of the available experimental data on 2'-Methoxy-6-methylflavone (2'MeO6MF), with a primary focus on its well-documented effects on GABA-A receptors. While the data clearly delineates its subtype-specific interactions within the GABAergic system, a notable gap exists in the public domain regarding its specificity against other major neurotransmitter receptors.
High Specificity for GABA-A Receptors: A Dual-Action Profile
Extensive research has characterized this compound as a potent and selective modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2][3] Unlike many compounds that exhibit a singular mode of action, this compound demonstrates a fascinating dual functionality depending on the specific subunit composition of the GABA-A receptor complex.
Experimental evidence from studies using recombinant human GABA-A receptors expressed in Xenopus oocytes reveals that this compound acts as a positive allosteric modulator at α1-containing and α2β1γ2L subtypes.[2][3] In this role, it enhances the effect of GABA, the endogenous ligand, thereby increasing the inhibitory current.
Conversely, at α2β2/3γ2L GABA-A receptor subtypes, this compound functions as a direct agonist , activating the receptor even in the absence of GABA.[2][3] This direct activation is not blocked by the classical benzodiazepine (B76468) antagonist flumazenil, suggesting that this compound interacts with a novel binding site on the GABA-A receptor complex.[2][3]
Furthermore, studies have indicated that this compound also modulates δ-containing GABA-A receptors, which are typically located extrasynaptically and are involved in tonic inhibition.[1][4]
The Unexplored Territory: Specificity Against Other Neurotransmitter Receptors
A thorough review of the available scientific literature reveals a significant lack of data on the binding affinity and functional activity of this compound at other major classes of neurotransmitter receptors, including:
-
Serotonin (5-HT) Receptors
-
Dopamine (D) Receptors
-
Adrenergic (α and β) Receptors
-
Muscarinic Acetylcholine (M) Receptors
Without comprehensive screening data from panels such as those offered by CEREP or Eurofins SafetyScreen, a quantitative comparison of this compound's specificity for GABA-A receptors versus other neurotransmitter systems cannot be compiled. This absence of information is a critical knowledge gap for the full characterization of its pharmacological profile and the assessment of its potential off-target effects.
One study on the related compound, 3-hydroxy-2'-methoxy-6-methylflavone (3-OH-2'MeO6MF), also focused exclusively on its interaction with GABA-A receptor subtypes, further highlighting the limited exploration of this chemical class against a broader range of CNS targets.[5][6]
Quantitative Data on GABA-A Receptor Modulation
The following table summarizes the key quantitative findings for the interaction of this compound with various GABA-A receptor subtypes. The lack of data for other neurotransmitter receptors prevents a comparative analysis.
| Receptor Subtype | Mode of Action | Reported Efficacy/Potency | Citation |
| α1-containing subtypes | Positive Allosteric Modulator | Potentiates GABA-induced currents | [2][3] |
| α2β1γ2L | Positive Allosteric Modulator | Potentiates GABA-induced currents | [2][3] |
| α2β2/3γ2L | Direct Agonist | Directly activates the receptor in the absence of GABA | [2][3] |
| δ-containing subtypes | Modulator | Increases tonic inhibitory currents | [1][4] |
Experimental Protocols
The primary methodologies utilized in the cited studies to characterize the effects of this compound on GABA-A receptors are Two-Electrode Voltage Clamp (TEVC) electrophysiology in Xenopus oocytes and patch-clamp electrophysiology in neurons.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after collagenase treatment.
-
cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2L).
-
Incubation: Injected oocytes are incubated for 1-4 days at 18°C in Barth's solution to allow for receptor expression.
-
Electrophysiological Recording: Oocytes are placed in a recording chamber and continuously perfused with a saline solution. Two glass microelectrodes filled with KCl are impaled into the oocyte. The membrane potential is clamped at a holding potential of -60 mV.
-
Drug Application: GABA and this compound are applied to the oocyte via the perfusion system. Changes in the transmembrane current are recorded.
-
Data Analysis: The potentiation of the GABA-induced current by this compound or the direct activation of the receptor by this compound is measured and analyzed to determine EC50 or percentage of modulation.
Signaling Pathways and Experimental Workflow
The interaction of this compound with GABA-A receptors leads to the influx of chloride ions, hyperpolarizing the neuron and thus inhibiting the firing of action potentials. The experimental workflow to determine its subtype specificity is a multi-step process.
Conclusion and Future Directions
The available evidence strongly supports this compound as a selective modulator of GABA-A receptors with a nuanced, subtype-dependent mechanism of action. This makes it a valuable tool for dissecting the roles of different GABA-A receptor isoforms in neuronal function and disease. However, the lack of a broad neurotransmitter receptor screening profile is a significant limitation in its pharmacological characterization. To fully assess its specificity and potential for off-target effects, a comprehensive in vitro safety pharmacology screen is essential. Such data would not only provide a more complete picture of this compound's activity but also guide future research into its therapeutic potential and that of related flavonoid compounds. Researchers are encouraged to pursue these broader screening studies to unlock the full scientific value of this intriguing molecule.
References
- 1. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The flavonoid, 2'-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy-2'-methoxy-6-methylflavone: a potent anxiolytic with a unique selectivity profile at GABA(A) receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2'MeO6MF: A Procedural Guide for Laboratory Professionals
For Immediate Implementation: The proper disposal of 2'-Methoxy-6-methylflavone (2'MeO6MF) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, grounded in established safety protocols for flavonoid and organic chemical waste management.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, the following procedures are based on best practices for handling similar chemical substances. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to all local, state, and federal regulations.
Essential Safety and Handling Protocols
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment and Safety Measures for Handling this compound
| Protective Measure | Specification | Rationale |
| Eye Protection | Safety goggles or glasses with side shields | Protects eyes from potential splashes of chemical solutions.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents direct skin contact with the compound.[1][2] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of any dust or aerosols.[1][3] |
| General Hygiene | Wash hands thoroughly after handling | Prevents accidental ingestion and contamination of other surfaces.[4][5] |
Step-by-Step Disposal Procedure for this compound
The primary principle for the disposal of this compound is to treat it as chemical waste.[6] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][7]
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Determine the form of the this compound waste:
-
Segregate Waste: Keep each waste stream separate in designated, compatible, and clearly labeled containers.[2][6][7] Do not mix with other incompatible waste streams.[2]
Step 2: Waste Collection and Labeling
-
Solid Waste:
-
Collect in a dedicated, sealable hazardous waste container.[6]
-
Line the container with a heavy-duty plastic bag if recommended by your institution.
-
-
Liquid Waste:
-
Sharps Waste:
-
Labeling:
Step 3: Storage and Disposal
-
Temporary Storage: Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be under the control of laboratory personnel.[7]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1][6] Do not attempt to transport or dispose of the waste yourself.
-
Final Disposal Method: The final disposal will be handled by a licensed hazardous waste disposal company, likely through incineration at an approved facility.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and the institutional EHS department immediately.
-
Containment: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
First Aid:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety within the laboratory.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. data.laboshop.com [data.laboshop.com]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. nswai.org [nswai.org]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mcgill.ca [mcgill.ca]
Essential Safety and Operational Guide for Handling 2'MeO6MF
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2'MeO6MF. The following procedures are based on best practices for managing similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure risks. The following table summarizes the recommended PPE for handling this compound.[1]
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that could cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact, which may lead to irritation.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended. | Minimizes the risk of inhaling vapors that may cause respiratory irritation.[1] |
Standard Operating Procedure for Handling this compound
Adherence to a strict operational workflow is crucial for safety and procedural consistency.
1. Preparation:
- Ensure all necessary PPE is readily available and in good condition.
- Verify that the chemical fume hood is functioning correctly.
- Have spill containment materials accessible.
2. Handling:
- Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
- Wear all recommended PPE, including a lab coat, chemical-resistant gloves, and eye protection.
- Avoid direct contact with the skin and eyes.[2]
- Do not eat, drink, or smoke in the handling area.[2][3]
3. Storage:
- Keep the container tightly closed when not in use.[2]
- Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents and acids.[2][4]
- The storage area should be secure.[2]
Spill and Disposal Plan
Immediate and appropriate action is required in the event of a spill.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.
-
Contain: Use an inert absorbent material, such as sand or earth, to contain the spill.[1]
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for disposal.[1]
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[1]
Disposal:
-
Dispose of waste material as hazardous waste in accordance with all local, state, and federal regulations.[1]
-
Do not allow the chemical to enter drains or waterways.[1]
Safe Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
